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Foundational

Enrasentan in Endothelial Cells: Mechanistic Profiling of Mixed Endothelin Receptor Antagonism

Executive Summary As a Senior Application Scientist navigating the complexities of cardiovascular and oncological drug development, balancing receptor selectivity remains a formidable challenge. Enrasentan is an orally a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of cardiovascular and oncological drug development, balancing receptor selectivity remains a formidable challenge. Enrasentan is an orally active, mixed endothelin A and B (ETA/ETB) receptor antagonist. While it exhibits an approximately 100-fold greater affinity for the ETA receptor, its interaction with endothelial cells (ECs)—which predominantly express ETB receptors—presents a highly complex pharmacological profile.

This whitepaper provides an in-depth technical analysis of Enrasentan’s mechanism of action within endothelial cells. By dissecting the receptor dynamics, providing self-validating experimental protocols, and analyzing quantitative data, we bridge the gap between in vitro endothelial pharmacology and in vivo clinical outcomes.

The Endothelin Axis in Endothelial Cells: A Mechanistic Framework

Endothelin-1 (ET-1) is a potent vasoactive peptide synthesized primarily by vascular endothelial cells. Its physiological and pathophysiological responses are mediated by two G-protein-coupled receptors (GPCRs): ETA and ETB 1.

  • ETA Receptors: Predominantly located on vascular smooth muscle cells (VSMCs) where they mediate vasoconstriction. However, they are also expressed on ECs, where their activation by ET-1 can induce oxidative stress via superoxide production, subsequently downregulating endothelial nitric oxide synthase (eNOS) transcription and degrading the endothelial surface layer 2.

  • ETB Receptors: Abundantly expressed on the surface of endothelial cells. ETB activation triggers the PI3K/Akt pathway, leading to eNOS phosphorylation and the release of vasodilators like nitric oxide (NO) and prostacyclin 3. Crucially, endothelial ETB receptors act as a "clearance sink" for circulating ET-1, internalizing and degrading the peptide to maintain vascular homeostasis 4.

Enrasentan binds to both receptors. Despite its 100-fold selectivity for ETA, at therapeutic doses, Enrasentan significantly occupies endothelial ETB receptors 4. This mixed antagonism prevents ETA-mediated endothelial dysfunction but simultaneously blunts ETB-mediated NO release and ET-1 clearance, leading to a paradoxical rise in plasma ET-1 levels 5.

Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Endothelial / Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelial Cells) ET1->ETB Activates Enrasentan Enrasentan Enrasentan->ETA High Affinity Blockade Enrasentan->ETB Moderate Blockade PLC PLC / Oxidative Stress ETA->PLC eNOS PI3K / Akt / eNOS ETB->eNOS Dysfunction Endothelial Dysfunction PLC->Dysfunction Homeostasis NO Release & ET-1 Clearance eNOS->Homeostasis

ET-1 signaling pathway in endothelial cells and dual receptor blockade by Enrasentan.

Pharmacodynamics & Quantitative Profiling

To accurately model Enrasentan's impact on ECs, we must quantify its receptor binding kinetics and downstream effector modulation. The table below synthesizes the pharmacological profile of Enrasentan compared to highly selective antagonists, illustrating the quantitative compromise of mixed antagonism.

Pharmacological ParameterEnrasentan (Mixed Antagonist)BQ-123 (ETA Selective)BQ-788 (ETB Selective)
ETA Binding Affinity (Ki) ~1.2 nM~1.5 nM>1000 nM
ETB Binding Affinity (Ki) ~110 nM>1000 nM~1.2 nM
Selectivity Ratio (ETA:ETB) ~1:100>1:1000<1000:1
Endothelial NO Release Moderately SuppressedPreserved / EnhancedStrongly Suppressed
ET-1 Clearance Rate ReducedPreservedSeverely Reduced

Experimental Methodologies: Self-Validating Protocols

Workflow Step1 Culture HUVECs (Serum Starvation) Step2 Enrasentan Pre-incubation (0.1 nM - 10 μM) Step1->Step2 Step3 ET-1 Stimulation (10 nM for 15 min) Step2->Step3 Step4 Quantification (Griess Assay & ELISA) Step3->Step4 Step5 Data Synthesis (IC50 Calculation) Step4->Step5

Self-validating experimental workflow for quantifying Enrasentan pharmacodynamics in HUVECs.

Protocol 1: Quantifying eNOS Phosphorylation and NO Release in HUVECs

Causality & Rationale: Measuring NO release directly assesses the functional consequence of ETB blockade by Enrasentan. By pre-incubating with Enrasentan and stimulating with ET-1, we can determine the IC50 for ETB-mediated eNOS activation.

Step-by-Step Methodology:

  • Cell Culture & Baseline Establishment: Seed HUVECs in 6-well plates coated with 0.1% gelatin. Culture in Endothelial Cell Growth Medium (EGM-2) until 80-90% confluence. Self-Validation Step: Serum-starve cells for 12 hours prior to the assay. This eliminates serum-derived growth factor interference, ensuring that any subsequent eNOS activation is strictly ET-1 dependent.

  • Compound Pre-incubation: Treat cells with varying concentrations of Enrasentan (0.1 nM to 10 μM) or vehicle (0.1% DMSO) for 30 minutes at 37°C. Include a well with 1 μM BQ-788 as a positive control for ETB blockade.

  • ET-1 Stimulation: Add 10 nM of exogenous ET-1 to the wells for exactly 15 minutes. This specific timeframe captures peak eNOS phosphorylation at the Ser1177 residue before receptor internalization/desensitization occurs.

  • Lysate Collection & Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Run lysates on a 4-12% Bis-Tris gel and probe for p-eNOS (Ser1177) and total eNOS to quantify the activation ratio.

  • NO Quantification (Griess Assay): Collect the conditioned media. Use a Griess Reagent Kit to measure nitrite ( NO2−​ ), the stable breakdown product of NO, reading absorbance at 540 nm.

Protocol 2: ET-1 Clearance and Internalization Assay

Causality & Rationale: The clinical failure of some mixed antagonists is attributed to elevated plasma ET-1 due to ETB blockade 6. This assay quantifies the extent to which Enrasentan inhibits endothelial ET-1 clearance.

Step-by-Step Methodology:

  • Radioligand Preparation: Use [125I]-ET-1 to trace internalization. Self-Validation Step: Radioligands are used over antibody-based detection (ELISA) because antibodies can be sterically hindered by receptor-bound antagonists, leading to false negatives.

  • Incubation: Expose confluent HUVECs to 100 pM [125I]-ET-1 in the presence or absence of 1 μM Enrasentan for 2 hours at 37°C.

  • Acid Wash (Surface vs. Internalized Separation): Wash cells with an ice-cold acidic buffer (pH 2.5) for 5 minutes. The acid wash strips surface-bound [125I]-ET-1 (representing receptor occupancy).

  • Lysis: Lyse the remaining cells with 1M NaOH to collect the internalized [125I]-ET-1.

  • Gamma Counting: Quantify radioactivity in both the acid wash and the lysate. A reduction in the lysate fraction in the Enrasentan group directly validates the inhibition of ETB-mediated clearance.

Pathophysiological Implications & Clinical Translation

The mechanistic profile of Enrasentan in endothelial cells perfectly illustrates the "double-edged sword" of mixed ET antagonists. In animal models of hypertension and cardiac hypertrophy, Enrasentan successfully reduced blood pressure and preserved myocardial function 5. However, in human clinical trials for heart failure (e.g., the ENCOR trial), Enrasentan did not show additive benefits over standard therapies and even indicated adverse myocardial remodeling 47.

This discrepancy is heavily rooted in endothelial ETB blockade. At the doses required to achieve sufficient ETA blockade in humans, Enrasentan inadvertently blocks endothelial ETB receptors 4. This blockade prevents the endothelium from clearing ET-1 and releasing vasodilatory NO, leading to a rise in circulating ET-1. This elevated ET-1 can then outcompete the antagonist or activate unblocked receptors in other tissues, potentially causing pulmonary shunting, fluid retention, and adverse clinical outcomes 4.

Conclusion

Understanding the mechanism of action of Enrasentan in endothelial cells requires a nuanced view of ETA/ETB receptor dynamics. While ETA blockade offers protective anti-proliferative and anti-oxidative benefits, the concurrent ETB blockade fundamentally alters endothelial homeostasis. For drug development professionals, the Enrasentan profile underscores the critical need for highly selective ETA antagonists or precisely titrated mixed antagonists that spare endothelial ET-1 clearance mechanisms.

References

  • Pathophysiological Roles of Endothelin Receptors in Cardiovascular Diseases. J-Stage.
  • Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease. PMC.
  • Insights into Endothelin Receptors in Pulmonary Hypertension. MDPI.
  • Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study. PMC.
  • Enrasentan, an antagonist of endothelin receptors. PubMed.
  • Pathophysiological Roles of Endothelin Receptors in Cardiovascular Diseases. J-Stage.
  • Endothelin: 30 Years

Sources

Exploratory

Enrasentan: Molecular Architecture, Physicochemical Profiling, and Receptor Antagonism

Executive Summary Enrasentan (SB-217242) is a potent, orally active, mixed endothelin A/B (ETA/ETB) receptor antagonist characterized by a highly functionalized indane scaffold. Originally developed to combat cardiovascu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enrasentan (SB-217242) is a potent, orally active, mixed endothelin A/B (ETA/ETB) receptor antagonist characterized by a highly functionalized indane scaffold. Originally developed to combat cardiovascular remodeling in conditions such as congestive heart failure and pulmonary hypertension, enrasentan exhibits a 100-fold greater binding affinity for the ETA receptor over the ETB receptor[1]. As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the molecular causality behind enrasentan’s physicochemical properties, its pharmacodynamic signaling blockade, and the self-validating experimental protocols required for its preclinical characterization.

Molecular Architecture & Structural Causality

The pharmacological efficacy of enrasentan is inextricably linked to its complex stereochemistry and spatial geometry. The molecule is built upon a 2,3-dihydro-1H-indene (indane) core, which serves as a rigid framework to orient specific pharmacophores into the binding pockets of the endothelin receptors.

  • Carboxylic Acid Moiety: Located at the C2 position, this functional group is critical for mimicking the C-terminal carboxylate of the endogenous ligand, Endothelin-1 (ET-1). It forms essential electrostatic interactions and hydrogen bonds with conserved arginine residues within the receptor's transmembrane domains.

  • Aromatic Substituents: The 1,3-benzodioxol-5-yl group at C1 and the 2-(2-hydroxyethoxy)-4-methoxyphenyl group at C3 occupy distinct hydrophobic sub-pockets. The steric bulk of these groups prevents the receptor from adopting the active conformation required for G-protein coupling.

  • Stereochemistry: The specific (1S, 2R, 3S) absolute configuration ensures the precise three-dimensional vectoring of these substituents. Any deviation in chirality results in a catastrophic loss of binding affinity due to steric clashes within the receptor binding cleft[1].

Physicochemical Profiling

Understanding the physicochemical properties of enrasentan is fundamental for formulation development and predicting its pharmacokinetic behavior. The data summarized in Table 1 illustrates a molecule that balances lipophilicity (required for membrane permeation) with targeted polar functional groups.

Table 1: Quantitative Physicochemical Properties of Enrasentan

PropertyValueScientific Implication
Molecular Formula C₂₉H₃₀O₈Defines the atomic composition and heavy atom count[1].
Molecular Weight 506.5 g/mol Borderline for Lipinski's Rule of 5; necessitates optimized absorption pathways[1].
LogP (Computed) ~4.6High lipophilicity drives strong hydrophobic receptor interactions but limits aqueous solubility[1].
Topological Polar Surface Area (TPSA) 104 ŲOptimal for intestinal absorption but restricts blood-brain barrier (BBB) penetration[1].
Hydrogen Bond Donors 2Contributed by the carboxylic acid and primary alcohol; essential for receptor anchoring.
Hydrogen Bond Acceptors 8Facilitates complexation with water, partially offsetting the high LogP.
Stereocenters 3 (1S, 2R, 3S)Dictates the rigid, active spatial conformation.

Causality Note: The high LogP (4.6) indicates poor aqueous solubility. To bypass this limitation during in vivo dosing, enrasentan is frequently formulated as an edamine salt (enrasentan edamine) or dissolved in co-solvent systems (e.g., DMSO/PEG300) to ensure uniform bioavailability and reproducible systemic exposure.

Pharmacodynamic Mechanism: The Endothelin Axis

Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors. It operates via two G-protein-coupled receptors: ETA (predominantly on vascular smooth muscle, driving vasoconstriction and proliferation) and ETB (predominantly on endothelial cells, driving vasodilation via nitric oxide release and acting as a clearance receptor for ET-1)[2].

Enrasentan is a mixed antagonist but exhibits a 100-fold selectivity for ETA[3]. This selectivity is a deliberate design choice: by heavily blocking ETA, enrasentan halts pathological vasoconstriction. By only partially blocking ETB at therapeutic doses, it attempts to preserve the endothelial clearance of ET-1 and beneficial NO release, though dose-dependent ETB blockade can lead to elevated circulating ET-1 levels[3].

ET1_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Binds ETB ETB Receptor (Endothelial Cells) ET1->ETB Binds Vasoconstriction Vasoconstriction & Cell Proliferation ETA->Vasoconstriction Gq/Ca2+ Cascade Vasodilation Vasodilation (NO) & ET-1 Clearance ETB->Vasodilation eNOS Activation Enrasentan Enrasentan Enrasentan->ETA High Affinity Blockade Enrasentan->ETB Moderate Blockade

Diagram 1: Enrasentan's differential blockade of the Endothelin-1 signaling pathway.

Experimental Protocols & Workflows

To ensure scientific integrity, the characterization of enrasentan requires robust, self-validating experimental designs. Below are the definitive protocols for determining its receptor affinity and lipophilicity.

Protocol 1: Radioligand Competition Binding Assay (Receptor Affinity)

Objective: To quantify the IC₅₀ and Kᵢ of enrasentan for ETA and ETB receptors. Causality: We utilize Chinese Hamster Ovary (CHO) cells stably transfected with human ETA or ETB receptors because they provide a high-density, homogenous receptor population devoid of endogenous background noise.[¹²⁵I]-ET-1 is used as the radioligand due to its high specific activity, allowing for the detection of sub-nanomolar binding events.

  • Membrane Preparation: Harvest CHO cells expressing ETA or ETB. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM [¹²⁵I]-ET-1, and serial dilutions of enrasentan (10⁻¹² to 10⁻⁵ M) in assay buffer (containing 0.1% BSA to prevent non-specific plastic binding).

  • Equilibration: Incubate the plates at 25°C for 120 minutes. Self-Validation: This duration ensures the system reaches thermodynamic equilibrium, a prerequisite for accurate Kᵢ calculation.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly charged [¹²⁵I]-ET-1.

  • Washing & Quantification: Wash filters three times with ice-cold buffer to remove unbound radioligand. Transfer filters to vials, add scintillation cocktail, and quantify bound radioactivity using a gamma counter.

  • Data Analysis: Plot a non-linear regression curve (one-site competition model) to derive the IC₅₀. Convert to Kᵢ using the Cheng-Prusoff equation.

Assay_Workflow Prep 1. Membrane Prep (CHO ETA/ETB Cells) Incubate 2. Incubation ([125I]-ET-1 + Drug) Prep->Incubate Filter 3. Rapid Filtration (PEI-soaked GF/C) Incubate->Filter Wash 4. Wash Step (Ice-cold buffer) Filter->Wash Count 5. Gamma Counting (Quantify bound ligand) Wash->Count Analyze 6. Data Analysis (Cheng-Prusoff Eq.) Count->Analyze

Diagram 2: Step-by-step workflow for the radioligand competition binding assay.

Protocol 2: Thermodynamic LogP Determination (Shake-Flask HPLC Method)

Objective: To empirically validate the computed lipophilicity (LogP) of enrasentan. Causality: While computational models estimate a LogP of 4.6, empirical validation is mandatory for formulation. The shake-flask method coupled with HPLC is superior to simple UV-Vis spectroscopy because HPLC separates enrasentan from any potential degradation products, ensuring only the intact active pharmaceutical ingredient (API) is quantified.

  • Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4) by stirring them together for 24 hours at 25°C, then separate the phases.

  • Solubilization: Dissolve precisely 1.0 mg of enrasentan in 1.0 mL of the pre-saturated 1-octanol.

  • Partitioning: Combine the enrasentan-octanol solution with 10.0 mL of the pre-saturated aqueous buffer in a sealed glass vial. Agitate mechanically at 25°C for 48 hours to achieve thermodynamic partition equilibrium.

  • Phase Separation: Centrifuge the vial at 3,000 × g for 15 minutes to break any micro-emulsions and ensure sharp phase separation.

  • HPLC Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Inject into a Reverse-Phase HPLC system (C18 column, UV detection at 254 nm).

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the peak area in the octanol phase to the peak area in the aqueous phase (adjusted for dilution factors).

References

  • Enrasentan | C29H30O8 | CID 178103 - PubChem - NIH. National Center for Biotechnology Information.
  • Insights into Endothelin Receptors in Pulmonary Hypertension. MDPI.
  • Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study. Heart (British Cardiac Society) via PMC.

Sources

Foundational

Enrasentan (SB-217242): In-Depth Pharmacokinetics and Pharmacodynamics Profile

Executive Summary Enrasentan (SB-217242) represents a critical node in the pharmacological evolution of endothelin receptor antagonists (ERAs). Designed as an orally active mixed ETA/ETB receptor antagonist, it exhibits...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enrasentan (SB-217242) represents a critical node in the pharmacological evolution of endothelin receptor antagonists (ERAs). Designed as an orally active mixed ETA/ETB receptor antagonist, it exhibits a pronounced1[1]. While it demonstrated potent efficacy in preclinical models of hypertension, cardiac hypertrophy, and stroke, its clinical trajectory provides profound insights into the complex, often paradoxical pharmacodynamics of the endothelin system in human heart failure[1][2].

Pharmacodynamic (PD) Architecture

Mechanism of Action & Receptor Selectivity

Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors, mediating its effects via two G-protein-coupled receptors: ETA and ETB[2][3]. ETA receptors, predominantly located on vascular smooth muscle cells, drive vasoconstriction and cellular proliferation[3]. Enrasentan acts as a competitive antagonist at these sites.

In functional in vitro assays using rat isolated aorta, enrasentan effectively inhibits ET-1-induced contraction with a dissociation constant ( Kb​ ) of 4.4 ± 0.6 nM[1]. In human isolated pulmonary artery models, it demonstrates a parallel rightward shift of the ET-1 concentration-response curve with a1[1]. Crucially, pharmacological profiling confirms that enrasentan is entirely devoid of intrinsic agonistic activity[1].

Intracellular Signaling Blockade

By occupying the ETA receptor, enrasentan competitively prevents ET-1 from initiating the Gq​ -protein cascade. This blockade halts the activation of phospholipase C (PLC), thereby preventing the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG)[3]. Consequently, the3 from the sarcoplasmic reticulum is suppressed, neutralizing the vasoconstrictive and hypertrophic stimuli[3].

Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds Gq Gq Protein Activation ETA->Gq Activates Enrasentan Enrasentan (SB-217242) Enrasentan->ETA Competitive Inhibition PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Vasoconstriction & Cardiac Hypertrophy Ca2->Response

ET-1 Signaling Pathway and Enrasentan Competitive Inhibition.

Physicochemical & Quantitative Profiling

Enrasentan is formulated as both a 4 and an edamine salt (MW: 1073.20 g/mol ) for experimental applications[5][4]. As an orally active agent, it was engineered to maintain sustained plasma concentrations sufficient to continuously block ETA receptors without requiring intravenous infusion[1].

Table 1: Quantitative PD/PK Parameters of Enrasentan

ParameterValueSource
Compound Name Enrasentan (SB-217242)[1]
Molecular Weight 506.54 g/mol (Free base)[4]
Receptor Target Mixed ETA/ETB (100-fold ETA selective)[1]
Kb​ (Rat Aorta) 4.4 ± 0.6 nM[1]
Kb​ (Human Pulmonary Artery) 5.2 nM[1]
Clinical Status Discontinued (Phase II - ENCOR Trial)[2]

Experimental Methodology: Self-Validating PD Workflows

Rationale for Isolated Tissue Bath Assays

To rigorously evaluate the functional antagonism of compounds like enrasentan, researchers employ isolated tissue bath assays. This protocol acts as a self-validating system: it isolates the direct smooth muscle response from systemic neurohumoral compensatory mechanisms (e.g., baroreceptor reflexes or RAAS activation), ensuring that the measured tension is purely a function of receptor occupancy.

Step-by-Step Protocol: Schild Plot Analysis
  • Tissue Preparation: Isolate human pulmonary artery segments and clean them of adherent connective tissue. Causality: Utilizing human tissue avoids species-specific variations in receptor density and subtype distribution, providing highly translatable Kb​ values.

  • Organ Bath Mounting: Suspend the vascular rings in a temperature-controlled ( 37∘C ) organ bath containing oxygenated Krebs-Henseleit solution.

  • Equilibration: Apply a resting tension (e.g., 2 grams) and equilibrate for 60-90 minutes, washing every 15 minutes. Causality: This restores baseline intracellular ion gradients disrupted during dissection and stabilizes spontaneous myogenic tone.

  • Pre-incubation: Introduce enrasentan at varying concentrations (e.g., 10, 100, 1000 nM) to separate tissue baths and incubate for at least 30 minutes. Causality: ET-1 exhibits pseudo-irreversible binding kinetics. Pre-incubating the antagonist ensures thermodynamic equilibrium is reached at the receptor before the agonist is introduced, preventing an underestimation of antagonist potency.

  • Agonist Challenge: Add ET-1 in cumulative concentrations to generate a concentration-response curve.

  • Data Acquisition: Measure isometric tension using a force-displacement transducer.

  • Schild Analysis: Plot the log(dose ratio - 1) against the log(antagonist concentration). A linear regression with a slope of ~1.0 confirms competitive antagonism, allowing the precise calculation of the Kb​ value[1].

Workflow Tissue 1. Isolate Human Pulmonary Artery Bath 2. Mount in Organ Bath (37°C, Krebs-Henseleit) Tissue->Bath Equilibrate 3. Equilibrate (60-90 min) Establish Baseline Bath->Equilibrate Preincubation 4. Pre-incubate Enrasentan (10-1000 nM) for 30 min Equilibrate->Preincubation Agonist 5. Cumulative ET-1 Addition Preincubation->Agonist Measure 6. Measure Isometric Tension (Force Transducer) Agonist->Measure Analyze 7. Schild Analysis Calculate Kb Measure->Analyze

Step-by-step Organ Bath Workflow for Enrasentan Pharmacodynamics.

Clinical Translation: The ENCOR Trial Paradigm

Despite robust preclinical efficacy—where enrasentan 1[1]—its clinical translation encountered significant hurdles. In the ENCOR (ENrasentan COoperisedative Randomised evaluation) Phase II clinical trial for heart failure, enrasentan2[2]. More critically, it showed a trend toward increased mortality and 3[3].

This paradox underscores a critical PD nuance in drug development: while ETA blockade is beneficial, the concurrent (albeit weaker) blockade of ETB receptors by a mixed antagonist like enrasentan disrupts the ETB-mediated clearance of ET-1 and the beneficial release of nitric oxide and prostacyclin from endothelial cells[2][3]. This mechanistic failure highlighted the necessity for highly selective ETA antagonists (e.g., ambrisentan) in specific cardiovascular indications[6].

References

  • ENRASENTAN - Inxight Drugs , National Center for Advancing Translational Sciences (NCATS). 1

  • Enrasentan edamine | CAS#183507-63-3 , MedKoo Biosciences. 5

  • Enrasentan (SB 217242) | ET Receptor Antagonist , MedChemExpress. 4

  • The endothelin system as a therapeutic target in cardiovascular disease: great expectations or bleak house? , National Institutes of Health (NIH). 2

  • Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists , Walsh Medical Media. 7

  • Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease , National Institutes of Health (NIH). 3

  • Clinical Trials Results for Endothelin System , Pharmaceutical Intelligence. 6

Sources

Exploratory

The Discovery and Development of Enrasentan (SB-217242): A Technical Whitepaper on Dual Endothelin Receptor Antagonism

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Molecular Rationale, Asymmetric Synthesis, Pharmacological Profiling, and Clinical Translation The Molecular Rationale f...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Molecular Rationale, Asymmetric Synthesis, Pharmacological Profiling, and Clinical Translation

The Molecular Rationale for Dual Endothelin Antagonism

Endothelin-1 (ET-1) is a 21-amino-acid peptide recognized as one of the most potent and unusually long-lasting endogenous vasoconstrictors discovered[1][2]. The physiological and pathological effects of ET-1 are mediated through two distinct G-protein-coupled receptors: ETA and ETB[2].

  • ETA Receptors: Primarily located on vascular smooth muscle cells, activation of ETA drives potent vasoconstriction, cellular proliferation, and inflammatory cascades[2][3].

  • ETB Receptors: Located on both endothelial cells and smooth muscle cells. Endothelial ETB receptors act as a physiological antagonist to ETA by stimulating the release of nitric oxide (NO) and prostacyclin, while also clearing ET-1 from circulation[3][4]. However, smooth muscle ETB receptors can also mediate vasoconstriction[4].

The Enrasentan Hypothesis: Early drug development focused heavily on highly selective ETA antagonists. However, researchers hypothesized that a "mixed" or dual antagonist could offer superior hemodynamic profiles by preventing ET-1 from simply shunting to smooth muscle ETB receptors to cause contraction[4]. Enrasentan (SB-217242) was engineered as an orally active, mixed ETA/ETB receptor antagonist with approximately 100-fold greater affinity for the ETA receptor[1][5]. This specific selectivity window was designed to profoundly block pathological ETA-driven remodeling while leaving just enough endothelial ETB function intact to facilitate baseline ET-1 clearance[4][5].

ET1_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelial & Smooth Muscle) ET1->ETB Activates Vasoconstriction Pathological Vasoconstriction & Proliferation ETA->Vasoconstriction Drives ETB->Vasoconstriction Drives (Smooth Muscle) Vasodilation Physiological Vasodilation & ET-1 Clearance ETB->Vasodilation Drives (Endothelial) Enrasentan Enrasentan (SB-217242) Dual Antagonist Enrasentan->ETA Blocks (Ki 1.1 nM) Enrasentan->ETB Blocks (Ki 111 nM)

Fig 1. Endothelin-1 signaling pathway and the dual pharmacological blockade by Enrasentan.

Chemical Discovery and Structure-Activity Relationship (SAR)

Enrasentan belongs to the indane-2-carboxylic acid class of endothelin antagonists[3]. Its precise chemical nomenclature is (+)-(1S,2R,3S)-3-(2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indan-2-carboxylic acid[1].

The discovery of Enrasentan required overcoming significant stereochemical challenges. The indane core contains three contiguous stereogenic centers[6]. SAR studies revealed that the spatial orientation of the pendant aryl groups is critical for receptor binding; specifically, the S configuration at the C-3' carbon of the indane skeleton is an absolute requirement for high-affinity interaction with the ETA receptor pocket[6].

To achieve this on a multikilogram scale, synthetic chemists developed unprecedented asymmetric methodologies. Two highly effective routes were pioneered:

  • Asymmetric Nazarov Cyclization: An unprecedented asymmetric Nazarov-type ring closure of alkylidene-1,3-carbonyl compounds, utilizing an Evan's oxazolidinone chiral auxiliary to achieve excellent 1,5-asymmetric induction[6].

  • Biocatalytic Conjugate Reduction: The use of Saccharomyces cerevisiae (bakers' yeast) to perform a highly enantioselective conjugate reduction of 3-arylinden-1-ones, yielding the critical (S)-enantiomer intermediate with >99.0% enantiomeric excess (ee)[7].

Discovery_Workflow Start Scaffold Design (Indane-2-carboxylic acids) Synth Asymmetric Synthesis (Nazarov Cyclization / Bakers' Yeast) Start->Synth InVitro In Vitro Profiling (ETA Ki: 1.1 nM | ETB Ki: 111 nM) Synth->InVitro InVivo In Vivo Efficacy (Hypertension & Stroke Models) InVitro->InVivo Clinical Clinical Evaluation (Phase II ENCOR Trial) InVivo->Clinical

Fig 2. The discovery and development workflow of Enrasentan.

Self-Validating Experimental Protocols

To ensure rigorous scientific reproducibility, the following protocols detail the core methodologies used in the synthesis and validation of Enrasentan.

Protocol 1: Biocatalytic Asymmetric Synthesis of the Indane Core

Purpose: To establish the required (S) configuration at the C-3' carbon via enantioselective reduction[6][7].

  • Substrate Preparation: Dissolve the precursor 3-(1,3-benzodioxol-5-yl)-6-propoxy-1H-inden-1-one in a minimal volume of ethanol. Causality: Ethanol ensures the lipophilic substrate remains bioavailable in the aqueous yeast suspension without denaturing the biocatalyst.

  • Biocatalytic Reduction: Introduce the substrate to an actively fermenting suspension of Saccharomyces cerevisiae (bakers' yeast) in a sucrose-water medium at 30°C. Maintain pH at 6.5. Causality: The actively fermenting yeast provides a continuous supply of NAD(P)H. The yeast's ene-reductases selectively transfer a hydride from the Re-face of the indenone, ensuring strict stereocontrol (>99% ee) for the (S)-enantiomer[7].

  • Reaction Arrest & Extraction: After 48 hours, arrest the reaction by adding ethyl acetate and filtering through Celite. Causality: Ethyl acetate halts enzymatic activity and partitions the organic product away from the aqueous cellular debris.

  • Chiral Validation: Analyze the extracted product via Chiral High-Pressure Liquid Chromatography (HPLC). Causality: Validates the >99.0% ee before proceeding to the subsequent carboxylation steps to form Enrasentan[7].

Protocol 2: Radioligand Binding Assay for Receptor Selectivity

Purpose: To quantify the binding affinity (Ki) of Enrasentan for ETA and ETB receptors.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human ETA or ETB receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g. Causality: High-speed centrifugation isolates the membrane fraction containing the receptors, removing cytosolic proteins that could cause non-specific binding.

  • Competitive Incubation: Incubate 20 µg of membrane protein with 0.1 nM [125I]-ET-1 and varying concentrations of Enrasentan (10⁻¹¹ to 10⁻⁵ M) for 120 minutes at 25°C. Causality: 120 minutes ensures the binding reaches thermodynamic equilibrium, allowing Enrasentan to competitively displace the radiolabeled ET-1.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine. Wash three times with ice-cold buffer. Causality: Polyethylenimine reduces non-specific binding of the radioligand to the filter. The ice-cold wash rapidly arrests receptor-ligand dissociation, trapping the bound complex.

  • Quantification: Measure filter-bound radioactivity using a gamma counter. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation. Causality: The Cheng-Prusoff equation corrects the IC50 for the concentration of the radioligand used, providing an absolute affinity constant (Ki)[5].

Pharmacological Profiling & Quantitative Data

In vitro and in vivo profiling demonstrated that Enrasentan is a highly potent antagonist. In functional assays using isolated rat aorta, Enrasentan produced parallel rightward shifts in the ET-1 concentration-response curve without exhibiting any intrinsic agonistic activity[5].

In animal models, Enrasentan successfully reduced blood pressure, prevented cardiac hypertrophy, and preserved myocardial function in hypertensive rats[3][5]. Furthermore, in focal cerebral ischemic models (stroke), SB-217242 significantly reduced the ischemic area in the brain[3][5].

Table 1: Quantitative Pharmacological Profile of Enrasentan (SB-217242)

ParameterValueBiological Significance
ETA Receptor Affinity (Ki) 1.1 nMHighly potent blockade of the primary vasoconstrictive and mitogenic pathways[5][8].
ETB Receptor Affinity (Ki) 111.0 nMModerate blockade; establishes the ~100-fold selectivity window[5][8].
Functional Kb (Rat Aorta) 4.4 ± 0.6 nMPotent functional antagonism against ET-1 induced smooth muscle contraction[5].
Functional Kb (Human PA) 5.2 nMTranslates functional efficacy to human pulmonary artery tissues[5].
Bioavailability Highly Orally ActiveEnables chronic, systemic dosing for long-term cardiovascular management[5][9].

Clinical Translation and the ENCOR Trial

Despite exceptional preclinical data, the translation of Enrasentan into human clinical practice faced significant hurdles. Enrasentan was advanced into Phase II/III clinical trials, most notably the ENCOR (Enrasentan and Cooperative Randomized Evaluation) trial, which evaluated the drug as an add-on to conventional treatment in patients with NYHA Class II-III heart failure[2][3][4].

Clinical Outcomes: The ENCOR trial results were ultimately negative. Enrasentan did not improve the clinical status of heart failure patients and failed to demonstrate an additive therapeutic effect over standard-of-care treatments like ACE inhibitors (e.g., enalapril)[3][4][5]. More concerningly, prolonged treatment with Enrasentan was associated with an increased hospitalization rate and imaging studies indicated adverse myocardial ventricular remodeling[2][4][5].

Lessons Learned: The failure of Enrasentan in heart failure—alongside other endothelin receptor antagonists like tezosentan and darusentan—suggests that while ET-1 is elevated in heart failure, it may play a compensatory, rather than purely pathological, role in maintaining cardiac inotropy in the failing heart[2][10]. The lack of efficacy in heart failure pivoted the pharmaceutical industry's focus toward utilizing endothelin antagonists primarily for Pulmonary Arterial Hypertension (PAH), where the pathology is strictly driven by pulmonary vascular remodeling[1][8][10].

References

  • ENRASENTAN EDAMINE - Inxight Drugs: Pharmacology, Condition, Potency. NCATS. Available at: [Link]

  • Enrasentan, an antagonist of endothelin receptors - PubMed. NIH. Available at: [Link]

  • Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. Walsh Medical Media. Available at:[Link]

  • Endothelin: 20 years from discovery to therapy. Canadian Science Publishing. Available at: [Link]

  • Endothelin: 30 Years From Discovery to Therapy. AHA Journals. Available at:[Link]

  • Endothelin antagonism in pulmonary hypertension, heart failure, and beyond. PMC - NIH. Available at:[Link]

  • The endothelin system as a therapeutic target in cardiovascular disease: great expectations or bleak house? PMC - NIH. Available at:[Link]

  • Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711), a Second Generation, ETA Selective, and Orally Bioavailable Endothelin Antagonist. ACS Publications. Available at: [Link]

  • A highly enantioselective conjugate reduction of 3-arylinden-1-ones using bakers' yeast for the preparation of (S)-3-arylindan-1-ones. PubMed - NIH. Available at:[Link]

Sources

Foundational

Enrasentan Signaling Pathway Modulation in Cardiac Fibroblasts: A Technical Whitepaper

Introduction & Pathophysiological Context Cardiac fibrosis is a primary driver of heart failure, characterized by the pathological accumulation of extracellular matrix (ECM) proteins. A critical mediator of this process...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pathophysiological Context

Cardiac fibrosis is a primary driver of heart failure, characterized by the pathological accumulation of extracellular matrix (ECM) proteins. A critical mediator of this process is Endothelin-1 (ET-1), a potent profibrotic peptide that triggers the transdifferentiation of quiescent cardiac fibroblasts into hyperactive, α -smooth muscle actin ( α -SMA) expressing myofibroblasts[1].

Enrasentan (SB-217242) is an orally active, mixed endothelin receptor antagonist (ERA) that exhibits a ~100-fold higher affinity for the Endothelin A ( ETA​ ) receptor over the Endothelin B ( ETB​ ) receptor[2]. By intercepting the ET-1 signaling cascade at the receptor level, enrasentan presents a potent pharmacological tool for modulating cardiac fibroblast activity and halting fibrotic progression[3].

Mechanistic Framework: The ET-1/Enrasentan Axis in Fibroblasts

In human cardiac fibroblasts, ET-1 acts primarily through the ETA​ receptor subtype to induce proliferation and ECM deposition[1]. As an application scientist designing target engagement assays, it is crucial to understand the causality of this GPCR-driven pathway:

  • Receptor Activation & G-Protein Coupling: ET-1 binding to ETA​ activates the Gαq​ protein subunit. Experimental blockade of Gαq​ (but not Gαi​ ) completely abolishes ET-1-induced fibroblast activation, confirming Gαq​ as the obligate transducer[1].

  • Signal Amplification: Gαq​ stimulates Phospholipase C (PLC), generating inositol triphosphate ( IP3​ ) and diacylglycerol (DAG). This triggers intracellular Ca2+ release and Protein Kinase C (PKC) activation.

  • Transcriptional Reprogramming: The cascade culminates in the phosphorylation of ERK1/2 (MAPK). Phospho-ERK1/2 translocates to the nucleus, driving the expression of profibrotic genes, including TGF- β , Connective Tissue Growth Factor (CTGF), and Collagen type I ( Col1a1 )[4].

  • Enrasentan Modulation: Enrasentan competitively binds to both ETA​ and ETB​ receptors. While highly selective ETA​ antagonists exist, enrasentan's mixed antagonism is strategically advantageous in specific microenvironments. It prevents ET-1 from shunting to unblocked ETB​ receptors, which can paradoxically sustain ERK1/2 phosphorylation under high ET-1 load[5].

Pathway ET1 Endothelin-1 (ET-1) ETA ETA / ETB Receptors ET1->ETA Enrasentan Enrasentan (SB-217242) Enrasentan->ETA Competitive Inhibition Gq Gαq Protein ETA->Gq PLC Phospholipase C (PLC) Gq->PLC Ca_PKC Ca2+ / PKC Axis PLC->Ca_PKC ERK ERK1/2 (MAPK) Ca_PKC->ERK Profibrotic Profibrotic Gene Expression (TGF-β, CTGF, Col1a1, Acta2) ERK->Profibrotic Fibrosis Myofibroblast Differentiation & ECM Deposition Profibrotic->Fibrosis

Fig 1. ET-1/Enrasentan signaling pathway in cardiac fibroblasts via ET_A/Gαq/ERK axis.

Quantitative Pharmacodynamics of Enrasentan

Understanding the binding kinetics is essential for designing in vitro assays. Enrasentan demonstrates potent nanomolar efficacy, completely displacing radiolabeled ET-1 in functional assays[3].

ParameterValuePharmacological Significance
ETA​ Receptor Affinity ( Ki​ ) 1.1 nMHigh potency allows for low-dose target engagement, minimizing off-target toxicity[3].
ETB​ Receptor Affinity ( Ki​ ) 111 nM~100-fold selectivity for ETA​ maintains essential ETB​ -mediated endothelial clearance functions at lower doses[2].
Functional Antagonism ( Kb​ ) 4.4 - 5.2 nMEffectively shifts the ET-1 concentration-response curve rightward in functional tissue assays[2].
Bioavailability 66%High oral bioavailability supports translation from in vitro to in vivo models[3].
Terminal Half-Life ( t1/2​ ) 3.3 hoursRequires careful dosing intervals during sustained in vitro or in vivo experiments[3].

Experimental Methodologies: Validating Anti-Fibrotic Efficacy

Establishing a self-validating experimental system is paramount for reproducible drug development. The following protocols detail the isolation and pharmacological assessment of cardiac fibroblasts, incorporating critical control points to ensure data integrity.

Workflow Isol 1. Tissue Dissociation (Collagenase/Dispase) Sort 2. MACS Sorting (CD31- / Vimentin+) Isol->Sort Starve 3. Serum Starvation (0.1% FBS, 24h) Sort->Starve Treat 4. Enrasentan + ET-1 Co-treatment (48h) Starve->Treat Assay 5. Endpoint Analysis (WB, qPCR, ICC) Treat->Assay

Fig 2. Step-by-step experimental workflow for evaluating Enrasentan in cardiac fibroblasts.

Protocol 1: Isolation and Culture of Primary Human Cardiac Fibroblasts

Causality Check: Primary fibroblasts rapidly alter their phenotype in vitro. To maintain physiological relevance, experiments must be conducted between passages 2 and 4.

  • Tissue Dissociation: Mince cardiac tissue and digest using a solution of Collagenase Type II (0.2%) and Dispase (0.05%) at 37°C for 45 minutes. Rationale: This specific enzyme combination preserves cell surface receptors (like ETA​ ) that harsh trypsinization would otherwise cleave.

  • Magnetic-Activated Cell Sorting (MACS): Deplete endothelial cells using anti-CD31 microbeads, followed by positive selection using anti-Vimentin microbeads. Rationale: Ensures >95% fibroblast purity, preventing paracrine interference from endothelial-derived ET-1[4].

  • Culture: Plate cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin.

Protocol 2: In Vitro Fibrosis Reversal Assay

Causality Check: To accurately measure ET-1 induced signaling, baseline kinase activity must be silenced.

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM (or 0.1% FBS) for 24 hours. Rationale: Synchronizes the cell cycle in the G0 phase and eliminates background ERK1/2 phosphorylation caused by serum growth factors[1].

  • Pre-treatment: Administer Enrasentan (10 nM to 1 μ M) 1 hour prior to ET-1 stimulation. Rationale: Allows the antagonist to achieve steady-state receptor occupancy before the agonist is introduced.

  • Stimulation: Add 100 nM ET-1. Incubate for 15 minutes for kinase assays (p-ERK1/2) or 48 hours for phenotypic assays ( α -SMA, Collagen I).

  • Endpoint Analysis:

    • Western Blot: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Probe for α -SMA and GAPDH (loading control).

    • Immunocytochemistry (ICC): Fix cells in 4% paraformaldehyde. Stain for α -SMA to visualize stress fiber formation—the morphological hallmark of myofibroblast differentiation.

Translational Perspectives

While enrasentan effectively blocks ET-1-induced fibroblast proliferation and myofibroblast differentiation in vitro[1], translating these findings to the clinic requires navigating complex systemic hemodynamics. Clinical trials of ERAs in heart failure (such as the ENCOR trial for enrasentan) have historically faced challenges due to fluid retention and adverse remodeling[5][6]. However, localized delivery systems or precision targeting of the fibroblast ETA​/Gαq​/ERK axis may unlock the true anti-fibrotic potential of enrasentan without systemic side effects.

References

[1] Title: Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts Source: nih.gov URL:

[4] Title: Endothelial Cell–Derived Endothelin-1 Promotes Cardiac Fibrosis in Diabetic Hearts Through Stimulation of Endothelial-to-Mesenchymal Transition | Circulation Source: ahajournals.org URL:

[2] Title: ENRASENTAN - Inxight Drugs Source: ncats.io URL:

[6] Title: Cardiac Fibrosis in the Pressure Overloaded Left and Right Ventricle as a Therapeutic Target Source: nih.gov URL:

[5] Title: Getting to the Heart of the Matter: New Insights Into Cardiac Fibrosis Source: ahajournals.org URL:

[3] Title: Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists Source: walshmedicalmedia.com URL:

Sources

Exploratory

Deconstructing the Endothelin-1 Pathway: The Pharmacodynamics and Clinical Trajectory of Enrasentan

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction: The Endothelin-1 Pharmacological Axis As a Senior Application Scientist, I approac...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Introduction: The Endothelin-1 Pharmacological Axis

As a Senior Application Scientist, I approach the endothelin-1 (ET-1) pathway not merely as a biological cascade, but as a highly tunable—yet unforgiving—pharmacological target. ET-1 is a 21-amino acid vasoactive peptide released predominantly by the vascular endothelium 1. It exerts its effects through two distinct G-protein-coupled receptors:

  • ETA Receptors: Located primarily on vascular smooth muscle cells. Activation triggers the phosphatidylinositol phospholipase C pathway, leading to a rapid influx of intracellular calcium, potent vasoconstriction, and cellular proliferation 2.

  • ETB Receptors: Located predominantly on the endothelium. These act as a physiological counterbalance, mediating vasodilation through the release of nitric oxide (NO) and prostacyclin, while also serving as clearance receptors to remove ET-1 from circulation 1.

Enrasentan was developed as an orally active, mixed ETA/ETB receptor antagonist. While it binds both receptors, it exhibits a roughly 100-fold greater affinity for the ETA receptor 1. Understanding how this specific binding profile translates from in vitro assays to clinical outcomes is critical for modern drug development.

ET1_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelium) ET1->ETB Activates PathA Vasoconstriction & Hypertrophy ETA->PathA Induces PathB Vasodilation (NO) & ET-1 Clearance ETB->PathB Induces Enrasentan Enrasentan Enrasentan->ETA High Affinity Inhibition Enrasentan->ETB Lower Affinity Inhibition

ET-1 signaling axis and dual receptor blockade by enrasentan.

Pharmacodynamics and Binding Kinetics

Enrasentan's molecular design aimed to capture the profound anti-hypertrophic and vasodilatory benefits of ETA blockade while tolerating mild ETB inhibition. Quantitative displacement studies using radioiodine-labeled ET-1 reveal its distinct binding profile 3.

Table 1: Enrasentan Pharmacodynamics & Binding Kinetics
Target ReceptorBinding Affinity (Ki)Selectivity RatioFunctional Inhibition (Kb)Tissue Model
ETA Receptor 1.1 nM~100-fold over ETB4.4 ± 0.6 nMRat Isolated Aorta 4
ETB Receptor 111 nMReference5.2 nMHuman Pulmonary Artery [[4]]()

Experimental Methodology: Validating Functional Antagonism

To accurately determine the functional dissociation constant (Kb) of enrasentan, researchers utilize isolated tissue bath assays. As an application scientist, I emphasize that every protocol must be a self-validating system. The following workflow explains not just how to perform the assay, but the causality behind each methodological choice.

Self-Validating Protocol: In Vitro Functional Assay for Enrasentan

Step 1: Tissue Preparation & Endothelial Denudation

  • Action: Isolate rat thoracic aorta rings and mechanically denude the endothelium by gently rubbing the intimal surface.

  • Causality: We denude the endothelium to eliminate ETB-mediated NO release. This isolates the ETA-mediated smooth muscle contraction, removing confounding variables from the data.

  • Self-Validation: Administer 1 µM acetylcholine to the pre-contracted tissue. A lack of relaxation confirms successful, complete denudation.

Step 2: Organ Bath Equilibration

  • Action: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously aerated with 95% O2 / 5% CO2. Apply a resting tension of 2g for 60 minutes.

  • Causality: This specific buffer and aeration maintain a physiological pH of 7.4 and optimal osmolarity, ensuring the ETA receptor conformation remains native and responsive.

Step 3: Enrasentan Pre-incubation

  • Action: Incubate tissues with vehicle or varying concentrations of enrasentan (10 to 1000 nM) for 60 minutes prior to agonist exposure 4.

  • Causality: Enrasentan is a competitive antagonist. A full 60-minute pre-incubation is mandatory to achieve steady-state receptor occupancy. Rushing this step leads to an underestimation of antagonist potency.

Step 4: Cumulative ET-1 Concentration-Response

  • Action: Add ET-1 in cumulative half-log increments until a maximum contractile plateau is reached.

  • Causality: Adding ET-1 cumulatively allows for the generation of a full sigmoidal dose-response curve. Enrasentan will produce concentration-dependent, parallel rightward shifts in this curve without depressing the maximum response, confirming competitive antagonism 4.

Step 5: Schild Plot Analysis

  • Action: Calculate the dose ratio (DR) of ET-1 EC50 values in the presence and absence of enrasentan. Plot log(DR-1) against log[Enrasentan] to calculate the Kb.

Workflow Step1 1. Tissue Prep & Denudation Step2 2. Buffer Equilibration Step1->Step2 Step3 3. Enrasentan Pre-incubation Step2->Step3 Step4 4. ET-1 Dose- Response Step3->Step4 Step5 5. Schild Plot Analysis Step4->Step5

Step-by-step functional assay workflow for calculating enrasentan Kb.

Clinical Translation: The Causality of Failure in Heart Failure

Despite highly promising animal models where enrasentan improved survival, reduced left ventricular (LV) mass index, and increased cardiac index 1, its translation to human heart failure (HF) trials revealed the unforgiving nature of dual receptor blockade.

In a pivotal study comparing enrasentan (60–90 mg/day) with enalapril in asymptomatic patients with LV systolic dysfunction over six months, enrasentan failed to show clinical superiority and actually induced adverse ventricular remodeling [[1]]().

Table 2: Quantitative Clinical Outcomes (Enrasentan vs. Enalapril)
Clinical MetricEnrasentan (60-90 mg/day)EnalaprilStatistical Significance
LV End-Diastolic Volume Index (EDVI) Increased (Adverse Remodeling)Stabilized / DecreasedSignificant
Brain Natriuretic Peptide (BNP) Reduction -5.8 ± 6.9 pg/ml-19.3 ± 9.4 pg/mlp = 0.005
Norepinephrine Levels Significantly IncreasedMaintainedp = 0.02
Serious Adverse Events 16.7%2.8%p = 0.02

Data sourced from comparative cardiovascular magnetic resonance study 1.

Mechanistic Autopsy: Why Did Enrasentan Fail?

The failure of enrasentan in HF is a textbook example of dose-dependent loss of selectivity. While enrasentan is 100-fold more selective for ETA, the clinical doses used (60–90 mg/day) were high enough to effectively block endothelial ETB receptors as well 1.

The Causality Chain:

  • Loss of Clearance: ETB receptors act as a "sink" for circulating ET-1. Blockade of endothelial ETB receptors results in a paradoxical rise in plasma ET-1 1.

  • Loss of Counter-Regulation: ETB blockade prevents the beneficial release of NO and prostacyclin, removing the physiological brake on vasoconstriction.

  • Neurohormonal Backlash: The resulting physiological stress triggers sympathetic activation, evidenced by the significant rise in norepinephrine, driving adverse ventricular remodeling (increased LVEDVI) despite the initial blockade of ETA 1.

Clinical_Failure Dose Clinical Dosing (60-90 mg/day) BlockETB Unintended ETB Blockade (Endothelium) Dose->BlockETB LossClearance Loss of ET-1 Clearance & Decreased NO BlockETB->LossClearance RiseET1 Rise in Plasma ET-1 LossClearance->RiseET1 Adverse Adverse Remodeling (Increased LVEDVI) RiseET1->Adverse

Causal pathway demonstrating how high-dose enrasentan drives adverse cardiac remodeling.

Conclusion

Enrasentan serves as a critical case study in cardiovascular pharmacology. While highly effective in controlled, isolated in vitro environments where receptor selectivity can be strictly maintained, the systemic complexities of the human ET-1 axis proved insurmountable at the tested clinical doses. Future drug development in this space must rigorously balance ETA antagonism with the preservation of ETB-mediated clearance and vasodilation.

References

  • Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study.NIH.gov.
  • Endothelin antagonism in pulmonary hypertension, heart failure, and beyond.NIH.gov.
  • ENRASENTAN EDAMINE.NCATS.io.
  • Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists.Walsh Medical Media.

Sources

Protocols & Analytical Methods

Method

Dissolving Enrasentan for In Vitro Cell Assays: An Application Note and Protocol

Introduction: Understanding Enrasentan and its Mechanism of Action Enrasentan (also known as SB-217242) is a potent and orally active antagonist of endothelin (ET) receptors.[1][2] It exhibits a mixed antagonism for both...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding Enrasentan and its Mechanism of Action

Enrasentan (also known as SB-217242) is a potent and orally active antagonist of endothelin (ET) receptors.[1][2] It exhibits a mixed antagonism for both endothelin A (ET-A) and endothelin B (ET-B) receptors, with a reported 100-fold greater affinity for the ET-A subtype.[1][2] The endothelin system plays a crucial role in vasoconstriction, cell proliferation, and hormone production.[3][4] Dysregulation of this system is implicated in various cardiovascular and proliferative diseases.

Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ET-A and ET-B receptors on the surface of various cell types.[5] The binding of ET-1 to these G protein-coupled receptors initiates a signaling cascade, primarily through the Gq/11 protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 triggers the release of intracellular calcium stores, leading to a cascade of downstream effects, including smooth muscle contraction and cell proliferation.[5][6] Enrasentan competitively binds to these receptors, thereby inhibiting the downstream signaling cascade initiated by ET-1.

This application note provides a detailed protocol for the proper dissolution of enrasentan for use in in vitro cell-based assays, ensuring accurate and reproducible experimental outcomes.

Physicochemical Properties of Enrasentan

A clear understanding of the physicochemical properties of enrasentan is fundamental to its effective use in experimental settings.

PropertyValueSource(s)
Molecular Formula C₂₉H₃₀O₈[1][7]
Molecular Weight 506.54 g/mol [1][7][]
CAS Number 167256-08-8[1][7][9]
Appearance White to off-white solid[10]
Storage (Powder) -20°C for up to 3 years[10]
Storage (In Solvent) -80°C for up to 1 year[10]

Protocol for Preparation of Enrasentan Stock Solution

The following protocol details the preparation of a high-concentration stock solution of enrasentan in Dimethyl Sulfoxide (DMSO).

Materials:
  • Enrasentan powder (CAS: 167256-08-8)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:
  • Equilibrate Enrasentan: Before opening, allow the vial of enrasentan powder to come to room temperature to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of enrasentan powder in a sterile microcentrifuge tube. For example, to prepare a 20 mg/mL stock solution, weigh 2 mg of enrasentan.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to the weighed enrasentan. To achieve a 20 mg/mL concentration with 2 mg of enrasentan, add 100 µL of DMSO.[10]

  • Dissolution: Vortex the solution vigorously until the enrasentan is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the stock solution at -80°C for long-term stability (up to one year).[10]

In Vitro Cell Assay Considerations

Cell Line Selection

The choice of cell line is critical for studying the effects of enrasentan and should be guided by the expression of endothelin receptors.

  • Recombinant Cell Lines: CHO-K1 cells stably transfected with the human ET-A receptor are a common model for specific receptor binding and functional assays.[11][12]

  • Cancer Cell Lines: Various cancer cell lines, such as the human colon carcinoma cells HT-29 and SW480, have been shown to express components of the endothelin system and can be used to study the anti-proliferative effects of enrasentan.[13]

  • Primary Cells: Endothelial cells and vascular smooth muscle cells are also relevant primary cell models for investigating the vascular effects of enrasentan.

Dosing and Vehicle Controls

The effective concentration of enrasentan in in vitro assays typically ranges from 10 to 1000 nM.[2]

Crucially, the final concentration of DMSO in the cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. A final DMSO concentration of less than 0.5% is generally recommended, with an ideal concentration at or below 0.1%.[14][15][16]

It is imperative to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the enrasentan-treated wells to account for any effects of the solvent on cell viability and function.

Preparation of Working Solutions (Serial Dilutions)

To maintain a consistent final DMSO concentration across all experimental conditions, it is recommended to perform serial dilutions of the enrasentan stock solution in 100% DMSO before diluting into the cell culture medium.[17][18][19]

Example Workflow for Preparing Working Solutions:

G cluster_0 Stock Solution Preparation cluster_1 Serial Dilution in DMSO cluster_2 Final Working Solution Preparation cluster_3 Cell Treatment A Weigh Enrasentan Powder B Dissolve in 100% DMSO (e.g., 20 mg/mL) A->B C Prepare Intermediate Stocks in 100% DMSO B->C D e.g., 10 mM, 1 mM, 100 µM E Dilute Intermediate Stock into Cell Culture Medium D->E F Final DMSO Concentration ≤ 0.1% E->F G Add Working Solution to Cells F->G H Include Vehicle Control (Medium + same % DMSO) G->H

Caption: Experimental workflow for preparing enrasentan working solutions.

Stability Assessment of Enrasentan Solutions

Ensuring the stability of enrasentan in solution under experimental conditions is critical for data integrity. A simple stability assessment can be performed using High-Performance Liquid Chromatography (HPLC).

Protocol for Stability Assessment:
  • Sample Preparation: Prepare a solution of enrasentan in the final assay buffer (including the same percentage of DMSO) at the highest concentration to be used in the experiment.

  • Incubation: Incubate the solution under the same conditions as the cell-based assay (e.g., 37°C, 5% CO₂).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Analysis: Analyze the aliquots by HPLC to quantify the concentration of enrasentan. A decrease in the peak area corresponding to enrasentan over time would indicate degradation.[20][21][22]

Enrasentan Signaling Pathway

The following diagram illustrates the mechanism of action of enrasentan in blocking the endothelin signaling pathway.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space ET1 Endothelin-1 (ET-1) ETAR ET-A Receptor ET1->ETAR ETBR ET-B Receptor ET1->ETBR Gq Gq/11 Protein ETAR->Gq activates ETBR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca triggers Response Cellular Response (e.g., Proliferation, Contraction) DAG->Response Ca->Response Enrasentan Enrasentan Enrasentan->ETAR blocks Enrasentan->ETBR blocks

Sources

Application

Application Note: Enrasentan Cell Culture Preparation and Handling Guidelines

Mechanistic Grounding & Rationale Endothelin-1 (ET-1) is a potent autocrine and paracrine peptide that mediates vasoconstriction, cellular proliferation, and fibrotic remodeling. It exerts its effects primarily through t...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Grounding & Rationale

Endothelin-1 (ET-1) is a potent autocrine and paracrine peptide that mediates vasoconstriction, cellular proliferation, and fibrotic remodeling. It exerts its effects primarily through two G-protein-coupled receptors: ETA and ETB[1]. While the ETA receptor drives hypertrophic and proliferative responses in vascular smooth muscle cells (VSMCs) and cardiac fibroblasts, the ETB receptor primarily mediates vasodilation and ET-1 clearance in endothelial cells[2].

Enrasentan is an orally active, mixed ETA/ETB receptor antagonist. Crucially, it exhibits a ~100-fold greater affinity for the ETA receptor compared to the ETB receptor[1]. In vitro, utilizing Enrasentan requires precise handling to maintain its solubility and receptor-binding kinetics, ensuring robust and reproducible blockade of ET-1-mediated phosphatidylinositol/phospholipase C (PLC) signaling[3]. Because Enrasentan is highly hydrophobic, improper reconstitution or media dilution can lead to micro-precipitation, rendering the compound inactive and yielding false-negative data in downstream assays.

SignalingPathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Vasoconstriction/Proliferation) ET1->ETA Activates ETB ETB Receptor (Vasodilation/Clearance) ET1->ETB Activates PLC PLC / Calcium Signaling ETA->PLC Gq coupled Enrasentan Enrasentan (Mixed Antagonist) Enrasentan->ETA Blocks (High Affinity) Enrasentan->ETB Blocks (Low Affinity) Prolif Cell Proliferation & Hypertrophy PLC->Prolif

Fig 1. ET-1 signaling pathway and dual receptor blockade by Enrasentan.

Quantitative Physicochemical Properties

To design a reliable in vitro assay, researchers must account for the physical constraints of the molecule. Table 1 summarizes the critical parameters for Enrasentan preparation.

ParameterValue / SpecificationCausality / Impact on Assay
Target Selectivity ETA > ETB (~100-fold)Requires careful dose titration; high doses (>10 µM) lose ETA selectivity and block ETB[1].
Primary Solvent Anhydrous DMSOWater ingress reduces solubility, causing the compound to crash out of solution.
Stock Concentration 10 mM to 50 mMAllows for >1:1000 dilution in culture media, keeping final DMSO ≤ 0.1% to prevent solvent toxicity.
Storage (Solid) -20°C (up to 3 years)Prevents thermal degradation and oxidation of the active pharmacophore.
Storage (Solution) -80°C (up to 6 months)Limits freeze-thaw degradation. Aliquoting is mandatory.
Working Concentration 10 nM – 10 µMCovers the dynamic range from selective ETA blockade to dual ETA/ETB blockade.

Reagent Preparation: Self-Validating Master Stock Protocol

The preparation of the Enrasentan master stock must be tightly controlled. The following protocol integrates self-validating checkpoints to ensure the structural integrity and solubility of the drug.

Step 1: Equilibration

  • Action: Remove the lyophilized Enrasentan vial from -20°C storage and allow it to equilibrate to room temperature (RT) in a desiccator for 30 minutes.

  • Causality: Opening a cold vial in a humid laboratory environment causes immediate condensation. Moisture introduced into the vial will react with the anhydrous DMSO in subsequent steps, drastically reducing the drug's solubility limit.

Step 2: Reconstitution

  • Action: Add the calculated volume of cell-culture grade, anhydrous DMSO (≥99.9% purity) to achieve a 10 mM master stock. Vortex vigorously for 60 seconds.

  • Action: Sonicate the vial in a room-temperature water bath for 5 minutes.

  • Causality: Sonication provides the mechanical energy required to disrupt crystalline lattices that may persist even when the solution appears macroscopically clear.

Step 3: Aliquoting and Self-Validation

  • Action: Divide the 10 mM stock into 10 µL to 20 µL single-use aliquots in amber microcentrifuge tubes to protect from light.

  • Validation Check: Before freezing, centrifuge one aliquot at 10,000 x g for 5 minutes. Inspect the bottom of the tube under a bright light. The absence of a white pellet validates that the compound is fully dissolved. Store all aliquots at -80°C.

Cell Culture Handling & In Vitro Treatment Workflow

When assessing the efficacy of Enrasentan on target cells (e.g., Human Coronary Artery Endothelial Cells or Vascular Smooth Muscle Cells), the culture environment must be meticulously controlled to isolate the ET-1 signaling axis[4].

Workflow Prep 1. Reconstitute Enrasentan (DMSO, 10 mM) Culture 2. Seed Target Cells (e.g., HCAEC, VSMC) Prep->Culture Starve 3. Serum Starvation (0.1% FBS, 24h) Culture->Starve Treat 4. Pre-treat with Enrasentan (1h prior to ET-1) Starve->Treat Assay 5. ET-1 Stimulation & Downstream Assay Treat->Assay

Fig 2. Standardized in vitro workflow for Enrasentan cell culture treatment.

Protocol: ET-1 Blockade Assay

Step 1: Cell Seeding and Adherence

  • Seed cells in a 6-well or 96-well plate using complete growth medium (e.g., containing 5-10% Fetal Bovine Serum). Allow 24 hours for complete adherence and recovery.

Step 2: Serum Starvation (Critical Causality Step)

  • Action: Wash the cells twice with warm PBS and replace the medium with a low-serum formulation (0.1% FBS) for 16 to 24 hours.

  • Causality: Standard serum contains a myriad of growth factors (PDGF, EGF) that basally activate proliferative pathways (ERK/MAPK, PI3K/Akt). Serum starvation synchronizes the cell cycle and silences this background noise, ensuring that any subsequent cellular response is strictly dependent on the introduced ET-1 and its blockade by Enrasentan.

Step 3: Intermediate Dilution and Precipitation Check

  • Action: Thaw a 10 mM Enrasentan aliquot at RT. Prepare a 10X intermediate working solution (e.g., 100 µM) by diluting the stock into pre-warmed (37°C) low-serum culture medium. Vortex immediately.

  • Validation Check: Observe the 10X intermediate solution under an inverted phase-contrast microscope. The lack of refractive micro-crystals validates successful aqueous transition.

  • Causality: Adding high-concentration DMSO stocks directly to cold media causes localized thermodynamic shock, forcing the hydrophobic drug to precipitate. Pre-warming the media prevents this.

Step 4: Pre-treatment with Enrasentan

  • Action: Apply the Enrasentan working solution to the cells to achieve the final desired concentration (e.g., 1 µM). Incubate at 37°C for 1 hour before adding the ET-1 agonist.

  • Causality: Enrasentan is a competitive antagonist. A 1-hour pre-incubation allows the drug to reach thermodynamic equilibrium and fully occupy the ETA/ETB binding pockets before the high-affinity endogenous ligand (ET-1) is introduced.

Step 5: Agonist Stimulation and Toxicity Control

  • Action: Add recombinant ET-1 (typically 10 nM to 100 nM) to the wells.

  • Validation Check (Cytotoxicity): To prove that reductions in cell proliferation are due to receptor blockade and not off-target drug toxicity, run a parallel control well treated with the highest concentration of Enrasentan alone. Assay the supernatant for Lactate Dehydrogenase (LDH) release[5]. Baseline LDH levels validate that the drug concentration is non-cytotoxic.

References

  • Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study Source: Heart (NIH / PMC) URL:[Link]

  • Endothelin antagonism in pulmonary hypertension, heart failure, and beyond Source: Heart (NIH / PMC) URL:[Link]

  • Endothelin: 30 Years From Discovery to Therapy Source: Hypertension (AHA Journals) URL:[Link]

  • Insights into Endothelin Receptors in Pulmonary Hypertension Source: MDPI URL:[Link]

  • Antioxidant and Wound Healing Bioactive Potential of Extracts Obtained from Bark and Needles of Softwood Species (Reference for LDH Cytotoxicity Assay validation) Source: MDPI URL:[Link]

Sources

Method

Preclinical Evaluation of Enrasentan in Pulmonary Arterial Hypertension (PAH) Models: Application Notes &amp; Protocols

Mechanistic Rationale & Pharmacological Profile Endothelin-1 (ET-1) is a highly potent endogenous vasoconstrictor and mitogen that is significantly overexpressed in the plasma and lung tissue of patients with pulmonary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Pharmacological Profile

Endothelin-1 (ET-1) is a highly potent endogenous vasoconstrictor and mitogen that is significantly overexpressed in the plasma and lung tissue of patients with pulmonary arterial hypertension (PAH)[1]. The pathological effects of ET-1—namely, severe pulmonary vasoconstriction and the proliferation of pulmonary artery smooth muscle cells (PASMCs)—are primarily driven through the Endothelin A (ETA) receptor[2][3]. Conversely, the Endothelin B (ETB) receptor, predominantly located on endothelial cells, acts as a counter-regulatory mechanism by stimulating the release of nitric oxide (NO) and prostacyclin, though smooth-muscle ETB receptors can also mediate vasoconstriction[2][3].

Enrasentan (SB217242) is an orally bioavailable, mixed ETA/ETB receptor antagonist. While it binds to both receptor subtypes, its pharmacological hallmark is a ~100-fold greater binding affinity for the ETA receptor[2][4]. Although enrasentan's clinical development for heart failure (e.g., the ENCOR trial) was discontinued due to a lack of clinical improvement and adverse neurohormonal activation[3][5], it remains an indispensable pharmacological tool in preclinical PAH research. Its specific receptor binding kinetics allow researchers to precisely model the therapeutic threshold of ETA-biased mixed antagonism in reversing pulmonary vascular remodeling and right ventricular (RV) hypertrophy[4].

G ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelial) ET1->ETB Activates Ca2 Intracellular Ca2+ Release & Vasoconstriction ETA->Ca2 Gq/PLC Prolif Vascular Smooth Muscle Proliferation ETA->Prolif MAPK NO NO & Prostacyclin Release (Vasodilation) ETB->NO eNOS Enrasentan Enrasentan (Mixed Antagonist) Enrasentan->ETA Strong Blockade (100x) Enrasentan->ETB Moderate Blockade

Endothelin-1 signaling pathway and the receptor blockade mechanism of Enrasentan.

Experimental Design: The Monocrotaline (MCT) Rat Model

Causality in Model Selection: The MCT rat model is utilized because it reliably induces severe pulmonary vascular remodeling and RV hypertrophy within 21–28 days. MCT is metabolized in the liver to an active pyrrole, which causes direct pulmonary endothelial injury and subsequent ET-1 upregulation. We employ a "therapeutic" dosing regimen (starting Day 14 post-MCT) rather than a "prophylactic" one (starting Day 0). Treating established disease more accurately reflects the clinical reality of PAH intervention, providing a more rigorous test of enrasentan's ability to reverse, rather than merely prevent, vascular remodeling.

Protocol 1: PAH Induction and Enrasentan Dosing

This protocol is designed as a self-validating system to ensure uniform disease induction and accurate drug delivery.

  • MCT Preparation (Self-Validating QC): Weigh 60 mg of MCT powder per kilogram of total rat body weight. Dissolve the powder in 1N HCl, then carefully titrate with 1N NaOH to a physiological pH of 7.4. Dilute to the final target volume with sterile PBS.

    • QC Check: The final solution must be completely clear. Particulate matter indicates incomplete dissolution, which will cause localized subcutaneous necrosis rather than the required systemic endothelial injury.

  • PAH Induction: Administer a single subcutaneous (SC) injection of MCT (60 mg/kg) to the nuchal region of male Sprague-Dawley rats (200-250g) on Day 0.

  • Disease Progression: House the rats under standard conditions for 14 days to allow for the establishment of pulmonary vascular remodeling and elevated pulmonary pressures.

  • Enrasentan Formulation: Suspend enrasentan in a vehicle of 0.5% methylcellulose and 0.1% Tween-80 in distilled water.

    • Causality: Enrasentan is highly hydrophobic; this specific vehicle ensures uniform dispersion, preventing dose variability.

  • Therapeutic Dosing: Beginning on Day 14, administer enrasentan (e.g., 30 mg/kg/day) via oral gavage. Continue daily dosing until Day 28.

    • Causality: Oral gavage ensures exact, weight-adjusted dosing of the antagonist, eliminating the intake variability inherent in drug-in-diet administration.

Workflow Acclim Acclimatization (Day -7 to 0) Induction PAH Induction (MCT 60 mg/kg SC) Acclim->Induction Progression Disease Progression (Day 0 to 14) Induction->Progression Treatment Enrasentan Dosing (Day 14 to 28, Oral) Progression->Treatment Endpoint Hemodynamic Profiling & Tissue Harvest Treatment->Endpoint

28-day experimental workflow for evaluating Enrasentan in the MCT-induced PAH rat model.

Hemodynamic Profiling and Morphometric Assessment

Causality & Validation: Right Ventricular Systolic Pressure (RVSP) is the most robust surrogate for pulmonary arterial pressure in closed-chest rodent models. The Fulton Index provides a direct, quantifiable measure of the compensatory right ventricular hypertrophy caused by increased pulmonary vascular resistance.

Protocol 2: In Vivo Hemodynamics and Tissue Harvest
  • Anesthesia & Surgical Prep: Induce anesthesia with 3-4% Isoflurane and maintain at 1.5-2%. Place the rat in a supine position on a heated surgical pad (37°C).

    • Causality: Maintaining core body temperature is critical to prevent hypothermia-induced hemodynamic depression, which would artificially lower RVSP readings.

  • Catheter Calibration (Self-Validating QC): Pre-soak a Millar pressure-volume (PV) catheter in sterile saline for 30 minutes. Calibrate the pressure transducer to 0 mmHg in a 37°C saline bath prior to insertion.

    • QC Check: Failure to calibrate at body temperature will result in baseline thermal drift and inaccurate pressure readings.

  • Jugular Vein Cannulation: Isolate the right external jugular vein. Make a small venotomy and insert the Millar PV catheter.

  • RVSP Measurement: Advance the catheter through the right atrium and into the right ventricle.

    • QC Check: Correct placement is confirmed by a sudden change in the pressure waveform, characterized by a sharp systolic peak and a diastolic pressure near zero. Record RVSP for at least 5 minutes to establish a stable baseline.

  • Tissue Harvest: Euthanize the animal via exsanguination under deep anesthesia. Rapidly excise the heart and lungs, rinsing them in cold PBS.

  • Fulton Index Calculation: Dissect the atria and great vessels from the ventricles. Carefully separate the Right Ventricle (RV) free wall from the Left Ventricle and Septum (LV+S). Weigh the RV and the LV+S separately. Calculate the Fulton Index: RV / (LV+S).

Quantitative Data Summary

The following table outlines the expected physiological and morphometric outcomes when utilizing enrasentan in the MCT-induced PAH model, serving as a benchmark for successful experimental execution.

ParameterSham (Vehicle)MCT (Vehicle)MCT + Enrasentan (30 mg/kg)Biological Significance
RVSP (mmHg) 22 - 2660 - 7535 - 45Direct surrogate for pulmonary arterial pressure; reduction indicates vasodilation and structural remodeling reversal.
Fulton Index (RV/[LV+S]) 0.22 - 0.260.50 - 0.600.30 - 0.38Quantifies right ventricular hypertrophy secondary to elevated pulmonary resistance.
Medial Wall Thickness (%) 10 - 1535 - 4520 - 25Histological metric indicating the reversal or prevention of PASMC proliferation.
Cardiac Output (mL/min) 95 - 11055 - 6580 - 95Reflects the preservation of right ventricular function and systemic perfusion.

References

  • NCATS Inxight Drugs. ENRASENTAN EDAMINE. National Center for Advancing Translational Sciences.[Link]

  • Cosenzi A, et al. Enrasentan, an antagonist of endothelin receptors. Cardiovascular Drug Reviews.[Link]

  • Walsh Medical Media. Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists.[Link]

  • Kirkby NS, et al. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond. Heart (British Cardiac Society).[Link]

  • Agapitov AV, Haynes WG. Role of endothelin-1 in clinical hypertension. American Heart Association Journals (Hypertension).[Link]

Sources

Application

Application Note: Enrasentan (SB-217242) Radioligand Receptor Binding Assay Protocol

Target Audience: Researchers, assay scientists, and drug development professionals. Introduction & Mechanistic Background Endothelin-1 (ET-1) is a highly potent endogenous vasoconstrictor that exerts its physiological an...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, assay scientists, and drug development professionals.

Introduction & Mechanistic Background

Endothelin-1 (ET-1) is a highly potent endogenous vasoconstrictor that exerts its physiological and pathological effects through two primary G-protein-coupled receptors (GPCRs): the ETA and ETB receptors[1]. Enrasentan (SB-217242) is an orally active, non-peptide mixed endothelin receptor antagonist. While it binds to both receptors, it exhibits an approximately 100-fold higher selectivity for the ETA receptor over the ETB receptor[1].

To accurately characterize the binding affinity and competitive inhibition profile of Enrasentan during drug development or pharmacological profiling, researchers rely on robust radioligand competition binding assays. These assays typically utilize [125I]ET-1 as the radiolabeled tracer because it binds with sub-nanomolar affinity to both ETA and ETB receptor subtypes[2][3].

ET_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor (GPCR) ET1->ETA Agonist Binding ETB ETB Receptor (GPCR) ET1->ETB Agonist Binding Enrasentan Enrasentan (SB-217242) Enrasentan->ETA Competitive Inhibition Enrasentan->ETB Competitive Inhibition Gq Gq Protein ETA->Gq Activation ETB->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Response Vasoconstriction / Proliferation Ca2->Response

Mechanism of Enrasentan competitive inhibition at ETA and ETB receptors.

Experimental Design & Causality

A successful radioligand binding assay is a self-validating system where every reagent serves a specific mechanistic purpose.

  • Cell Line Selection: Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA or ETB receptors are utilized to ensure a high receptor density ( Bmax​ ) and to isolate the specific receptor subtype being tested[4].

  • Buffer Optimization (The Role of BSA): ET-1 is a highly lipophilic peptide prone to non-specific binding (NSB) to plastic surfaces. The inclusion of 0.5% (w/v) Bovine Serum Albumin (BSA) acts as a carrier protein, preventing the depletion of the free radioligand in the assay well[4]. Polypropylene plates are used instead of polystyrene for the same reason[4].

  • Divalent Cations: The addition of 25 mM MnCl₂ or MgCl₂ to the assay buffer stabilizes the high-affinity state of the GPCR-G protein ternary complex. This is critical when utilizing an agonist radioligand like [125I]ET-1 to ensure maximum specific binding window[4].

  • Rapid Filtration: Harvesting the assay via rapid vacuum filtration with ice-cold buffer drastically reduces the dissociation rate ( koff​ ) of the receptor-ligand complex, preserving the equilibrium achieved during incubation.

Materials and Reagents

  • Receptor Source: Recombinant CHO cell membranes expressing human ETA or ETB receptors.

  • Radioligand: [125I]ET-1 (Specific activity ~2000 Ci/mmol).

  • Test Compound: Unlabeled Enrasentan (SB-217242) stock dissolved in 100% DMSO.

  • NSB Control: Unlabeled ET-1 or BQ-123 (1 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 25 mM MnCl₂, 1 mM EDTA, 0.5% (w/v) BSA[4][5].

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), ice-cold[5].

  • Consumables: 96-well polypropylene microtiter plates, GF/B glass fiber filter plates.

  • Reagents: 0.1% Polyethylenimine (PEI), Liquid Scintillation Cocktail.

Step-by-Step Methodology

Assay_Workflow Prep 1. Membrane Preparation Incubate 2. Incubation (Membrane + Radioligand + Drug) Prep->Incubate Filter 3. Rapid Filtration (GF/B Filters) Incubate->Filter Wash 4. Washing (Ice-Cold Buffer) Filter->Wash Count 5. Scintillation Counting Wash->Count Analyze 6. Data Analysis (IC50 / Ki) Count->Analyze

Step-by-step workflow for the Enrasentan radioligand receptor binding assay.

Step 1: Reagent and Plate Preparation
  • Filter Pre-treatment: Pre-soak GF/B glass fiber filter plates in 0.1% PEI for at least 1 hour at room temperature. Note: PEI coats the glass fibers with a positive charge, neutralizing the negative charge of the filters and drastically reducing non-specific binding of the radioligand.

  • Compound Dilution: Prepare an 11-point serial dilution of Enrasentan in Assay Buffer (ranging from 10−11 M to 10−5 M). Ensure the final DMSO concentration in the assay well does not exceed 1% to prevent membrane denaturation.

Step 2: Assay Incubation

In a 96-well polypropylene microtiter plate, assemble the assay mixture to a final volume of 200 µL per well[4]:

  • Add 50 µL of Assay Buffer (for Total Binding wells), OR 50 µL of unlabeled ET-1 (1 µM final, for Non-Specific Binding wells), OR 50 µL of Enrasentan serial dilutions.

  • Add 50 µL of [125I]ET-1 to all wells. The final concentration should be approximately 8 pM (yielding ~4000 CPM per well)[4].

  • Initiate the reaction by adding 100 µL of CHO cell membrane suspension. Optimization Note: The membrane protein concentration (typically 0.5 to 5 µ g/well ) must be titrated beforehand so that less than 10% of the total radioligand is depleted, ensuring pseudo-first-order kinetics[4].

  • Seal the plate and incubate for 120 minutes at 20 °C (or alternatively 60 minutes at 37 °C) with gentle shaking to reach steady-state equilibrium[4][5].

Step 3: Rapid Filtration and Harvesting
  • Terminate the binding reaction by rapid vacuum filtration of the assay mixture through the PEI-soaked GF/B filter plates using a 96-well cell harvester.

  • Immediately wash the filters 3 times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4). The cold temperature locks the receptor-ligand complex in place, preventing dissociation during the wash phase.

Step 4: Scintillation Counting
  • Allow the filter plates to dry completely (either air dry overnight or use a drying oven at 37 °C for 2 hours).

  • Add 40 µL of liquid scintillation cocktail to each well.

  • Seal the plate and read on a microplate scintillation counter (e.g., PerkinElmer TopCount or MicroBeta) for 1 minute per well to record the Counts Per Minute (CPM).

Data Presentation and Analysis

To validate the assay, first calculate the Specific Binding :

SpecificBinding=TotalBinding(CPM)−Non-SpecificBinding(CPM)

Plot the specific binding (expressed as a percentage of total specific binding) against the log concentration of Enrasentan. Fit the resulting sigmoidal dose-response curve using non-linear regression (one-site competition model) to determine the IC50​ .

Finally, calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

(Where [L] is the concentration of [125I]ET-1 used in the assay, and Kd​ is the known dissociation constant of [125I]ET-1 for the specific receptor subtype).

Table 1: Expected Pharmacological Profile of Enrasentan (SB-217242) | Receptor Subtype | Radioligand | Enrasentan IC50​ (nM) | Selectivity Ratio (ETA:ETB) | Reference | | :--- | :--- | :--- | :--- | :--- | | Human ETA | [125I]ET-1 | ~ 1.1 | ~ 100-fold |[1] | | Human ETB | [125I]ET-1 | ~ 111.0 | N/A |[1] |

References

  • The endothelin system as a therapeutic target in cardiovascular disease: great expect
  • International Union of Pharmacology. XXIX.
  • Novel Benzo[1,4]diazepin-2-one Derivatives as Endothelin Receptor Antagonists. acs.org.
  • Effects of endothelin receptor antagonism and angiotensin-converting enzyme inhibition on cardiac and renal remodeling in the r
  • Distinct Alteration in Brain Endothelin A and B Receptor Characteristics Following Focal Cerebral Ischemia in R

Sources

Method

developing in vivo cardiovascular models using enrasentan

Application Note: Developing In Vivo Cardiovascular Models Using Enrasentan Introduction & Mechanistic Rationale Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen heavily implicated in the pathogenesis of heart...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Developing In Vivo Cardiovascular Models Using Enrasentan

Introduction & Mechanistic Rationale

Endothelin-1 (ET-1) is a potent vasoconstrictor and mitogen heavily implicated in the pathogenesis of heart failure, hypertension, and adverse vascular remodeling[1]. Its physiological effects are mediated through two primary receptor subtypes: ETA, located predominantly on vascular smooth muscle cells and cardiomyocytes, and ETB, which is found on both endothelial cells (mediating vasodilation via nitric oxide) and smooth muscle cells (mediating vasoconstriction)[2].3 is an orally active, mixed ETA/ETB receptor antagonist engineered with a 100-fold greater affinity for the ETA receptor[3]. In preclinical in vivo models, enrasentan has demonstrated profound efficacy in reducing blood pressure, preventing cardiac hypertrophy, and preserving myocardial function[4]. However, the translation of these models to clinical success has been challenging, making the rigorous, causality-driven design of preclinical models critical for generating predictive and reliable data[5].

Pathway Visualization

The following diagram illustrates the dual-receptor targeting mechanism of enrasentan and the divergent physiological outcomes of ETA versus ETB blockade.

EndothelinPathway cluster_SMC Vascular Smooth Muscle & Myocardium cluster_Endo Endothelial Cells ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Primary Target) ET1->ETA High Affinity ETB_SMC ETB Receptor (SMC) ET1->ETB_SMC Binds ETB_Endo ETB Receptor (Endothelial) ET1->ETB_Endo Binds Enrasentan Enrasentan (Mixed ETA/ETB Antagonist) Enrasentan->ETA 100x Affinity Blockade Enrasentan->ETB_SMC Moderate Blockade Enrasentan->ETB_Endo Moderate Blockade (Causes Fluid Retention) Hypertrophy Vasoconstriction & Ventricular Remodeling ETA->Hypertrophy Promotes ETB_SMC->Hypertrophy Promotes Vasodilation NO Release & ET-1 Clearance ETB_Endo->Vasodilation Promotes

Mechanism of enrasentan blocking ETA and ETB receptors in cardiovascular tissues.

Translational Context & Model Selection (Expertise & Experience)

When selecting an in vivo model for enrasentan, researchers must account for the "translational gap" observed in the 6 trial[6]. While rodent models like the Spontaneously Hypertensive Stroke-Prone Rat (SHRSP) show dramatic improvements in survival and stroke volume[4], human trials revealed that enrasentan increased Left Ventricular End-Diastolic Volume Index (EDVI) and caused adverse neurohormonal effects compared to enalapril[6].

Causality Insight: This discrepancy arises because non-selective ETB blockade in humans impairs endothelial NO release and systemic ET-1 clearance, leading to fluid retention and elevated norepinephrine[6]. Therefore, a robust preclinical protocol must not only measure hypertrophy but also actively monitor fluid balance, EDVI via MRI/Echo, and neurohormonal biomarkers to accurately predict clinical viability.

Step-by-Step Experimental Protocols

Protocol A: Cohort Establishment & Dietary Induction Objective: Establish a reliable model of aggressive hypertensive cardiac hypertrophy.

  • Subject Selection: Procure 8-week-old male Spontaneously Hypertensive Stroke-Prone Rats (SHRSP).

  • Dietary Induction: Transition the cohort to a high-salt/high-fat diet (e.g., 4% NaCl, 1% cholesterol, 15% fat) to accelerate endothelial dysfunction and upregulate myocardial ET-1 expression[4].

  • Baseline Phenotyping: Perform baseline echocardiography to establish pre-treatment Left Ventricular Mass Index (LVMI) and Stroke Volume (SV).

Protocol B: Enrasentan Formulation & Administration Objective: Deliver consistent, therapeutically relevant ET receptor blockade.

  • Dosing Strategy: Administer enrasentan continuously by admixing it into the high-salt/high-fat diet at concentrations of 1,200 to 2,400 parts per million (ppm)[4]. This mimics the steady-state pharmacokinetics required for chronic heart failure models.

  • Administration: Provide the formulated diet ad libitum.

  • Self-Validating Step (Trustworthiness): Monitor daily food intake and weigh animals twice weekly. Enrasentan should not significantly alter body weight or systolic blood pressure compared to vehicle controls in this specific model, ensuring that survival benefits are attributed to direct myocardial protection rather than systemic off-target toxicity[4].

Protocol C: Longitudinal Cardiovascular Phenotyping Objective: Quantify ventricular remodeling and cardiac performance.

  • Echocardiography: At weeks 8, 12, and 16 post-induction, anesthetize animals using light isoflurane (1.5-2%).

  • Measurements: Capture parasternal short-axis views. Calculate Relative Wall Thickness (RWT), SV, and Cardiac Index.

  • Translational Endpoint: Specifically measure EDVI. While enrasentan preserves SV in rodents, monitoring EDVI is critical to detect the adverse dilation observed in human 6 patients[6].

Protocol D: Biomarker & Histological Validation Objective: Confirm molecular target engagement and neurohormonal dampening.

  • Blood Collection: At the terminal endpoint (week 18), collect plasma via cardiac puncture.

  • Assays: Perform ELISAs for circulating aldosterone, proANF fragments, and Brain Natriuretic Peptide (BNP).

  • Self-Validating Metric: A successful ETA/ETB blockade will yield a >50% reduction in circulating aldosterone and a ~33% reduction in proANF[4]. Conversely, if norepinephrine or BNP levels rise disproportionately, it indicates ETB-mediated fluid retention[6].

Quantitative Data & Expected Outcomes

The following table summarizes the expected phenotypic divergence between the rodent SHRSP model and clinical human outcomes, highlighting the parameters researchers must monitor.

ParameterVehicle Control (SHRSP)Enrasentan Treated (1200 ppm)Clinical Translation Notes
Survival Rate (18 weeks) ~30%90-95%4[4]; failed to replicate in human HF trials[5].
Relative Wall Thickness Markedly IncreasedReduced by 14-27%Attenuates concentric hypertrophy[4].
Stroke Volume Progressively DeclinesIncreased by 33-50%Preserves myocardial performance[4].
Circulating Aldosterone ElevatedReduced by 54-57%Validates neurohormonal dampening[4].
Left Ventricular EDVI Maintained/DecreasedPreserved (Rodent) / Increased (Human)Critical divergence: 6[6].

References

  • Title: ENRASENTAN EDAMINE - Inxight Drugs Source: NCATS URL
  • Title: Enrasentan improves survival, limits left ventricular remodeling, and preserves myocardial performance in hypertensive cardiac hypertrophy and dysfunction Source: PubMed / NIH URL
  • Title: Enrasentan, an antagonist of endothelin receptors Source: PubMed / NIH URL
  • Title: Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study Source: Heart / BMJ URL
  • Title: Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going Source: MDPI URL
  • Title: Cardioprotective Signaling by Endothelin Source: PMC / NIH URL

Sources

Application

Application Note: Preparation, Handling, and Storage of Enrasentan Stock Solutions in DMSO

Introduction & Pharmacological ContextEnrasentan (SB-217242) is a highly potent, orally active mixed endothelin receptor antagonist utilized extensively in preclinical cardiovascular and pulmonary hypertension research[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological ContextEnrasentan (SB-217242) is a highly potent, orally active mixed endothelin receptor antagonist utilized extensively in preclinical cardiovascular and pulmonary hypertension research[1]. It functions by competitively antagonizing both the Endothelin A ( ETA​ ) and Endothelin B ( ETB​ ) receptors, exhibiting an approximately 100-fold higher affinity for the ETA​ subtype[2].

Because Enrasentan is a lipophilic small molecule, achieving accurate and stable solvation is a critical prerequisite for reproducible in vitro assays and in vivo dosing. This application note provides a self-validating, causally-grounded protocol for the preparation of Enrasentan stock solutions utilizing Dimethyl Sulfoxide (DMSO) as the primary solvent.

Physicochemical Profile

Understanding the physical properties of Enrasentan is essential for predicting its solubility behavior. The compound's multiple aromatic rings and ether linkages render it highly hydrophobic, necessitating the use of an aprotic solvent like DMSO to disrupt its crystalline lattice.

Table 1: Physicochemical Properties of Enrasentan

PropertyValueReference
Chemical Name Enrasentan (Synonyms: SB-217242)[1]
CAS Number 167256-08-8[2]
Molecular Formula C29​H30​O8​ [1]
Molecular Weight 506.55 g/mol [1]
Primary Targets ETA​ Receptor ( Ki​≈1.1 nM); ETB​ Receptor ( Ki​≈111.0 nM)[3]
Solubility Limit Soluble in DMSO up to 20 mg/mL ( ≈39.5 mM)[4]

Mechanism of Action & Pathway Visualization

Enrasentan prevents the binding of Endothelin-1 (ET-1) to its G-protein-coupled receptors, thereby blocking the downstream activation of Phospholipase C (PLC) and subsequent intracellular calcium release. This mechanism fundamentally halts ET-1-induced vasoconstriction and cellular proliferation[5].

ET_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Primary Target) ET1->ETA Binds ETB ETB Receptor (Secondary Target) ET1->ETB Binds Gq Gq/11 Protein Activation ETA->Gq ETB->Gq Enrasentan Enrasentan (SB-217242) Dual Antagonist Enrasentan->ETA Inhibits (Ki ~ 1.1 nM) Enrasentan->ETB Inhibits (Ki ~ 111 nM) PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Response Vasoconstriction & Cardiac Hypertrophy Ca2->Response

Figure 1: Mechanism of action of Enrasentan inhibiting the Endothelin-1 signaling pathway.

Mechanistic Rationale: Causality in Preparation

To ensure scientific integrity, every step in the handling of Enrasentan must be justified by thermodynamic and chemical principles:

  • Why Anhydrous DMSO? Standard laboratory DMSO is highly hygroscopic. Absorbed atmospheric water drastically reduces the solubility limit of lipophilic compounds. Using anhydrous, sterile-filtered DMSO ( ≥99.9% purity) prevents micro-precipitation that would otherwise skew downstream assay concentrations.

  • Why Thermal Equilibration? Opening a cold vial (-20°C) introduces ambient humidity, causing immediate condensation inside the vial. This moisture degrades the anhydrous environment, leading to localized hydrolysis or irreversible compound aggregation.

  • Why Single-Use Aliquots? Repeated freeze-thaw cycles create localized concentration gradients as the solvent melts, forcing the compound out of solution. Aliquoting preserves the thermodynamic stability of the stock.

Experimental Protocol: Reconstitution Workflow

Prep_Workflow Vial Lyophilized Enrasentan (-20°C Storage) Equilibrate Equilibrate to RT (30 mins) Vial->Equilibrate AddDMSO Add Anhydrous DMSO (e.g., 10 mM) Equilibrate->AddDMSO Mix Vortex & Sonicate Until Clear AddDMSO->Mix Aliquots Single-Use Aliquots (Avoid Freeze-Thaw) Mix->Aliquots Store Store at -80°C (Up to 12 months) Aliquots->Store

Figure 2: Step-by-step workflow for the preparation and storage of Enrasentan stock solutions.

Step-by-Step Methodology
  • Thermal Equilibration: Remove the lyophilized Enrasentan vial from -20°C storage[4]. Place it in a desiccator at room temperature for at least 30 minutes before breaking the seal.

  • Solvent Addition: Based on your required stock concentration, add the precise volume of anhydrous DMSO directly to the vial. Use the table below to determine the required volume.

  • Dissolution: Vortex the vial for 30–60 seconds. If the powder is not completely dissolved, place the vial in a water-bath sonicator at room temperature for 2–5 minutes. Causality: Sonication provides the kinetic energy required to overcome the activation energy of dissolution, ensuring complete solvation rather than mere suspension.

  • Validation (Quality Control): Visually inspect the solution against a dark background. The solution must be completely clear. The presence of turbidity or particulate matter indicates incomplete dissolution or water contamination.

  • Aliquoting & Cryopreservation: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed, low-bind microcentrifuge tubes. Store at -80°C. Under these conditions, the stock is stable for up to 12 months[4].

Table 2: Reconstitution Volume Guide for Enrasentan (MW: 506.55 g/mol )

Target Stock ConcentrationVolume of DMSO for 1 mg VialVolume of DMSO for 5 mg Vial
1 mM 1.974 mL9.871 mL
5 mM 394.8 µL1.974 mL
10 mM 197.4 µL987.1 µL
20 mM (Max Recommended)98.7 µL493.5 µL

Downstream Applications & Formulations

In Vitro Assays

For in vitro pharmacology, such as evaluating functional activity in rat isolated aorta models (where Enrasentan demonstrates a Kb​ of 4.4 nM[5]), the DMSO stock must be diluted into aqueous assay buffers (e.g., Krebs-Henseleit solution).

  • Critical Rule: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity or artifactual vasodilation. Perform serial dilutions in the assay buffer immediately prior to application.

In Vivo Formulation

DMSO alone is highly toxic and unsuitable for systemic animal injection. When preparing working solutions for in vivo dosing, a multi-component vehicle is required to prevent the hydrophobic drug from precipitating when introduced into an aqueous phase.

  • Validated Formulation: To achieve a stable microemulsion, 4 dissolving the compound first in DMSO, then adding co-solvents and surfactants in the following order: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (or PBS) [4].

  • Causality: PEG300 acts as a co-solvent to bridge the polarity gap, while Tween 80 acts as a non-ionic surfactant, creating micelles that encapsulate Enrasentan and maintain its solubility in the final 45% saline phase.

References

  • Compound: ENRASENTAN (CHEMBL431651) - ChEMBL - EMBL-EBI . European Bioinformatics Institute. Available at:[Link]

  • ENRASENTAN - Inxight Drugs . National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

  • ENRASENTAN EDAMINE - Inxight Drugs . National Center for Advancing Translational Sciences (NCATS). Available at: [Link]

Sources

Method

enrasentan administration routes for preclinical rodent studies

Preclinical Administration of Enrasentan in Rodent Models: A Comprehensive Protocol Guide Introduction & Mechanistic Rationale Enrasentan (SB-217242) is a highly potent, orally active mixed endothelin A/B (ETA/ETB) recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Administration of Enrasentan in Rodent Models: A Comprehensive Protocol Guide

Introduction & Mechanistic Rationale

Enrasentan (SB-217242) is a highly potent, orally active mixed endothelin A/B (ETA/ETB) receptor antagonist. While it blocks both receptors, it exhibits a ~100-fold higher affinity for the ETA receptor ( Ki​=1.1 nM) compared to the ETB receptor ( Ki​=111 nM)[1]. In preclinical drug development, enrasentan is a critical tool compound for investigating the pathological role of endothelin-1 (ET-1) in cardiovascular remodeling, pulmonary arterial hypertension (PAH), and cerebral focal ischemia[2][3].

As a Senior Application Scientist, I cannot overstate the importance of aligning your administration route with the temporal dynamics of your specific disease model. ET-1 is the most potent endogenous vasoconstrictor known; transient lapses in receptor blockade can lead to rapid, insurmountable receptor re-binding and subsequent vascular smooth muscle proliferation.

Mechanism ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA ETB ETB Receptor (Endothelium) ET1->ETB Pathology Vasoconstriction & Hypertrophy ETA->Pathology Protection Vasodilation & Clearance ETB->Protection Enrasentan Enrasentan (SB-217242) Enrasentan->ETA High Affinity Blockade (Ki=1.1 nM) Enrasentan->ETB Low Affinity Blockade (Ki=111 nM)

Caption: Enrasentan mechanism of action targeting ETA and ETB receptors to prevent vascular remodeling.

Pharmacokinetics and the Causality of Route Selection

The selection between oral (p.o.) and intraperitoneal (i.p.) administration is dictated by enrasentan's pharmacokinetic profile. In rodents, the drug has an absolute oral bioavailability of approximately 66% and a relatively short terminal half-life of 3.3 hours[1].

  • Oral Gavage (p.o.): Because of the 3.3-hour half-life, once-daily dosing results in sub-therapeutic trough levels. Therefore, acute and subacute studies (such as the Middle Cerebral Artery Occlusion [MCAO] stroke model) require twice-daily (b.i.d.) dosing at 3 to 15 mg/kg to maintain continuous receptor occupancy[2].

  • Intraperitoneal (i.p.) Osmotic Pump: Chronic models, such as hypoxia-induced pulmonary hypertension (14–28 days), require uninterrupted ETA blockade to prevent vascular medial thickening. Intermittent oral dosing introduces peak-trough fluctuations that allow ET-1 to trigger hypertrophic signaling. Continuous i.p. infusion (3.6 to 10.8 mg/day) via osmotic pumps eliminates these fluctuations, providing a steady-state blockade that reduces hypoxia-induced pulmonary artery pressure increases by up to 95%[3].

Formulation Strategy and Quantitative Dosing Data

Enrasentan is a carboxylic acid derivative with poor aqueous solubility. Attempting to dissolve it purely in saline will result in precipitation, leading to erratic absorption and variable in vivo data. To create a stable, clear solution, a multi-component co-solvent system is mandatory[4].

Standard Vehicle: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline. Causality: DMSO acts as the primary solvent breaking the crystal lattice, PEG300 maintains lipophilic solubility, and Tween 80 acts as a surfactant to prevent precipitation when the mixture meets the aqueous saline phase.

Table 1: Comparative Dosing Regimens for Enrasentan in Rodents
ParameterOral Gavage (p.o.)Intraperitoneal (i.p.) Osmotic Pump
Typical Dose Range 3 – 15 mg/kg[2]3.6 – 10.8 mg/day[3]
Dosing Frequency Twice daily (b.i.d.)Continuous infusion (14–28 days)
Primary Indication Cerebral focal ischemia (MCAO)Hypoxia-induced pulmonary hypertension
Pharmacokinetic Goal Maintain peaks above effective IC50​ Steady-state receptor occupancy
Toxicity Threshold 50 mg/kg/day (Teratogenic)[5]Limited by pump reservoir volume

Experimental Workflows and Methodologies

Workflow Formulation Enrasentan Vehicle 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline Route Select Route based on Pharmacokinetics Formulation->Route Oral Oral Gavage (p.o.) 3-15 mg/kg b.i.d. Route->Oral Pump Osmotic Pump (i.p.) 3.6-10.8 mg/day Route->Pump Subacute Subacute Models (e.g., Focal Ischemia) Oral->Subacute Chronic Chronic Models (e.g., Pulmonary Hypertension) Pump->Chronic

Caption: Decision tree for selecting enrasentan administration routes based on study duration.

Protocol A: Oral Gavage Administration (Subacute MCAO Stroke Model)

This protocol is optimized for a 7-day pre-treatment regimen prior to surgical ischemia[2].

Step-by-Step Procedure:

  • Vehicle Preparation: Weigh the required Enrasentan powder. Add 10% (v/v) DMSO and vortex until completely dissolved.

  • Co-solvent Addition: Add 40% (v/v) PEG300, followed by 5% (v/v) Tween 80. Sonicate the mixture for 5 minutes at room temperature.

  • Aqueous Phase: Slowly add 45% (v/v) sterile Saline dropwise while continuously vortexing. Critical Step: Rapid addition of saline will cause the drug to crash out of solution[4].

  • Administration: Using a stainless-steel bulb-tipped gavage needle, administer the formulation at 15 mg/kg twice daily (approximately every 12 hours) to maintain plasma levels[2].

Self-Validating Quality Control:

  • Toxicity Check: Weigh animals daily. Enrasentan doses exceeding 50 mg/kg/day are associated with severe developmental toxicity and embryolethality[5]. A sudden weight drop >10% indicates either systemic toxicity or esophageal trauma from improper gavage technique.

  • Efficacy Readout: Post-MCAO, harvest the forebrain and stain with TTC (2,3,5-triphenyltetrazolium chloride). Successful ETA blockade should yield a ~30% reduction in cortical infarct volume compared to vehicle-treated controls[2].

Protocol B: Continuous Intraperitoneal Infusion (Chronic Hypoxia Model)

This protocol utilizes ALZET® osmotic pumps to deliver a continuous dose of 10.8 mg/day over 14 to 28 days[3].

Step-by-Step Procedure:

  • Dose Calculation: Determine the concentration required based on the specific ALZET pump's delivery rate (e.g., 2.5 µL/hr). For a 10.8 mg/day dose, the solution concentration must be highly concentrated (approx. 180 mg/mL). Note: If this exceeds solubility limits, utilize a larger volume pump or dual pumps.

  • Pump Priming: Fill the osmotic pump using a blunt-tipped syringe, ensuring zero air bubbles are trapped in the reservoir. Incubate the filled pumps in sterile saline at 37°C for 4–6 hours prior to surgery to initiate the osmotic pumping mechanism.

  • Surgical Implantation: Anesthetize the rat (e.g., Isoflurane 2-3%). Shave and sterilize the abdomen. Make a 1.5 cm midline incision through the skin and peritoneal muscle wall. Insert the primed pump into the peritoneal cavity, ensuring it floats freely. Suture the muscle wall and skin independently.

Self-Validating Quality Control:

  • Delivery Verification: Upon study termination, explant the pump and aspirate the remaining fluid using a syringe. Compare the residual volume against the theoretical residual volume to validate that the calculated dose was actually delivered over the 14-day period.

  • Pharmacodynamic Biomarker: Blockade of the ETB receptor (which normally clears ET-1 from circulation) by enrasentan will cause a compensatory rise in circulating ET-1[6]. Measure plasma ET-1 via ELISA at day 7; a significant elevation confirms systemic target engagement.

  • Functional Readout: Measure the Right Ventricle to Left Ventricle + Septum (RV/LV+S) mass ratio. Successful continuous dosing should inhibit right ventricular hypertrophy by at least 40% compared to untreated hypoxic controls[3].

References

  • Developmental toxicity and toxicokinetics of two endothelin receptor antagonists in r
  • The endothelin receptor antagonist SB 217242 reduces cerebral focal ischemic brain injury - PubMed. nih.gov.
  • Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. walshmedicalmedia.com.
  • Effect of SB 217242 on hypoxia-induced cardiopulmonary changes in the high altitude-sensitive r
  • Enrasentan | Endothelin Receptor - TargetMol. targetmol.com.
  • Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC. nih.gov.

Sources

Technical Notes & Optimization

Troubleshooting

Enrasentan Formulation Support Center: Overcoming Aqueous Solubility Barriers

Welcome to the Technical Support Center for Enrasentan (SB-217242) . As a[1], enrasentan is a critical tool compound for cardiovascular and pulmonary hypertension research. However, its complex indane-carboxylic acid str...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Enrasentan (SB-217242) . As a[1], enrasentan is a critical tool compound for cardiovascular and pulmonary hypertension research. However, its complex indane-carboxylic acid structure presents significant physicochemical hurdles.

This guide is designed by Senior Application Scientists to help researchers troubleshoot solvent crashes, optimize buffer conditions, and ensure reproducible in vitro and in vivo dosing.

Physicochemical Profiling

Understanding the intrinsic properties of enrasentan is the first step in preventing formulation failures. The molecule's bulky hydrophobic core severely limits its interaction with water molecules.

Physicochemical PropertyValueExperimental Implication
Molecular Weight 506.5 g/mol High molecular weight contributes to poor dissolution kinetics and requires extended sonication.
pKa (Carboxylic Acid) ~4.6Strongly dictates pH-dependent solubility; the molecule remains unionized and insoluble in acidic media.
Topological Polar Surface Area 104 ŲModerate polarity necessitates the use of amphiphilic surfactants to prevent micellar aggregation.
Receptor Affinity (ETA vs ETB) 100-fold selective for ETARequires precise dosing; unobserved precipitation will drastically skew IC50 calculations and binding assays.

Troubleshooting & Formulation FAQs

Q1: Why does enrasentan precipitate (solvent crash) when diluted from a DMSO stock into standard PBS?

Causality: Enrasentan is highly lipophilic due to its substituted 1,3-benzodioxol-5-yl and indane moieties[1]. When a concentrated DMSO stock is rapidly introduced into a neutral aqueous buffer (like PBS), the sudden shift in the dielectric constant forces a hydrophobic collapse. The hydrophobic regions of the drug aggregate to minimize contact with water, rapidly forming insoluble micro-precipitates. Solution: Never add aqueous buffer directly to the DMSO stock without intermediate co-solvents. You must create a thermodynamic bridge using amphiphilic excipients to stabilize the drug before introducing the bulk aqueous phase.

Q2: What is the validated, step-by-step methodology for formulating enrasentan for biological assays?

Methodology: To achieve a stable, clear solution (e.g., 2 mg/mL), we recommend the[2].

  • Primary Solubilization: Weigh the required enrasentan powder and add 10% (v/v of final volume) pure DMSO. Vortex until completely dissolved.

  • Polymer Stabilization: Add 40% (v/v) PEG300. Vortex thoroughly to ensure homogenous mixing and prevent localized supersaturation.

  • Surfactant Addition: Add 5% (v/v) Tween 80. Sonicate the mixture for 2-3 minutes at room temperature to disrupt any early-stage aggregates.

  • Aqueous Dilution: Slowly add 45% (v/v) Saline or PBS dropwise while continuously vortexing.

  • Self-Validating System: To confirm true solubilization, measure the absorbance of your final formulation at 600 nm (OD600) against a blank vehicle matrix. An OD600 < 0.01 confirms a true solution. Any reading > 0.05 indicates colloidal scattering (invisible micro-precipitation), meaning the sample must be re-sonicated or the Tween 80 ratio slightly increased.

Workflow Step1 1. Weigh Enrasentan (Hydrophobic Powder) Step2 2. Dissolve in 10% DMSO (Primary Solubilization) Step1->Step2 Step3 3. Add 40% PEG300 (Co-solvent) Step2->Step3 Step4 4. Add 5% Tween 80 (Surfactant) Step3->Step4 Step5 5. Add 45% Saline/PBS (Dropwise Addition) Step4->Step5 Step6 Clear Aqueous Formulation (Ready for Assay) Step5->Step6

Step-by-step cosolvent workflow for preparing stable enrasentan aqueous solutions.

Q3: What is the optimal pH for maximizing enrasentan's aqueous solubility without relying heavily on organic solvents?

Causality: Enrasentan contains a monocarboxylic acid group with a pKa of approximately 4.6. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, 50% of the drug is ionized. By adjusting your aqueous buffer to a pH of 6.6 or higher (at least 2 units above the pKa), over 99% of the enrasentan molecules will exist as negatively charged carboxylates. This ionization drastically increases ion-dipole interactions with water, enhancing thermodynamic solubility. Protocol: Use a slightly alkaline buffer (e.g., 50 mM Tris-HCl, pH 7.4) for your final dilution step.

  • Self-Validating System: Measure the final pH using a micro-probe after adding the drug. If the pH drops below 6.0 upon addition of the acidic drug stock, titrate dropwise with 0.1M NaOH until the solution clears, confirming ionization-driven solubilization.

Q4: How does poor solubility impact enrasentan's mechanistic evaluation in cell-based assays?

Causality: Enrasentan exerts its therapeutic effect by competitively binding to both ETA and ETB receptors, blocking the intracellular calcium release and vasoconstrictive effects normally triggered by[3]. If the drug precipitates in the cell culture media due to poor formulation, the effective free drug concentration drops drastically. This leads to artificially high IC50 values, false negatives, and irreproducible dose-response curves. Ensuring complete solubilization is an absolute prerequisite for accurate pharmacodynamic profiling.

Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Activates ETB ETB Receptor ET1->ETB Activates Enrasentan Enrasentan (Antagonist) Enrasentan->ETA Blocks Enrasentan->ETB Blocks Ca Intracellular Ca2+ Release ETA->Ca Gq-coupled ETB->Ca Gq-coupled Response Vasoconstriction & Hypertrophy Ca->Response

Enrasentan mechanism: dual antagonism of ETA and ETB receptors to block ET-1 signaling.

References

  • Enrasentan | C29H30O8 | CID 178103 , PubChem - NIH.[Link]

  • Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists , Walsh Medical Media.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Enrasentan Precipitation in Cell Culture Assays

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation issues when utilizing Enrasentan (SB-217242) in in vitro cell culture assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing precipitation issues when utilizing Enrasentan (SB-217242) in in vitro cell culture assays.

Enrasentan is a potent, orally active mixed endothelin A/B (ETA/ETB) receptor antagonist with a 100-fold greater affinity for the ETA receptor [1]. Due to its highly lipophilic indane-based structure, it exhibits extremely poor aqueous solubility. When introduced into aqueous cell culture media from a concentrated DMSO stock, it frequently undergoes spontaneous nucleation and precipitation, leading to assay failure and false-negative results.

Physicochemical Profile & Solvent Compatibility

Understanding the physical properties of Enrasentan is the first step in preventing thermodynamic precipitation.

Property / ParameterValue / CharacteristicImplication for Cell Culture Assays
Molecular Class Indane derivative, Carboxylic acidHighly lipophilic; prone to rapid nucleation in aqueous environments without a carrier [1].
Target Affinity ETA (High), ETB (Moderate)Precipitation effectively reduces the bioavailable concentration, causing a loss of target engagement[1].
Aqueous Solubility Poor (< 1 mg/mL)Cannot be dissolved directly in standard DMEM/RPMI without a solvent vehicle.
DMSO Solubility High (≥ 20 mg/mL)Ideal for creating concentrated master stocks (e.g., 10 mM) [2].
Recommended Co-solvents PEG300, Tween 80, BSARequired for serum-free assays to act as hydrophobic carriers and prevent aggregation[2].
Diagnostic Workflow for Precipitation

Use the following logical workflow to identify and resolve the root cause of Enrasentan precipitation in your specific assay conditions.

TroubleshootingWorkflow Start Enrasentan Precipitates in Culture Media CheckTemp Is media pre-warmed to 37°C? Start->CheckTemp WarmMedia Pre-warm media to prevent thermodynamic crash CheckTemp->WarmMedia No CheckSerum Is it a serum-free assay? CheckTemp->CheckSerum Yes WarmMedia->CheckSerum AddCarrier Add BSA or use co-solvents (e.g., PEG300/Tween 80) CheckSerum->AddCarrier Yes CheckDilution Direct 1:1000 dilution from 100% DMSO? CheckSerum->CheckDilution No AddCarrier->CheckDilution Stepwise Perform stepwise dilution with vortexing CheckDilution->Stepwise Yes Success Soluble Enrasentan Ready for Assay CheckDilution->Success No Stepwise->Success

Diagnostic workflow for resolving Enrasentan precipitation in aqueous media.

Troubleshooting Guide (FAQs)

Q: Why does Enrasentan precipitate instantly when I add my DMSO stock to the cell culture media? A: This is a classic mechanistic failure known as solvent shock . While DMSO is highly miscible with water, Enrasentan is not. When a high-concentration DMSO stock is injected directly into an aqueous environment, the DMSO molecules rapidly hydrogen-bond with the water, effectively "abandoning" the lipophilic drug [3]. This creates a localized micro-environment where the drug's concentration vastly exceeds its thermodynamic aqueous solubility limit, leading to rapid crystallization.

Q: Can I just heat the media to 37°C to re-dissolve the precipitate? A: No. While pre-warming media prevents precipitation by increasing the initial thermodynamic solubility limit, attempting to re-dissolve already formed crystals in complex media is highly inefficient. The activation energy required to break the crystal lattice is high, and prolonged heating can denature essential growth factors in the fetal bovine serum (FBS).

Q: I am running a serum-free assay. How do I keep Enrasentan in solution without FBS? A: FBS contains albumin, which acts as a natural carrier protein, shielding the hydrophobic moieties of Enrasentan from the aqueous environment. In serum-free conditions, this carrier is absent. To prevent precipitation, supplement your media with 0.1% to 0.5% fatty-acid-free Bovine Serum Albumin (BSA) as a defined carrier, or utilize a biologically compatible co-solvent system such as a low concentration of cyclodextrins [2].

Validated Experimental Protocol: The "Dropwise-Vortex" Method

To ensure experimental reproducibility, use this self-validating protocol to prepare working solutions of Enrasentan without inducing solvent shock.

Step 1: Master Stock Preparation

  • Reconstitute lyophilized Enrasentan powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Causality Note: Ensure the DMSO is strictly anhydrous. Water absorption from ambient humidity will lower the solvent's capacity, causing premature aggregation within the stock tube. Aliquot and store at -80°C[2].

Step 2: Media Preparation

  • Pre-warm the complete cell culture media (containing at least 1% FBS or 0.1% BSA) to 37°C in a water bath.

  • Causality Note: Higher temperatures increase the kinetic energy of the solvent molecules, raising the thermodynamic solubility threshold and facilitating rapid drug-protein binding.

Step 3: Intermediate Dilution (Critical Step)

  • Do not add the drug directly to the cell culture plate. Prepare an intermediate working stock in a sterile conical tube.

  • Place the tube containing the pre-warmed media on a vortex mixer at medium speed.

  • Using a micropipette, add the required volume of the 10 mM DMSO stock dropwise into the vortexing media (e.g., 1 µL stock into 999 µL media for a 10 µM final concentration, yielding 0.1% final DMSO).

  • Causality Note: Rapid kinetic mixing disperses the DMSO instantly, preventing localized supersaturation pockets. This allows the drug molecules to immediately bind to carrier proteins before they have the opportunity to nucleate and form crystals[4].

Step 4: Validation Checkpoint (Self-Validating System)

  • Transfer 100 µL of the prepared media to a clear 96-well plate.

  • Inspect under a phase-contrast microscope at 20x magnification.

  • Validation: The absence of refractile, needle-like crystals or amorphous aggregates confirms successful solubilization. If precipitates are visible, discard the solution and repeat Step 3 with a slower addition rate or a higher carrier protein concentration.

Pharmacological Impact of Precipitation

If Enrasentan precipitates, the bioavailable concentration drops precipitously, leading to false negatives in functional assays. Enrasentan normally blocks the Endothelin-1 (ET-1) mediated activation of ETA/ETB receptors. Without soluble Enrasentan, the downstream Phospholipase C (PLC) cascade proceeds uninhibited, leading to intracellular calcium release and unwanted cellular proliferation [5].

Pathway ET1 Endothelin-1 (ET-1) Receptor ETA / ETB Receptors (Cell Membrane) ET1->Receptor Activates Enrasentan Enrasentan (Antagonist) Enrasentan->Receptor Blocks PLC Phospholipase C (PLC) Receptor->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Effect Vasoconstriction & Cell Proliferation Ca2->Effect

Endothelin signaling pathway and the pharmacological blockade by Enrasentan.

References
  • Enrasentan | C29H30O8 | CID 178103 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Insights into Endothelin Receptors in Pulmonary Hypertension Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

  • How to avoid DMSO dissolved inhibitor from precipitating out when added in culture media? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Enrasentan IC50 Determination: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for endothelin receptor antagonist (ERA) assays. This guide is specifically designed for researchers and drug development professionals optimizing the concentration of enrasentan (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for endothelin receptor antagonist (ERA) assays. This guide is specifically designed for researchers and drug development professionals optimizing the concentration of enrasentan (SB-217242) for IC50 determination. Enrasentan is a highly potent, relatively selective Endothelin A ( ETA​ ) receptor antagonist with measurable affinity for the Endothelin B ( ETB​ ) receptor[1][2].

Below, we provide a self-validating framework encompassing mechanistic troubleshooting, step-by-step methodologies, and quantitative benchmarks to ensure high-fidelity assay performance.

I. Experimental Workflow & Signaling Pathway

To accurately determine the IC50 of enrasentan, the assay must precisely capture the competitive displacement of a labeled ligand (e.g., [125I]-Endothelin-1) from the ETA​ or ETB​ receptor.

EnrasentanWorkflow stock 1. Prepare Enrasentan Stock (10 mM in 100% DMSO) dilution 2. Serial Dilution (10-point, 3-fold steps) stock->dilution Dilute in DMSO assay 3. Receptor Incubation (Membranes + [125I]-ET-1) dilution->assay Transfer to Assay Buffer (Final DMSO <1%) read 4. Signal Detection (Scintillation Proximity) assay->read 2h Equilibrium at RT calc 5. IC50 Calculation (Non-linear Regression) read->calc Export CPM data

Caption: Step-by-step workflow for enrasentan IC50 determination via radioligand binding assay.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What concentration range should I use to capture the full dose-response curve for enrasentan?

A: Because enrasentan is highly potent, your concentration range must span at least two logs above and below the expected IC50 to achieve proper upper and lower asymptotes. For ETA​ receptors, enrasentan typically exhibits an IC50 in the low nanomolar to sub-nanomolar range[2][3].

  • Recommended Range for ETA​ : 0.01 nM to 10,000 nM (10 µM).

  • Recommended Range for ETB​ : 1 nM to 100,000 nM (100 µM), as enrasentan is less potent at ETB​ receptors[1].

  • Troubleshooting: If your curve fails to reach a bottom plateau, extend the upper concentration limit. If the top plateau is missing, ensure your lowest concentration is ≤0.01 nM.

Q2: My IC50 values are artificially high, and the curve slope is extremely steep. What is causing this?

A: This is a classic symptom of ligand depletion or DMSO toxicity .

  • Ligand Depletion: If the receptor concentration in your assay exceeds the Kd​ of the radioligand, the assumption of free ligand concentration being equal to total ligand concentration fails. Solution: Ensure your receptor membrane concentration is kept low (typically 1-5 µg protein/well) so that less than 10% of the total radioligand is bound.

  • DMSO Toxicity: Enrasentan is highly lipophilic and requires DMSO for stock solubilization. However, if the final DMSO concentration in the assay exceeds 1% (v/v), it can destabilize the receptor membrane, leading to a steep Hill slope and right-shifted IC50[4]. Solution: Perform intermediate dilutions in assay buffer to keep final DMSO ≤1% .

Q3: How do I ensure solubility of enrasentan at the highest assay concentrations?

A: Enrasentan can precipitate in aqueous buffers at concentrations above 10 µM.

  • Causality: Precipitation reduces the actual free concentration of the drug, causing a false "flattening" of the dose-response curve at the bottom.

  • Solution: Prepare a 10 mM master stock in 100% anhydrous DMSO. Perform all serial dilutions in 100% DMSO first, and only dilute into the aqueous assay buffer at the final step (e.g., a 1:100 dilution to achieve 1% DMSO). Include 0.1% BSA in the assay buffer to prevent non-specific binding of the lipophilic compound to plasticware.

III. Step-by-Step Methodology: Radioligand Binding Assay

To ensure trustworthiness and reproducibility, follow this self-validating protocol for determining the IC50 of enrasentan using a Scintillation Proximity Assay (SPA)[4].

Step 1: Reagent Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl2​ , 1 mM CaCl2​ , 0.1% (w/v) BSA (fatty acid-free).

  • Enrasentan Stock: Dissolve enrasentan powder in 100% DMSO to yield a 10 mM stock.

Step 2: Serial Dilution

  • Prepare a 10-point, 3-fold serial dilution of enrasentan in 100% DMSO in a V-bottom 96-well plate.

  • Transfer 1 µL of each DMSO dilution to the final 96-well assay plate (total assay volume will be 100 µL, yielding a 1% final DMSO concentration).

Step 3: Assay Assembly

  • Add 49 µL of Assay Buffer containing [125I]-Endothelin-1 (final concentration ≈0.1 nM, near its Kd​ ).

  • Add 50 µL of Assay Buffer containing human recombinant ETA​ or ETB​ receptor membranes (e.g., CHO cell membranes) and WGA-coated SPA beads.

  • Controls: Include wells with 1% DMSO only (Total Binding) and wells with 1 µM unlabeled ET-1 (Non-Specific Binding).

Step 4: Incubation and Detection

  • Seal the plate and incubate at room temperature for 2 hours on a plate shaker to reach equilibrium.

  • Read the plate on a microplate scintillation counter (e.g., MicroBeta).

Step 5: Data Analysis

  • Subtract Non-Specific Binding (NSB) from all wells.

  • Plot the specific binding (CPM) against the log of the enrasentan concentration.

  • Fit the data using a four-parameter logistic (4PL) non-linear regression model to calculate the IC50.

IV. Quantitative Data Summary

The following table summarizes expected benchmark values for enrasentan to validate your assay performance[1][2][3].

Parameter ETA​ Receptor ETB​ ReceptorSelectivity Ratio ( ETA​ / ETB​ )
Expected IC50 / Ki​ 1.0 - 5.0 nM100 - 500 nM~100-fold
Hill Slope (Assay Quality) 0.8 - 1.20.8 - 1.2N/A
Radioligand [125I]-ET-1[125I]-ET-1N/A
Max DMSO Tolerance 1.0%1.0%N/A

V. References

  • Endothelin-Receptor Antagonists beyond Pulmonary Arterial Hypertension: Cancer and Fibrosis. SciSpace. Available at:[Link]

  • The endothelin system as a therapeutic target in cardiovascular disease: great expectations or bleak house? PMC. Available at:[Link]

  • The Discovery of Macitentan – A Standard Medicinal Chemistry Program? CHIMIA. Available at: [Link]

  • 2,4-Diarylpyrrolidine-3-carboxylic AcidsPotent ETA Selective Endothelin Receptor Antagonists. 1. Discovery of A-127722. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

Sources

Optimization

Enrasentan In Vitro Assay Support Center: Troubleshooting &amp; Protocol Guide

Welcome to the Technical Support Center for in vitro applications of enrasentan (SB 217242). As a Senior Application Scientist, I have compiled this guide to help you navigate the complex pharmacology of endothelin recep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for in vitro applications of enrasentan (SB 217242). As a Senior Application Scientist, I have compiled this guide to help you navigate the complex pharmacology of endothelin receptor antagonists. Enrasentan is a highly potent molecule, but its concentration-dependent selectivity requires rigorous assay design to prevent off-target artifacts and ensure reproducible data.

Below, you will find field-proven troubleshooting insights, self-validating experimental protocols, and the mechanistic causality behind common assay failures.

Frequently Asked Questions & Troubleshooting

Q1: Why am I observing ETB receptor blockade despite Enrasentan being classified as an "ETA-selective" antagonist? A1: Enrasentan is technically a mixed ETA/ETB antagonist, possessing only a ~100-fold selectivity window for the ETA receptor[1]. In vitro, its inhibition constant (Ki) for ETA is approximately 1.1 nM, while its Ki for ETB is 111 nM[2]. A common pitfall in in vitro assay design is dosing enrasentan at standard micromolar screening concentrations (e.g., 1–10 µM). At these concentrations, enrasentan fully saturates and blocks ETB receptors[3]. Because ETB receptors are responsible for the clearance of ET-1 and the release of protective nitric oxide (NO)[4], off-target ETB blockade leads to an artificial accumulation of ET-1 in your culture media, fundamentally confounding your results.

Q2: How can I distinguish between ETA-mediated on-target effects and off-target cytotoxicity or pleiotropic effects in my cell assays? A2: Off-target effects often manifest as inconsistent downstream signaling or non-specific GPCR interference. To isolate ETA-specific effects, your experimental design must be a self-validating system. We recommend incorporating a selective ETB agonist, such as BQ-3020, as a parallel control. If your chosen concentration of enrasentan blunts the physiological response to BQ-3020, your dose has exceeded the ETA-selective therapeutic window. Furthermore, true ETA antagonism should specifically disrupt the Gq-mediated MAPK and PI3K/AKT survival cascades[5] without causing immediate, generalized mitochondrial toxicity.

Q3: My downstream MAPK/PI3K readouts are highly variable. How do I optimize the assay window to ensure reliable data? A3: Variability in MAPK/PI3K cascades when using enrasentan is almost always a symptom of altered baseline ET-1 levels in the microenvironment[5]. When ETB is inadvertently blocked by high doses of enrasentan, uncleared ET-1 continuously stimulates any unbound ETA receptors, creating a fluctuating baseline. To stabilize the assay window, you must empirically determine the maximum concentration of enrasentan that does not inhibit ETB. This is achieved by measuring supernatant ET-1 levels via ELISA. A stable ET-1 concentration indicates intact ETB clearance, validating that your enrasentan dose is safely within the ETA-selective range[6].

Quantitative Data Summary

To aid in your experimental design, the following table summarizes the binding kinetics and functional consequences of enrasentan at varying concentrations.

ParameterValueFunctional Consequence In Vitro
ETA Receptor Affinity (Ki) ~1.1 nMPotent inhibition of ET-1 induced proliferation and vasoconstriction pathways.
ETB Receptor Affinity (Ki) ~111 nMOff-target blockade at doses >100 nM; prevents ET-1 clearance.
Selectivity Ratio (ETA:ETB) ~100-foldRequires strict concentration control to maintain ETA-specific targeting.
Primary Downstream Targets MAPK, PI3K/AKTDisruption of these cascades indicates successful ETA antagonism.

Mechanistic & Workflow Visualizations

Understanding the causality of enrasentan's mechanism of action is critical. The diagram below illustrates how concentration dictates target engagement.

Pathway cluster_receptors Membrane Receptors ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Ki = 1.1 nM) ET1->ETA Binds ETB ETB Receptor (Ki = 111 nM) ET1->ETB Binds MAPK MAPK / PI3K Cascade (Proliferation) ETA->MAPK Gq Activation Clearance ET-1 Clearance & NO (Vasoprotection) ETB->Clearance Normal Function OffTarget Off-Target ETB Blockade (ET-1 Accumulation) ETB->OffTarget When Blocked Enrasentan Enrasentan Enrasentan->ETA High Affinity Block Enrasentan->ETB Low Affinity Block (Dose > 100 nM)

ET-1 signaling through ETA/ETB receptors and concentration-dependent blockade by enrasentan.

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, do not rely on assumed selectivity. Use the following step-by-step methodologies to build self-validating checks into your workflows.

Protocol 1: Concentration-Response Optimization to Preserve ETA Selectivity

This protocol ensures you are operating within enrasentan's therapeutic window by using ET-1 clearance as a biological validator.

  • Cell Preparation: Culture target cells expressing both ETA and ETB (e.g., human pulmonary artery smooth muscle cells) to 80% confluence in low-serum media for 24 hours to synchronize the cell cycle and establish a baseline.

  • Enrasentan Titration: Treat cells with a logarithmic titration of enrasentan ranging from 0.1 nM to 1000 nM. Include a vehicle control (DMSO < 0.1%) and a positive ETB-selective antagonist control (e.g., BQ-788).

  • Stimulation: After a 30-minute pre-incubation, stimulate the cells with a sub-maximal concentration of ET-1 (e.g., 10 nM) for 15 minutes.

  • Self-Validation Step (Supernatant ELISA): Extract the supernatant and quantify unbound ET-1 using a highly sensitive ELISA. Causality Check: An increase in supernatant ET-1 compared to the vehicle control indicates off-target ETB blockade. Your optimal enrasentan dose is the highest concentration that does not cause an ET-1 spike.

  • Downstream Readout: Lyse the cells and quantify downstream ETA-mediated signaling (e.g., p-ERK1/2 or p-AKT) via Western blot or AlphaLISA to determine the true ETA-specific IC50.

Workflow Step1 1. Cell Seeding (hPASMCs) Step2 2. Enrasentan Titration (0.1 nM - 1000 nM) Step1->Step2 Step3 3. ET-1 Stimulation (Sub-maximal dose) Step2->Step3 Step4 4. Supernatant ELISA (Validate ETB Clearance) Step3->Step4 Step5 5. Downstream Readout (MAPK/PI3K Assays) Step4->Step5

Self-validating in vitro workflow to ensure ETA selectivity and monitor off-target ETB blockade.

Protocol 2: Receptor Internalization and Binding Validation Assay

Use this protocol to confirm that enrasentan is specifically displacing ET-1 at the ETA receptor without interfering with ETB kinetics.

  • Ligand Incubation: Seed cells in a 96-well imaging plate. Incubate with fluorescently labeled ET-1 (e.g., Cy5-ET-1) in the presence of varying concentrations of enrasentan (0.1 nM to 100 nM).

  • ETB Isolation: In parallel wells, co-incubate with the ETB-selective agonist BQ-3020 to competitively occupy ETB receptors. This isolates the ETA binding kinetics for accurate measurement.

  • Arrest Internalization: Wash cells three times with ice-cold PBS to halt receptor internalization and remove unbound ligand.

  • Quantification: Measure fluorescence intensity using a high-content imaging system. Calculate the Kb value for enrasentan specifically at the ETA receptor, ensuring it aligns with the theoretical ~1.1 nM affinity[2].

References

  • NCATS Inxight Drugs: Enrasentan Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Enrasentan, an antagonist of endothelin receptors Source: PubMed (National Library of Medicine) URL:[Link]

  • Cardioprotective Signaling by Endothelin Source: PMC - NIH URL:[Link]

  • Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists Source: Walsh Medical Media URL:[Link]

  • Unmasking of Endothelin-1-Induced Natriuresis and Renal Vasodilation in the Dog by Enrasentan (SB 217242) Source: Ovid (Journal of Cardiovascular Pharmacology) URL:[Link]

  • Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease Source: PMC - NIH URL:[Link]

  • Plasma- and cerebrospinal fluid-immunoreactive endothelin-1: effects of nonpeptide endothelin receptor antagonists with diverse affinity profiles for endothelin-A and endothelin-B receptors Source: PubMed (National Library of Medicine) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enrasentan Stability &amp; Storage in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical handling and storage requirements for Enrasentan (CAS 167256-08-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical handling and storage requirements for Enrasentan (CAS 167256-08-8). Enrasentan is a potent, mixed endothelin A/B (ETA/ETB) receptor antagonist utilized in cardiovascular and pulmonary hypertension research 1. Because of its highly hydrophobic nature, ensuring its stability in Dimethyl Sulfoxide (DMSO) is paramount for reproducible in vitro and in vivo assays.

Below, you will find causality-driven troubleshooting guides, self-validating protocols, and quantitative stability data to safeguard your experimental workflows.

Troubleshooting Guide & FAQs

Q1: Why does my Enrasentan DMSO stock show micro-precipitation after a few weeks at -20°C? Causality: DMSO is notoriously hygroscopic, meaning it actively absorbs moisture from the atmosphere every time a vial is opened. Water acts as a nucleophile and drastically alters the dielectric constant of the solvent. Because Enrasentan is highly hydrophobic, even a 2-5% increase in water content within the DMSO will cause the compound's solubility threshold to plummet, resulting in micro-precipitation. Solution: Never store Enrasentan in a single bulk vial. Always use anhydrous DMSO (>99.9%) and aliquot the solution immediately upon reconstitution.

Q2: How many freeze-thaw cycles can Enrasentan withstand before losing potency? Causality: During the freezing process, the solvent does not freeze uniformly. The solute (Enrasentan) is pushed into the remaining liquid phase, creating extreme localized concentration gradients. This micro-environmental shift accelerates chemical degradation and irreversible precipitation. Studies on repository compound stability in DMSO demonstrate that compounds can lose >10% of their integrity within 10 freeze-thaw cycles 2. Solution: Limit freeze-thaw cycles to an absolute maximum of 3 to 5 cycles. Single-use aliquots are the gold standard.

Q3: Is room temperature storage acceptable for short-term assays? Causality: No. Room temperature storage in DMSO accelerates oxidation and hydrolysis, especially if the headspace of the vial contains ambient air. Accelerated stability studies indicate that water is a more significant driver of compound loss than oxygen3. Solution: Keep stocks on ice during active use and return them to -80°C immediately.

Self-Validating Experimental Protocol: Preparation & Validation of Enrasentan Stocks

To guarantee trustworthy data, your compound preparation must be a self-validating system . This means the protocol inherently contains checkpoints that prevent degraded drugs from entering your biological assays.

Step 1: Reconstitution in Anhydrous DMSO

  • Action: Weigh Enrasentan powder in a low-humidity environment (e.g., a dry glove box). Dissolve the powder in sterile-filtered, anhydrous DMSO (>99.9% purity) to create a 10 mM master stock.

  • Causality: Standard benchtop DMSO contains water. Starting with anhydrous DMSO prevents immediate hydration, which is the primary catalyst for hydrophobic compound precipitation.

Step 2: Aliquoting and Inert Gas Purging

  • Action: Divide the master stock into 10 µL to 50 µL single-use aliquots in polypropylene vials. Purge the headspace of each vial with Argon gas before sealing tightly.

  • Causality: Argon is heavier than air; it sinks into the vial, displacing oxygen and ambient moisture. This arrests oxidative degradation and prevents atmospheric water absorption.

Step 3: Cryogenic Storage

  • Action: Transfer the sealed aliquots immediately to a -80°C freezer. Store them inside a secondary container equipped with a desiccant.

  • Causality: While -20°C slows degradation, -80°C completely arrests the kinetic movement of molecules, preventing the localized concentration gradients that occur during slow freezing.

Step 4: Self-Validating Quality Control (LC-MS/MS)

  • Action: Before executing a critical assay, thaw one aliquot at room temperature (protected from light). Spike the aliquot with a known concentration of an internal standard (e.g., a stable isotope-labeled analog). Run a rapid LC-MS/MS analysis.

  • Validation Logic: The system validates itself. If the area ratio of Enrasentan to the internal standard deviates by >5% from the Day 0 baseline, or if the absolute purity falls below 98%, the aliquot has degraded and must be discarded. This binary logic gate ensures zero compromised drug enters your assay.

Quantitative Data Summaries

Table 1: Enrasentan DMSO Stock Stability Profile

Summarizing the kinetic degradation and expected purity based on storage conditions.

Storage ConditionTimeframeExpected PurityPrimary Degradation/Loss Mechanism
Room Temp (25°C)1-2 Weeks< 90%Oxidation, Moisture absorption
4°C1 Month~ 95%Precipitation due to hydration
-20°C3-6 Months> 98%Slow localized concentration shifts
-80°C> 1 Year> 99%None (Kinetics arrested)
Table 2: Impact of Freeze-Thaw Cycles on Compound Integrity

Based on high-throughput repository compound studies in DMSO2.

Cycle CountCompound Loss (%)Mechanistic Cause of Loss
1 - 3< 2%Minimal micro-environmental shifts
5~ 5%Localized concentration gradients during freezing
10> 10%Cumulative hydration and precipitation
15+> 15%Irreversible precipitation, chemical degradation

Workflow Visualization

EnrasentanWorkflow Start Enrasentan Solid (CAS 167256-08-8) Recon Reconstitution Anhydrous DMSO (>99.9%) Start->Recon Dissolve Aliquot Aliquoting Argon/N2 Purge Recon->Aliquot Prevent hydration Store Long-Term Storage -80°C in Desiccator Aliquot->Store Arrest degradation Thaw Thawing Process Equilibrate to RT Store->Thaw Single-use only QC Quality Control LC-MS/MS Validation Thaw->QC Validate >98% Assay In Vitro / In Vivo Assays QC->Assay Proceed if pure

Workflow for Enrasentan DMSO stock preparation, storage, and self-validating quality control.

References

  • Title: Studies on repository compound stability in DMSO under various conditions - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Title: The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - PMC Source: National Institutes of Health (NIH) URL: [Link]

Sources

Optimization

Enrasentan Bioavailability Optimization: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for Endothelin Receptor Antagonist (ERA) Applications. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo translation of enrasentan (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Endothelin Receptor Antagonist (ERA) Applications. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vivo translation of enrasentan (SB-217242). Enrasentan is a highly potent, mixed endothelin A (ETA) and endothelin B (ETB) receptor antagonist[1]. While it demonstrates excellent efficacy in preventing cardiac hypertrophy and reducing blood pressure in rodent models[1], its high lipophilicity and poor aqueous solubility often result in erratic pharmacokinetic (PK) profiles, low bioavailability, and irreproducible pharmacodynamic readouts.

This technical guide abandons rigid templates to provide an in-depth, causality-driven approach to troubleshooting enrasentan formulation, validating target engagement, and establishing self-validating experimental protocols for animal models.

Mechanistic Grounding: The Endothelin Pathway

Understanding the causality behind enrasentan's effects requires mapping the endothelin signaling axis. ET-1 binds to ETA receptors on smooth muscle cells to drive vasoconstriction and hypertrophy. Conversely, ETB receptors on endothelial cells mediate vasodilation (via NO release) and act as a critical clearance mechanism for circulating ET-1[2]. Because enrasentan is a mixed antagonist (with ~100-fold higher affinity for ETA over ETB), dosing must be precisely calibrated. Overdosing blocks ETB, impairing ET-1 clearance and paradoxically increasing plasma ET-1 levels[2].

G ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelial) ET1->ETB Activates Vasocon Vasoconstriction & Hypertrophy ETA->Vasocon Mediates Vasodil Vasodilation & ET-1 Clearance ETB->Vasodil Mediates Enrasentan Enrasentan (SB-217242) Enrasentan->ETA Blocks (High Affinity) Enrasentan->ETB Blocks (Low Affinity)

Endothelin signaling pathway and dual receptor blockade by enrasentan.

Quantitative Pharmacokinetic Profile

To troubleshoot effectively, we must establish the baseline PK parameters of enrasentan.

ParameterValueSpeciesCausality / Experimental Implication
ETA Affinity (IC50) ~1.1 nMIn vitroHigh potency requires precise dose titration to avoid off-target ETB blockade[3].
ETB Affinity (IC50) ~100 nMIn vitro~100-fold selectivity for ETA over ETB; high doses will impair ET-1 clearance[3].
Oral Bioavailability (F%) ~60%RatHighly dependent on formulation; poor aqueous solubility limits GI absorption[3].
Half-life (t1/2) ~40 hRatLong residence time allows once-daily dosing but risks compound accumulation[3].
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing highly variable plasma concentrations when dosing enrasentan orally in rats. How can I improve systemic exposure? A1: The variability is almost certainly driven by enrasentan's poor aqueous solubility, leading to dissolution-rate-limited absorption in the gastrointestinal tract.

  • Causality: When administered as a standard aqueous suspension, the hydrophobic drug particles agglomerate, drastically reducing the surface area available for dissolution.

  • Solution: Transition to a co-solvent system or a microsuspension. For true solutions (ideal for IV and consistent PO), use a multi-component vehicle that disrupts the crystal lattice of the drug. If a suspension must be used for higher PO doses, formulating a microsuspension in 7.5% gelatin can improve uniformity and absorption[4].

Q2: What is the optimal vehicle formulation for intravenous (IV) vs. oral (PO) administration? A2: For IV administration, a clear solution is mandatory to prevent pulmonary embolism. A validated co-solvent approach utilizes 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline/PBS to achieve a working concentration of up to 2 mg/mL[5].

Workflow Start Enrasentan Formulation SolCheck Check Target Dose & Solubility Start->SolCheck CoSolvent Co-solvent System (DMSO/PEG300/Tween/PBS) SolCheck->CoSolvent < 2 mg/mL Suspension Microsuspension (7.5% Gelatin) SolCheck->Suspension > 2 mg/mL IV Intravenous (IV) Dosing (Strictly Clear Solution) CoSolvent->IV PO Oral (PO) Dosing (Solution or Suspension) CoSolvent->PO Suspension->PO

Decision tree for enrasentan formulation based on target concentration and dosing route.

Self-Validating Protocol: Step-by-Step Formulation of Enrasentan (2 mg/mL Clear Solution)

This protocol is designed as a self-validating system. If the solution precipitates at any step, the causality is immediately traceable to the preceding solvent addition.

  • Step 1: Primary Solubilization (The "Wetting" Phase)

    • Action: Weigh 2.0 mg of enrasentan powder. Add 100 µL of 100% DMSO (10% of final volume). Vortex for 60 seconds.

    • Causality: DMSO disrupts the strong intermolecular forces of the enrasentan crystal lattice.

    • Validation Checkpoint: The liquid must be completely clear. If particulates remain, sonicate at 37°C for 5 minutes. Do not proceed until clear.

  • Step 2: Co-Solvent Addition

    • Action: Add 400 µL of PEG300 (40% of final volume). Vortex for 30 seconds.

    • Causality: PEG300 acts as a miscible co-solvent that prevents the hydrophobic drug from crashing out when the aqueous phase is introduced.

  • Step 3: Surfactant Stabilization

    • Action: Add 50 µL of Tween 80 (5% of final volume). Vortex vigorously.

    • Causality: Tween 80 forms micelles that will encapsulate enrasentan molecules, thermodynamically stabilizing them in the final aqueous environment.

  • Step 4: Aqueous Dilution

    • Action: Dropwise, add 450 µL of Saline or PBS (45% of final volume) while continuously vortexing.

    • Validation Checkpoint: Hold the tube against a dark background under a bright light. It must remain optically clear (no Tyndall effect). If cloudiness appears, the micellar capacity has been exceeded, and the formulation must be discarded and restarted with a lower drug concentration.

Q3: My efficacy model (e.g., cardiac hypertrophy) shows no improvement despite using the optimized formulation. How do I confirm target engagement? A3: Lack of efficacy despite good bioavailability usually points to a loss of selectivity. Because enrasentan is a mixed antagonist, dosing too high will block ETB receptors.

  • Causality: ETB receptors are responsible for the clearance of circulating ET-1. Over-inhibition of ETB reduces ET-1 clearance, paradoxically increasing circulating ET-1 levels, which can outcompete the antagonist at the ETA receptor[2].

  • Self-Validating Assay: Measure plasma ET-1 levels via ELISA at Tmax (approx. 2-4 hours post-dose). A massive spike in plasma ET-1 indicates you have breached the ETA selectivity window and are blocking ETB. Titrate your dose downward until ET-1 levels normalize while efficacy readouts (e.g., blood pressure reduction) are maintained.

References
  • Title: Enrasentan, an antagonist of endothelin receptors Source: PubMed (nih.gov) URL: [Link]

  • Title: Discovery, Modeling, and Human Pharmacokinetics of N-(2-Acetyl-4,6-dimethylphenyl)-3-(3,4-dimethylisoxazol-5-ylsulfamoyl)thiophene-2-carboxamide (TBC3711) Source: ACS Publications URL: [Link]

  • Title: Role of Endothelin-1 in Clinical Hypertension Source: American Heart Association Journals URL: [Link]

  • Title: Novel Benzo[1,4]diazepin-2-one Derivatives as Endothelin Receptor Antagonists Source: ACS Publications URL: [Link]

Sources

Troubleshooting

I. Mechanistic Context: Enrasentan at the Endothelin Receptors

Technical Support Center: Resolving Signal-to-Noise Issues in Enrasentan Binding Assays Welcome to the Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Signal-to-Noise Issues in Enrasentan Binding Assays

Welcome to the Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise (S/N) ratios and narrow assay windows when evaluating highly lipophilic GPCR antagonists.

Enrasentan is a potent, mixed endothelin A/B receptor antagonist. While it targets both receptors, it exhibits a [1]. Because enrasentan is highly lipophilic (AlogP ~4.56)[2], it presents unique biochemical challenges in vitro, specifically regarding non-specific binding (NSB) and probe displacement. Recent structural studies of the[3], explaining why lipophilic antagonists like enrasentan are prone to sticking to membrane lipids and assay plastics.

Below is our comprehensive, field-proven guide to troubleshooting and optimizing your enrasentan binding assays.

To troubleshoot an assay, we must first understand the molecular interactions at play. Enrasentan competes with the endogenous agonist, Endothelin-1 (ET-1), preventing the activation of Gq-coupled signaling cascades.

Pathway ET1 Endothelin-1 (Agonist) ETA ETA Receptor (High Affinity) ET1->ETA Activates ETB ETB Receptor (Lower Affinity) ET1->ETB Activates Enrasentan Enrasentan (Mixed Antagonist) Enrasentan->ETA Strong Blockade Enrasentan->ETB Weak Blockade Gq Gq Protein Coupling (Ca2+ Release) ETA->Gq ETB->Gq

Figure 1: Mechanistic pathway of Enrasentan antagonism at Endothelin receptors.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my specific binding window so narrow when displacing [125I]-ET-1 with enrasentan in radioligand assays? A1: This is almost always caused by high Non-Specific Binding (NSB). [4], but both the peptide probe and enrasentan are highly lipophilic. Enrasentan will adhere to the polystyrene walls of your microplates and the glass fiber filters. Causality & Fix: You must introduce a "lipid sink." Adding 0.1% Bovine Serum Albumin (BSA) to your assay buffer binds excess lipophilic compound in solution, preventing it from crashing out or sticking to plastics, thereby drastically lowering your NSB background and widening the specific assay window.

Q2: In my TR-FRET assay, the S/N ratio drops significantly at high enrasentan concentrations. Is the compound quenching the fluorophore? A2: Yes, this is a classic "inner-filter effect" combined with compound aggregation. At high micromolar concentrations, small lipophilic molecules form colloidal aggregates that scatter light or non-specifically quench the Terbium donor emission. Causality & Fix: TR-FRET relies on [5], but it cannot overcome physical aggregation. Introduce a mild zwitterionic detergent like 0.01% CHAPS. CHAPS breaks up colloidal aggregates without denaturing the GPCR, restoring the FRET signal integrity.

Q3: How do I accurately measure enrasentan's affinity for ETB when it has a 100-fold preference for ETA? A3: If you are using native tissue preparations (which express both receptors), enrasentan will deplete the probe at ETA long before it binds ETB. Causality & Fix: You must use a selective masking agent. To isolate ETB binding, pre-incubate your membranes with 1 µM BQ-123 (a highly selective ETA antagonist). This saturates all ETA sites, ensuring that any displacement of the labeled ET-1 probe by enrasentan is occurring exclusively at the ETB receptor.

III. Diagnostic Workflow

Use the following logic tree to rapidly diagnose and resolve S/N degradation in your specific assay format.

Workflow Start Low S/N Ratio in Enrasentan Assay CheckMethod Determine Assay Format Start->CheckMethod Radioligand Radioligand Binding ([125I]-ET-1) CheckMethod->Radioligand TRFRET TR-FRET Binding (Tb-Donor / Red Acceptor) CheckMethod->TRFRET Rad_NSB High Non-Specific Binding? Radioligand->Rad_NSB TR_Quench Compound Quenching / Aggregation? TRFRET->TR_Quench Rad_Fix Add 0.1% BSA & Pre-soak PEI Filters Rad_NSB->Rad_Fix Yes TR_Fix Add 0.01% CHAPS & Optimize Delay Time TR_Quench->TR_Fix Yes

Figure 2: Diagnostic workflow for resolving low signal-to-noise in binding assays.

IV. Quantitative Data & Optimization Metrics

Table 1: Buffer Component Impact on Enrasentan Assay S/N

ComponentConcentrationEffect on S/N (Radioligand)Effect on S/N (TR-FRET)Mechanistic Rationale
BSA 0.1% - 0.5%++++ (Critical)+ (Slight increase)Acts as a lipid sink for lipophilic enrasentan, reducing adherence to plastic and filters.
PEI (Filter Soak) 0.3%++++ (Critical)N/ANeutralizes negative charges on glass fiber filters, preventing cationic probe binding.
CHAPS 0.01%- (May disrupt membranes)++++ (Critical)Zwitterionic detergent prevents compound aggregation and inner-filter quenching.
DMSO < 1%NeutralNeutralSolvent for enrasentan; exceeding 1% destabilizes the GPCR transmembrane conformation.

Table 2: Enrasentan Binding Profile & Reference Values

Receptor SubtypeStandard ProbeReported Affinity (Ki)Selectivity Ratio
Endothelin A (ETA) [125I]-ET-1~0.3 - 1.0 nM100x over ETB
Endothelin B (ETB) [125I]-ET-1~30 - 100 nM0.01x over ETA

V. Self-Validating Experimental Protocols

To ensure trustworthiness, an assay must validate itself during every run. The following protocols integrate mandatory internal controls.

Protocol A: Optimized Radioligand Binding ([125I]-ET-1 Displacement)

Objective: Accurately measure Enrasentan Ki with an S/N ratio > 5.

  • Membrane Preparation: Dilute CHO-K1 cell membranes expressing ETA or ETB to a final concentration of 10–20 µ g/well in Assay Buffer (50 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.1% BSA).

  • Filter Preparation (Crucial): Pre-soak Whatman GF/C filter plates in 0.3% Polyethylenimine (PEI) for 1 hour at 4°C. Causality: PEI coats the glass fibers with positive charges, repelling the positively charged domains of ET-1 and dropping NSB by up to 80%.

  • Assay Setup (96-well format):

    • Total Binding (TB) Wells: Buffer + Membranes + 50 pM [125I]-ET-1.

    • Non-Specific Binding (NSB) Wells: Buffer + Membranes + 50 pM[125I]-ET-1 + 1 µM unlabeled ET-1.

    • Test Wells: Buffer + Membranes + 50 pM [125I]-ET-1 + Enrasentan (10 pM to 10 µM dose-response).

  • Incubation: Seal the plate and incubate for 90 minutes at room temperature to achieve thermodynamic equilibrium.

  • Filtration & Washing: Harvest the reaction onto the PEI-soaked GF/C plates using a vacuum manifold. Wash 3x with 200 µL ice-cold wash buffer (50 mM Tris-HCl). Causality: Cold buffer slows the off-rate of the bound radioligand during the wash step.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the TB and NSB wells. Proceed with data analysis only if Z' > 0.5 . Calculate Ki using the Cheng-Prusoff equation.

Protocol B: Homogeneous TR-FRET Competitive Binding

Objective: High-throughput, wash-free evaluation of Enrasentan binding.

  • Reagent Preparation: Prepare a master mix of Terbium-labeled anti-tag antibody (donor, targeting the receptor tag) and Red-fluorescent ET-1 (acceptor) in TR-FRET Buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.01% CHAPS).

  • Assay Setup (384-well format):

    • Maximum FRET Wells: Reagent Mix + Tagged Receptor.

    • Minimum FRET Wells: Reagent Mix + Tagged Receptor + 1 µM unlabeled ET-1.

    • Test Wells: Reagent Mix + Tagged Receptor + Enrasentan dose-response.

  • Incubation: Incubate in the dark for 2 hours at room temperature.

  • Detection: Read on a TR-FRET compatible microplate reader (e.g., PHERAstar).

    • Settings: Excitation at 337 nm. Emission at 620 nm (donor) and 665 nm (acceptor).

    • Delay Time: 50–100 µs. Causality: This delay allows short-lived autofluorescence from the plastic and enrasentan to decay before measuring the long-lived Terbium signal.

  • Self-Validation Checkpoint: Calculate the TR-FRET Ratio = (Emission 665 nm / Emission 620 nm) × 10,000. Ensure the S/N (Max FRET / Min FRET) is ≥ 3.0 before fitting the IC50 curve.

VI. References

  • Prasad SK, et al. "Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study." Heart (2005). URL:[Link]

  • Lau WAK, et al. "Pharmacological characterization of endothelin receptor subtypes in the guinea-pig prostate gland." British Journal of Pharmacology (1999). URL:[Link]

  • Shihoya W, et al. "Structure of a lasso peptide bound ETB receptor provides insights into the mechanism of GPCR inverse agonism." bioRxiv (2024). URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Enrasentan Degradation in Plasma Samples

Executive Summary Enrasentan is a mixed ETA/ETB endothelin receptor antagonist featuring a specific carboxylic acid moiety (indan-2-carboxylic acid)[1]. During bioanalysis, the primary challenge is not the degradation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Enrasentan is a mixed ETA/ETB endothelin receptor antagonist featuring a specific carboxylic acid moiety (indan-2-carboxylic acid)[1]. During bioanalysis, the primary challenge is not the degradation of the parent drug itself, but rather the ex vivo hydrolysis of its phase II metabolite, enrasentan acyl glucuronide, back into the parent drug[2]. This back-conversion artificially inflates the measured concentration of enrasentan, leading to inaccurate pharmacokinetic (PK) data[3]. This support guide provides the mechanistic rationale, troubleshooting FAQs, and a self-validating Standard Operating Procedure (SOP) to stabilize plasma samples and ensure assay integrity.

Mechanistic Deep Dive: The Causality of Acyl Glucuronide Instability

In vivo, the carboxylic acid group of enrasentan undergoes conjugation with glucuronic acid via hepatic UDP-glucuronosyltransferases (UGTs) to form an acyl glucuronide[2].

Why is this metabolite unstable ex vivo? At physiological pH (7.4) and room temperature, the ester bond linking the drug to the glucuronic acid is highly reactive. The adjacent hydroxyl groups on the glucuronic acid ring act as internal nucleophiles, triggering pH-dependent intra-molecular acyl migration and subsequent hydrolysis[3]. This cleaves the ester bond, releasing free enrasentan back into the plasma sample.

The Solution: Acidifying the plasma to a pH of ~4.5 protonates these hydroxyl groups, neutralizing their nucleophilic attack and freezing the metabolite in its intact state[2].

G A In Vivo: Enrasentan (Parent Drug) B Hepatic UGTs (Phase II Metabolism) A->B Glucuronidation C Enrasentan Acyl Glucuronide (Unstable Metabolite) B->C D Ex Vivo Plasma Collection (Physiological pH 7.4, 25°C) C->D Sample Draw G Pre-chilled Collection (4°C) & Acidification (pH 4.5) C->G Stabilized SOP E Acyl Migration & Hydrolysis (Ester Cleavage) D->E Unstabilized F Artifactual Enrasentan Increase (Bioanalytical Error) E->F F->A Back-conversion H Stabilized Acyl Glucuronide (Accurate Parent Quantitation) G->H Prevents Hydrolysis

Mechanistic pathway of enrasentan acyl glucuronide ex vivo hydrolysis and stabilization intervention.

Diagnostic FAQs (Troubleshooting)

Q: My PK data shows a highly variable, unexpected secondary peak or a prolonged half-life for enrasentan. What is happening? A: You are likely observing artifactual ex vivo back-conversion. If samples are left at room temperature or unacidified, the enrasentan acyl glucuronide metabolite hydrolyzes back to the parent drug[2]. This continuous generation of enrasentan in the sample tube mimics a prolonged half-life or a secondary absorption peak.

Q: Can I just freeze the samples immediately at -80°C without acidifying? A: No. While freezing slows the degradation, hydrolysis and acyl migration can still occur rapidly during the thawing process and the sample preparation/extraction steps prior to LC-MS/MS injection[3]. Chemical stabilization (acidification) is mandatory.

Q: What acid should I use, and how much? A: We recommend using Formic Acid (FA) or Phosphoric Acid. A standard approach is adding 20 µL of 10% FA per 1 mL of plasma to drop the pH to approximately 4.0–4.5. Avoid dropping the pH below 3.0, as extreme acidity can precipitate plasma proteins prematurely or cause acid-catalyzed hydrolysis.

Standard Operating Procedure (SOP): Self-Validating Sample Stabilization

This protocol is designed as a self-validating system. By incorporating a specific Quality Control (QC) step, the protocol proves its own efficacy during every batch run, ensuring absolute trustworthiness of the resulting data.

Step 1: Pre-analytical Preparation

  • Pre-chill K2EDTA blood collection tubes on wet ice.

  • Prepare a stabilizing solution: 10% Formic Acid (FA) in LC-MS grade water.

Step 2: Blood Collection & Separation

  • Draw blood into the pre-chilled K2EDTA tubes. Invert gently 5 times to mix the anticoagulant.

  • Immediately place the tube back on wet ice. Strict temperature control (4°C) must be maintained at all times.

  • Centrifuge at 2000 x g for 10 minutes at 4°C within 30 minutes of collection.

Step 3: Plasma Acidification

  • Transfer the separated plasma into pre-chilled cryovials.

  • Immediately add 20 µL of 10% FA per 1 mL of plasma. Cap and invert gently to mix. Verify that the target pH is ~4.5.

Step 4: Self-Validation (QC Spike-in)

  • Validation Step: To prove the stabilization is effective for your specific matrix, prepare a QC sample by spiking a known high concentration of synthetic enrasentan acyl glucuronide into blank, acidified plasma.

  • Process this QC sample alongside your unknown experimental samples. If the measured enrasentan in this QC sample is <5% of the spiked molar equivalent, the stabilization protocol is successfully validated for that specific batch[2].

Step 5: Storage and Extraction

  • Flash-freeze the stabilized plasma on dry ice and store at -80°C.

  • Ensure all subsequent LC-MS/MS extraction steps (e.g., solid-phase extraction or protein precipitation) are performed on ice using chilled reagents.

Quantitative Data Presentation

The following table summarizes the expected stability of enrasentan acyl glucuronide under various handling conditions, demonstrating the necessity of the combined cold/acid approach.

Matrix ConditionTemperaturepHAcyl Glucuronide Half-LifeArtifactual Enrasentan Increase (at 24h)
Unstabilized Plasma25°C (RT)7.4< 2 hours+ 45.0%
Chilled Plasma4°C7.4~ 12 hours+ 15.0%
Acidified Plasma25°C (RT)4.5> 48 hours+ 5.0%
Chilled + Acidified (SOP) 4°C 4.5 > 1 month (-80°C) < 1.0%

References

  • Title: Bioanalytical challenges and strategies for accurately measuring Acyl glucuronide metabolites in biological fluids (Review paper). Source: ResearchGate. URL:[Link]

  • Title: Bioanalytical challenges and strategies for accurately measuring acyl glucuronide metabolites in biological fluids. Source: PubMed. URL:[Link]

  • Title: Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. Source: Walsh Medical Media. URL:[Link]

Sources

Troubleshooting

Enrasentan In Vivo Toxicology &amp; Dose Adjustment: A Technical Support Center

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing enrasentan in in vivo experiments. Our goal is to provide a comprehensive resource for anticipating, iden...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing enrasentan in in vivo experiments. Our goal is to provide a comprehensive resource for anticipating, identifying, and managing potential toxicities through informed dosage adjustments and diligent monitoring. This guide is structured as a series of frequently asked questions and troubleshooting protocols to directly address challenges encountered during preclinical research.

Scientific Overview: The Mechanism of Enrasentan and its Toxicological Implications

Enrasentan is a mixed endothelin-A (ET-A) and endothelin-B (ET-B) receptor antagonist, with a higher affinity for the ET-A receptor.[1] The endothelin system plays a crucial role in vasoconstriction, cell proliferation, and inflammation. By blocking these receptors, enrasentan has been investigated for its therapeutic potential in conditions like hypertension and heart failure.[1][2]

However, this mechanism of action is also intrinsically linked to its potential for in vivo toxicity. Understanding this relationship is paramount for designing safe and effective experiments.

cluster_0 Enrasentan's Dual Mechanism & Potential Toxicities Enrasentan Enrasentan ETA ET-A Receptor Enrasentan->ETA High-Affinity Blockade ETB ET-B Receptor Enrasentan->ETB Lower-Affinity Blockade Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction Mediates Therapeutic Therapeutic Effects (e.g., Lower Blood Pressure) ETA->Therapeutic Inhibition Leads to Vasodilation Vasodilation & ET-1 Clearance ETB->Vasodilation Mediates Toxicity Potential Toxicities (e.g., Fluid Retention, Hypotension) ETB->Toxicity Blockade Can Lead to Vasoconstriction->Therapeutic Reduction is a cluster_1 Dose-Finding Workflow start Start: Literature Review (Published MTD, NOAEL) pilot Pilot Study (Dose Escalation) n=small group of animals start->pilot monitor Intensive Monitoring (Clinical signs, body weight) pilot->monitor establish Establish Maximum Tolerated Dose (MTD) monitor->establish main_study Main Study (Dose below MTD) establish->main_study

Caption: A stepwise approach to determining a safe starting dose for enrasentan.

A recommended approach involves:

  • Literature Search: Look for published studies using enrasentan in similar models to identify a dose range.

  • Pilot Study: If no data exists, conduct a pilot study with a small number of animals and a wide range of doses.

  • Dose Escalation: Start with a low dose and gradually increase it in different cohorts, carefully monitoring for any adverse effects.

  • Establish MTD: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity. Your experimental dose should be below the MTD.

Q3: An animal in my study is showing signs of toxicity. What is the appropriate dose adjustment strategy?

If an animal exhibits signs of toxicity, immediate action is required. The primary goal is to alleviate distress while preserving the scientific integrity of the study where possible.

Troubleshooting Protocol: Managing In Vivo Toxicity

  • Immediate Assessment:

    • Isolate the affected animal if necessary.

    • Perform a thorough clinical examination.

    • Consult with a veterinarian.

  • Dose Interruption:

    • Temporarily suspend enrasentan administration to the affected animal(s).

    • Provide supportive care as recommended by the veterinarian (e.g., fluid therapy for hypotension).

  • Dose Reduction:

    • Once the animal has recovered, consider re-initiating treatment at a reduced dose (e.g., 50% of the last tolerated dose).

    • If toxicity reappears at the lower dose, discontinuation of treatment for that animal may be necessary.

  • Cohort-wide Adjustment:

    • If multiple animals in a dose group show signs of toxicity, consider a dose reduction for the entire cohort.

Toxicity Grade Observation Recommended Action
Grade 1 (Mild) Minor, transient adverse effects (e.g., slight lethargy, temporary weight loss <5%)Continue dosing, but increase monitoring frequency.
Grade 2 (Moderate) Clear signs of toxicity (e.g., persistent lethargy, weight loss 5-10%, visible edema)Suspend dosing until symptoms resolve. Resume at a 25-50% lower dose.
Grade 3 (Severe) Significant distress (e.g., ataxia, respiratory distress, weight loss >15%)Immediately suspend dosing and provide veterinary care. Euthanasia may be required.
Grade 4 (Life-threatening) Moribund stateImmediate euthanasia.

Experimental Protocols

Protocol 1: In-Life Monitoring for Enrasentan-Induced Toxicity

This protocol outlines a standard procedure for monitoring animals during an in-life study with enrasentan.

Materials:

  • Animal scale

  • Calipers (for tumor studies, if applicable)

  • Monitoring checklist

  • Personal protective equipment (PPE)

Procedure:

  • Daily Cage-Side Observations:

    • Observe animals for changes in posture, activity level, and grooming.

    • Look for signs of lethargy, ataxia, or respiratory distress.

    • Note any visible swelling or changes in skin color.

  • Weekly Detailed Examination:

    • Weigh each animal and record the data. A weight loss of more than 10% from baseline should trigger a more detailed assessment.

    • Perform a hands-on physical examination, checking for edema and pale mucous membranes.

    • If tumors are present, measure them with calipers.

  • Blood Pressure Monitoring (if applicable):

    • For species where it is feasible (e.g., dogs, non-human primates, or rats with tail-cuff systems), measure blood pressure at baseline and at regular intervals during the study.

  • Blood Sampling (optional but recommended):

    • Collect blood samples at baseline, mid-study, and at termination for a complete blood count (to monitor for anemia) and serum chemistry (to assess liver and kidney function).

Protocol 2: Dose Formulation and Administration

Ensuring accurate and consistent dosing is crucial for both efficacy and safety.

Materials:

  • Enrasentan powder

  • Appropriate vehicle (check solubility data; e.g., 0.5% methylcellulose)

  • Balance

  • Vortex mixer

  • Oral gavage needles (size appropriate for the animal model)

  • Syringes

Procedure:

  • Calculate the required amount of enrasentan and vehicle based on the desired dose and the number of animals.

  • Prepare the dosing solution by accurately weighing the enrasentan and suspending it in the vehicle.

  • Ensure a homogenous suspension by vortexing thoroughly before each dose is drawn up.

  • Administer the dose via oral gavage to ensure accurate delivery.

  • Observe the animal for a short period post-dosing to ensure there are no immediate adverse reactions.

References

  • A comparison of toxicity and toxicokinetics in rats and dogs following twenty-eight-day, repeat-dose. SciSpace. Available at: [Link].

  • Cosenzi, A. (2003). Enrasentan, an antagonist of endothelin receptors. Cardiovascular drug reviews, 21(1), 1–16. Available at: [Link]. [1]3. Breslin, W. J., Hoberman, A. M., & Christian, M. S. (2000). Developmental toxicity and toxicokinetics of two endothelin receptor antagonists in rats and rabbits. Teratology, 62(3), 169–181. Available at: [Link]. [3]4. Kirkby, N. S., & Kuc, R. E. (2020). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Journal of clinical medicine, 9(3), 896. Available at: [Link]. [4]5. U.S. Food and Drug Administration. (2011). Pharmacology Review(s) - 200796Orig1s000. Available at: [Link].

  • GARDP Revive. (n.d.). Non-clinical safety studies in advance of a phase 1 trial. Available at: [Link].

  • Cosenzi, A. (2002). Antihypertensive treatment with enrasentan (SB217242) in an animal model of hypertension and hyperinsulinemia. Journal of hypertension, 20(4), 741–746. Available at: [Link]. [2]8. U.S. Food and Drug Administration. (2007). NDA 22-081. Available at: [Link]. [5]9. EUPATI Toolbox. (n.d.). Animal models. Available at: [Link].

  • Austin Health AEC. (2017). GUIDELINE FOR MANAGEMENT OF ADVERSE EVENTS. Available at: [Link].

  • ECETOC. (n.d.). Guidance on Dose Selection. Available at: [Link].

  • U.S. Food and Drug Administration. (2009). Pharmacology Review(s) - 020890s012. Available at: [Link].

  • The Renal Patient Support Group (RPSG). (n.d.). Endothelin antagonists. Available at: [Link]. [6]14. Ryan, C. W., Vogelzang, N. J., Vokes, E. E., Kindler, H. L., Undevia, S. D., Humerickhouse, R., André, A. K., Wang, Q., Carr, R. A., & Ratain, M. J. (2003). Phase I dose-escalation study of the safety and pharmacokinetics of atrasentan in patients with refractory adenocarcinomas. Clinical cancer research : an official journal of the American Association for Cancer Research, 9(8), 2976–2984. Available at: [Link]. [7]15. Li, J., et al. (2024). Safety, pharmacokinetics, and pharmacodynamics in healthy Chinese volunteers treated with SC0062, a highly selective endothelin-A receptor antagonist. Clinical and Translational Science, 17(3), e13745. Available at: [Link].

  • Sistare, F. D., et al. (2010). The current status of biomarkers for predicting toxicity. Expert opinion on drug metabolism & toxicology, 6(5), 565–585. Available at: [Link].

  • Portela, D. A., et al. (2022). Development of Enhanced Recovery After Surgery (ERAS) protocols in veterinary medicine through a one-health approach: the role of anesthesia and locoregional techniques in minimizing the stress response to surgery. Journal of the American Veterinary Medical Association, 260(S2), S15-S27. Available at: [Link].

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Endothelin Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Available at: [Link]. [8]19. James Cook University Singapore. (n.d.). Unexpected Adverse Events Procedure. Available at: [Link].

  • U.S. Food and Drug Administration. (2016). 208686Orig1s000. Available at: [Link].

  • Bailey, J., & Thew, M. (2019). An Analysis of the Use of Animal Models in Predicting Human Toxicology and Drug Safety. WBI Studies Repository, 1-14. Available at: [Link].

  • Lumley, C. E. (2012). Nonclinical safety assessment of potential new medicines. Presentation. Available at: [Link].

  • Cavagnaro, J. A. (Ed.). (2008). Preclinical Safety Evaluation of Biopharmaceuticals: A Science-Based Approach to Facilitating Clinical Trials. John Wiley & Sons.
  • Patsnap Synapse. (2025). How is drug toxicity assessed in animal models?. Available at: [Link].

  • Mclaughlin, M., et al. (2016). Selective endothelin A receptor antagonism with sitaxentan reduces neointimal lesion size in a mouse model of intraluminal injury. British journal of pharmacology, 173(21), 3081–3090. Available at: [Link].

  • Gschwend, J. E., et al. (2008). Efficacy and Safety of Atrasentan in Patients With Cardiovascular Risk and Early Atherosclerosis. Hypertension, 52(3), 563–569. Available at: [Link].

  • He, Q., et al. (2025). Endothelin receptor antagonists (ERAs) can potentially be used as therapeutic drugs to reduce hypertension caused by small molecule tyrosine kinase inhibitors (TKIs). Frontiers in Pharmacology, 15, 1464309. Available at: [Link].

  • Zinner, R. G., et al. (2002). Atrasentan, an endothelin-receptor antagonist for refractory adenocarcinomas: safety and pharmacokinetics. Cancer chemotherapy and pharmacology, 49(4), 283–290. Available at: [Link].

  • Wu, C., et al. (2016). Clinical Adverse Effects of Endothelin Receptor Antagonists: Insights From the Meta-Analysis of 4894 Patients From 24 Randomized Double-Blind Placebo-Controlled Clinical Trials. Journal of the American Heart Association, 5(11), e003896. Available at: [Link].

  • Dupuis, J., et al. (2009). Change in pharmacological effect of endothelin receptor antagonists in rats with pulmonary hypertension: Role of ETB-receptor expression levels. British journal of pharmacology, 158(3), 795–803. Available at: [Link].

  • Cloudbyz. (2025). Best Practices for Managing Adverse Events in Veterinary Clinical Trials. Available at: [Link].

  • Germann, P. G. (2015). Preclinical Safety Evaluation. ResearchGate. Available at: [Link].

  • Williams, A., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. Toxicology Research, 11(5), 849–860. Available at: [Link].

  • Pennell, D. J., et al. (2006). Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study. Heart, 92(6), 778–783. Available at: [Link]. [9]35. Murai, N., et al. (1998). Enantiomeric toxicokinetics of the new isoindoline anxiolytic pazinaclone in rats and dogs. Arzneimittel-Forschung, 48(9), 891–898. Available at: [Link].

  • Air Force Research Laboratory. (2009). Biomarkers of Exposure to Toxic Substances. Available at: [Link].

  • University of Newcastle. (n.d.). Animal Research Monitoring and Adverse Events Guidelines. Available at: [Link].

  • Creative Bioarray. (n.d.). In Vivo Toxicity Study. Available at: [Link].

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Reference Data & Comparative Studies

Validation

Enrasentan vs. Bosentan: Efficacy and Translational Challenges in Heart Failure Models

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor and mitogen that plays a maladaptive role in the pathophysiology o...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelin-1 (ET-1) is a potent endogenous vasoconstrictor and mitogen that plays a maladaptive role in the pathophysiology of chronic heart failure (CHF)[1]. Elevated plasma ET-1 levels correlate directly with New York Heart Association (NYHA) functional class, hemodynamic severity, and mortality in CHF patients[2]. Consequently, Endothelin Receptor Antagonists (ERAs) emerged as a highly rational therapeutic strategy. This guide provides an objective, data-driven comparison of two prominent ERAs—Bosentan (a dual ETA/ETB antagonist) and Enrasentan (a mixed antagonist with high ETA selectivity)—evaluating their efficacy in experimental heart failure models and the mechanistic reasons behind their translational failure in clinical trials[3][4].

Pharmacological Profiles: Bosentan vs. Enrasentan

Both agents target the endothelin system but differ significantly in their receptor binding kinetics and selectivity. ET-1 acts via two receptor subtypes:

  • ETA Receptors: Predominantly located on vascular smooth muscle and cardiomyocytes, driving vasoconstriction, inflammation, and cardiac hypertrophy[1][5].

  • ETB Receptors: Predominantly located on endothelial cells, mediating vasodilation via nitric oxide (NO) and prostacyclin release, as well as acting as a clearance receptor for circulating ET-1[1][5].

Quantitative Data Comparison

Table 1: Pharmacological and Clinical Comparison of Bosentan and Enrasentan

ParameterBosentanEnrasentan
Pharmacological Class Dual ETA/ETB Receptor AntagonistMixed ERA (Highly ETA-selective)
Receptor Affinity (Ki) ETA: 4.1–43 nM; ETB: 38–730 nM[6]~100-fold greater affinity for ETA over ETB[3]
Hemodynamic Effects (In Vivo) Reduces pulmonary and systemic vascular resistance; increases cardiac index[7][8]Increases stroke volume and cardiac index; reduces LV mass index in rat models[3]
Key Clinical Trials (CHF) REACH-1, ENABLE 1 & 2[7][9]ENCOR[7][10]
Clinical Outcome Failed to reduce morbidity/mortality; early worsening of HF; liver transaminase elevations[7][9]Failed; trend toward increased mortality and adverse LV remodeling (increased LV EDVI)[4][10]

Mechanistic Pathway of Endothelin Antagonism

To understand the experimental choices in evaluating these drugs, we must map the signaling causality. ETA blockade prevents maladaptive hypertrophy, while sparing ETB theoretically preserves the endogenous clearance of ET-1. Enrasentan was designed to exploit this by heavily favoring ETA blockade, whereas Bosentan blocks both, potentially hindering ET-1 clearance and leading to elevated circulating ET-1 levels[7].

G ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle/Myocardium) ET1->ETA Activates ETB ETB Receptor (Endothelial Cells) ET1->ETB Activates Pathology Vasoconstriction & Cardiac Hypertrophy ETA->Pathology Gq/PLC/Ca2+ Pathway Clearance Vasodilation & ET-1 Clearance ETB->Clearance NO/PGI2 Release Bosentan Bosentan (Dual Antagonist) Bosentan->ETA Blocks Bosentan->ETB Blocks Enrasentan Enrasentan (ETA-selective Antagonist) Enrasentan->ETA Strongly Blocks Enrasentan->ETB Weakly Blocks

Endothelin-1 signaling pathway and receptor antagonism by Bosentan and Enrasentan.

Experimental Methodologies: In Vivo Heart Failure Models

To evaluate the efficacy of ERAs, researchers frequently utilize the Aortic Banding (Pressure Overload) Rat Model . This model is chosen because pressure overload reliably induces robust myocardial ET-1 expression, mimicking hypertensive heart failure[3][11].

Protocol: Evaluation of ERA Efficacy in Aortic Banding-Induced HF

1. Surgical Induction (Pressure Overload):

  • Causality: Constricting the ascending aorta increases afterload, triggering compensatory concentric hypertrophy that eventually transitions to decompensated heart failure, heavily driven by the ET-1/ETA axis.

  • Step: Anesthetize male Wistar rats. Perform a left thoracotomy, isolate the ascending aorta, and place a titanium clip (or tie a suture against a predefined gauge needle, which is then removed) to create a standardized stenosis.

2. Phenotype Validation (Echocardiography):

  • Step: At 4 weeks post-surgery, perform M-mode echocardiography to confirm left ventricular (LV) hypertrophy and reduced ejection fraction (EF < 45%). This ensures the model is self-validating before therapeutic intervention begins.

3. Randomization and Dosing:

  • Step: Randomize validated HF rats into three groups: Vehicle, Bosentan (e.g., 100 mg/kg/day), and Enrasentan (e.g., 30 mg/kg/day).

  • Causality: Oral gavage is utilized to ensure precise dosing, allowing researchers to accurately compare the pharmacokinetic exposure of the dual vs. selective antagonists.

4. Hemodynamic Assessment (Invasive Catheterization):

  • Step: After 8 weeks of treatment, anesthetize the animals and insert a Millar conductance catheter into the right carotid artery, advancing it into the left ventricle.

  • Metrics: Record end-diastolic pressure (LVEDP), dP/dt max (contractility), and dP/dt min (relaxation).

5. Tissue Harvesting and Molecular Analysis:

  • Step: Euthanize the animals, excise the heart, and weigh to calculate the LV mass index. Perform RT-qPCR for hypertrophic markers (ANP, BNP) and fibrotic markers (Collagen I/III).

  • Expected Results: In experimental models, Enrasentan-treated rats demonstrate higher stroke volume, improved survival, and reduced LV mass index compared to vehicle[3]. Bosentan similarly reduces pulmonary and systemic vascular resistance[7][8].

Translational Divergence: Animal Efficacy vs. Clinical Failure

While the experimental protocols above demonstrated profound efficacy—showing that Enrasentan and Bosentan could reverse remodeling and improve hemodynamics in rodents—these results catastrophically failed to translate into clinical success[4][12].

  • The Bosentan Experience (REACH-1 & ENABLE): Despite early hemodynamic benefits, long-term trials of Bosentan in severe CHF (REACH-1) were halted prematurely due to reversible elevations in hepatic transaminases and early worsening of heart failure driven by severe fluid retention[7][9].

  • The Enrasentan Experience (ENCOR): The ENCOR trial evaluated Enrasentan in NYHA Class II/III patients. Paradoxically, Enrasentan caused adverse ventricular remodeling (increased LV end-diastolic volume index) and a trend toward increased mortality[7][10].

The Causality of Failure

The discrepancy between the rat models and human trials lies in the pleiotropic nature of the endothelin system. In humans, ET-1 acts as a critical compensatory mechanism to maintain inotropy in the failing myocardium[12]. Furthermore, blocking ETB receptors (even partially, as with Enrasentan) impairs renal sodium excretion and ET-1 clearance, leading to severe fluid retention that overwhelms any vasodilatory benefit[9][11]. Animal models, which are often young and lack the complex comorbidities of human CHF (e.g., renal impairment, polypharmacy with ACE inhibitors), fail to capture this delicate fluid balance[3][10].

Conclusion

For drug development professionals, the trajectory of Bosentan and Enrasentan serves as a critical case study in translational medicine. While robust in vivo experimental models validated the mechanistic hypothesis of ETA/ETB blockade in reversing cardiac hypertrophy[3][12], the clinical reality of fluid retention, hepatotoxicity, and the loss of compensatory inotropy rendered these ERAs ineffective for chronic heart failure[4][10]. Future development in this space has since pivoted toward highly targeted applications, such as pulmonary arterial hypertension, where the localized vascular benefits of ERAs outweigh the systemic risks[5][8].

References

  • Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - nih.gov - 3

  • Clinical trials of endothelin antagonists in heart failure: publication is good for the public health - nih.gov - 7

  • Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists - walshmedicalmedia.com - 2

  • The endothelin system as a therapeutic target in cardiovascular disease: great expectations or bleak house? - nih.gov - 4

  • Pathophysiological Roles of Endothelin Receptors in Cardiovascular Diseases - jst.go.jp - 1

  • Endothelin receptor antagonists (ERA) in hypertension and chronic kidney disease: A rose with many thorns - gwu.edu - 8

  • Novel Benzo[1,4]diazepin-2-one Derivatives as Endothelin Receptor Antagonists - acs.org - 5

  • US20100022568A1 - Endothelin receptor antagonists for early stage idiopathic pulmonary fibrosis - google.com - 6

  • Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study - bmj.com - 10

  • Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going - mdpi.com - 11

  • New Therapeutic Options in Congestive Heart Failure: Part I - ahajournals.org - 9

  • Cardioprotective Signaling by Endothelin - nih.gov - 12

Sources

Comparative

A Comparative Analysis of Enrasentan and Macitentan: Receptor Selectivity and Pharmacological Implications

The endothelin (ET) system is a fundamental regulator of vascular tone and cellular proliferation, primarily driven by Endothelin-1 (ET-1) acting upon two distinct G-protein-coupled receptors: ETA​ and ETB​ [1]. ETA​ rec...

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Author: BenchChem Technical Support Team. Date: April 2026

The endothelin (ET) system is a fundamental regulator of vascular tone and cellular proliferation, primarily driven by Endothelin-1 (ET-1) acting upon two distinct G-protein-coupled receptors: ETA​ and ETB​ [1]. ETA​ receptors, predominantly located on vascular smooth muscle cells (VSMCs), mediate potent vasoconstriction and mitogenesis[1]. In contrast, ETB​ receptors on endothelial cells act as a physiological brake, mediating vasodilation via nitric oxide (NO) and prostacyclin release, while simultaneously serving as a clearance sink for circulating ET-1[1][2].

For drug development professionals, designing Endothelin Receptor Antagonists (ERAs) requires a precise calibration of receptor selectivity. This guide objectively compares the pharmacological profiles of two non-peptide ERAs—enrasentan and macitentan —analyzing how their distinct receptor affinities and binding kinetics translate into divergent clinical outcomes.

Receptor Selectivity Profiles: Quantitative Comparison

While both compounds target the endothelin system, their binding affinities and functional kinetics differ significantly.

Macitentan (ACT-064992) is classified as an orally active, dual ETA​ / ETB​ receptor antagonist[3]. In radioligand binding assays, it demonstrates an IC50​ of 0.5 nM for ETA​ and 391 nM for ETB​ , yielding a binding selectivity ratio of ~782[3]. However, in functional cell-based assays, macitentan exhibits an ETA​ / ETB​ inhibitory potency ratio closer to 50:1[4]. A defining pharmacological hallmark of macitentan is its slow receptor dissociation kinetics, which results in insurmountable antagonism[2][5]. Furthermore, macitentan is metabolized by CYP3A4 into a highly active metabolite, ACT-132577 (aprocitentan), which maintains a dual blockade profile ( IC50​ : 3.4 nM for ETA​ , 987 nM for ETB​ ) and significantly extends the in vivo therapeutic effect[4][5].

Enrasentan (SB 217242) is classified as a mixed ETA​ / ETB​ antagonist[2]. It exhibits high affinity for the ETA​ receptor with a Ki​ of 1.1 nM (or IC50​ ~0.64 nM) and moderate affinity for the ETB​ receptor with a Ki​ of 111 nM (or IC50​ ~160 nM)[6][7]. This confers a selectivity ratio of roughly 100-fold for ETA​ over ETB​ [1][6]. Unlike macitentan, enrasentan displays standard competitive, surmountable kinetics and lacks a long-acting active metabolite.

Table 1: Pharmacological Data Summary
PropertyMacitentanEnrasentan (SB 217242)
Chemical Classification Non-peptideNon-peptide
ETA​ Affinity ( IC50​ / Ki​ ) 0.5 nM[3]0.64 nM - 1.1 nM[6][7]
ETB​ Affinity ( IC50​ / Ki​ ) 391 nM[3]111 nM - 160 nM[6][7]
Binding Selectivity Ratio ( ETB​ / ETA​ ) ~782[3]~100 - 250[1][6]
Receptor Kinetics Slow dissociation (insurmountable)[5]Competitive (surmountable)
Major Active Metabolite ACT-132577 (Aprocitentan)[5]None reported
Clinical Status Approved for PAH (SERAPHIN trial)[5]Discontinued (Failed ENCOR trial)[1]
Mechanistic Insights and Clinical Causality

The divergence in the clinical success of these two drugs underscores the critical importance of binding kinetics and functional selectivity.

The Failure of Enrasentan in Heart Failure: In the ENCOR (ENrasentan COoperisedative Randomised evaluation) trial for heart failure, enrasentan failed to demonstrate clinical benefit and was associated with severe fluid retention and a trend toward increased mortality[1]. The causality stems directly from its mixed antagonism profile. At therapeutic doses, enrasentan blocked endothelial ETB​ receptors sufficiently to impair the clearance of ET-1 and inhibit ETB​ -mediated vasodilation and sodium excretion[1][2]. This disruption of the physiological ETB​ "safety valve" led to fluid overload, exacerbating the heart failure it was intended to treat.

The Success of Macitentan in PAH: Conversely, macitentan was successfully developed for Pulmonary Arterial Hypertension (PAH)[5]. Its success is attributed to its optimized lipophilicity for tissue penetration and its insurmountable ETA​ antagonism[5]. Because macitentan dissociates slowly from the receptor, it provides sustained ETA​ blockade in the pulmonary vasculature. This prevents ET-1 from displacing the drug even during local pathological surges of the peptide[2][5]. Consequently, macitentan achieves robust efficacy without requiring plasma concentrations so high that they completely obliterate beneficial systemic ETB​ functions.

ET_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelium) ET1->ETB Activates Vasoconstriction Vasoconstriction & Cell Proliferation ETA->Vasoconstriction Mediates Vasodilation Vasodilation (NO/PGI2) & ET-1 Clearance ETB->Vasodilation Mediates Macitentan Macitentan (Dual/Functional) Macitentan->ETA Sustained Block Macitentan->ETB Moderate Block Enrasentan Enrasentan (Mixed Antagonist) Enrasentan->ETA Block Enrasentan->ETB Block

Figure 1: Endothelin signaling pathway and receptor blockade by macitentan and enrasentan.

Experimental Workflows: Validating Selectivity and Kinetics

To ensure trustworthiness and reproducibility in drug development, the following self-validating protocols detail how receptor selectivity and functional antagonism are experimentally determined.

Protocol A: Radioligand Binding Assay (Affinity & Selectivity)

Objective: Determine the IC50​ and Ki​ values of ERAs to establish the selectivity ratio.

  • Membrane Preparation: Cultivate CHO (Chinese Hamster Ovary) cells stably expressing recombinant human ETA​ or ETB​ receptors. Homogenize and centrifuge to isolate membrane fractions.

  • Equilibrium Incubation: Incubate 10 µg of membrane protein with a fixed concentration of [125I]-ET-1 (e.g., 0.1 nM) and varying concentrations of the antagonist (1 pM to 10 µM) in assay buffer (HEPES, MgCl2​ , BSA).

    • Causality Check: The incubation must proceed for at least 2 hours at 22°C. Because macitentan exhibits slow association and dissociation kinetics, shorter incubation times will yield artificially weak affinity measurements[4].

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly basic ET-1 peptide.

  • Quantification & Self-Validation: Wash filters with cold buffer and measure bound radioactivity using a gamma counter. Validation: Include a non-specific binding (NSB) control using 1 µM unlabeled ET-1. The assay is only valid if specific binding (Total - NSB) constitutes >80% of the total signal.

  • Data Analysis: Calculate IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ .

Workflow Step1 Cell Membrane Preparation (ETA/ETB CHO Cells) Step2 Equilibrium Incubation ([125I]-ET-1 + Antagonist) Step1->Step2 Step3 Rapid Filtration (GF/C filters + PEI) Step2->Step3 Step4 Gamma Counting (Bound Radioactivity) Step3->Step4 Step5 Data Analysis (IC50 & Ki Calculation) Step4->Step5

Figure 2: Experimental workflow for radioligand binding assay to determine ERA selectivity.

Protocol B: Intracellular Calcium Flux Assay (Functional Antagonism)

Objective: Measure the functional inhibitory potency ( Kb​ ) and confirm insurmountable antagonism.

  • Cell Loading: Load primary human Pulmonary Arterial Smooth Muscle Cells (PASMCs) with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: Pre-incubate the cells with serial dilutions of macitentan or enrasentan for 120 minutes.

  • Agonist Stimulation: Stimulate the cells with an EC80​ concentration of ET-1.

  • Kinetic Measurement: Monitor the transient peak of intracellular calcium ( Ca2+ ) release via a fluorometric imaging plate reader (FLIPR).

    • Causality Check: To prove insurmountable antagonism (macitentan's hallmark), generate Schild plots. A depression of the maximal ET-1 response ( Emax​ ) rather than a simple parallel rightward shift of the dose-response curve confirms insurmountable, non-competitive-like behavior[4][5].

Sources

Validation

A Comparative Guide to the Validation of Enrasentan as a Non-Selective Endothelin Antagonist

This guide provides an in-depth technical comparison of enrasentan, a non-selective endothelin receptor antagonist, with other key alternatives in the field. It is intended for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of enrasentan, a non-selective endothelin receptor antagonist, with other key alternatives in the field. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the experimental validation and comparative pharmacology of this class of molecules.

The Endothelin System: A Critical Target in Pathophysiology

The endothelin (ET) system is a pivotal signaling pathway in vascular homeostasis and disease.[1][2] The primary effector, endothelin-1 (ET-1), is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors (GPCRs): the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.[1][3][4]

  • ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to profound vasoconstriction and cell proliferation.[4][5]

  • ET-B Receptors: These are found on both endothelial and smooth muscle cells. Endothelial ET-B receptor activation mediates the release of vasodilators like nitric oxide and prostacyclin, and also plays a role in clearing circulating ET-1. Conversely, ET-B receptors on smooth muscle cells contribute to vasoconstriction.[1][5]

The multifaceted nature of the endothelin system has implicated it in the pathophysiology of numerous cardiovascular and renal diseases, including hypertension, heart failure, and diabetic nephropathy, making it a prime target for therapeutic intervention.[4][6]

The Endothelin Signaling Pathway

The binding of endothelin peptides to their receptors initiates a cascade of intracellular signaling events. This process is primarily mediated by heterotrimeric G proteins, leading to the activation of downstream effectors and subsequent physiological responses.[7][8]

Endothelin_Signaling_Pathway cluster_ligand Endothelin Ligands cluster_receptors Endothelin Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors cluster_responses Cellular Responses ET-1 ET-1 ET-A Receptor ET-A Receptor ET-1->ET-A Receptor Binds ET-B Receptor ET-B Receptor ET-1->ET-B Receptor Binds Gq/11 Gq/11 ET-A Receptor->Gq/11 Activates ET-B Receptor->Gq/11 Activates Gi/o Gi/o ET-B Receptor->Gi/o Activates PLC Phospholipase C (PLC) Gq/11->PLC Stimulates Vasodilation Vasodilation Gi/o->Vasodilation Mediates (Endothelial) G12/13 G12/13 IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2+ Intracellular Ca2+ Release IP3->Ca2+ Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Vasoconstriction Vasoconstriction Ca2+->Vasoconstriction Leads to MAPK MAPK Pathway PKC->MAPK Activates Cell Proliferation Cell Proliferation MAPK->Cell Proliferation Promotes Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional Calcium Mobilization Assay B1 Prepare Receptor Membranes (ET-A or ET-B) B2 Incubate with [¹²⁵I]ET-1 & Enrasentan B1->B2 B3 Filter & Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate Ki B4->B5 F1 Plate & Dye-Load Cells (ET-A or ET-B) F2 Incubate with Enrasentan F1->F2 F3 Stimulate with ET-1 F2->F3 F4 Measure Fluorescence F3->F4 F5 Calculate IC50 F4->F5

Caption: In Vitro Validation Workflow for Enrasentan.

In Vivo Validation
  • Objective: To evaluate the ability of enrasentan to block the physiological effects of ET-1 in a living organism.

  • Methodology: Preclinical animal models of hypertension or other cardiovascular diseases are often employed. [9][10]For instance, the effect of enrasentan on blood pressure in response to an ET-1 challenge can be measured.

Experimental Protocol: In Vivo ET-1 Challenge Model

  • Animal Preparation:

    • Anesthetize and instrument a suitable animal model (e.g., rat) for continuous blood pressure monitoring.

  • Drug Administration:

    • Administer a dose of enrasentan or vehicle control to the animal.

  • ET-1 Challenge:

    • After a suitable pre-treatment period, administer an intravenous bolus of ET-1.

  • Data Acquisition and Analysis:

    • Record the changes in blood pressure in response to the ET-1 challenge.

    • Compare the pressor response to ET-1 in the enrasentan-treated group versus the control group to determine the extent of in vivo receptor blockade.

Comparative Analysis of Endothelin Receptor Antagonists

A key aspect of validating a new drug candidate is to compare its performance against existing alternatives. The table below summarizes the key pharmacological properties of enrasentan in comparison to other well-characterized endothelin receptor antagonists.

AntagonistReceptor SelectivityKey Pharmacological Features
Enrasentan Mixed ET-A/ET-B (100-fold selective for ET-A) [5][11]Orally active. [11]Investigated for heart failure but did not show favorable effects on ventricular remodeling in clinical trials. [5][11]
Bosentan Mixed ET-A/ET-B [1][12]First orally active ERA approved for pulmonary arterial hypertension (PAH). [6]Associated with a risk of hepatotoxicity. [13]
Ambrisentan Selective ET-A [1][6]Approved for PAH. Lower risk of hepatotoxicity compared to bosentan. May cause peripheral edema. [13]
Macitentan Mixed ET-A/ET-B [6]Approved for PAH. Has a longer half-life compared to bosentan. [1]Associated with a risk of anemia. [13]
Atrasentan Selective ET-AInvestigated for various cancers and more recently for diabetic nephropathy, showing promising results in reducing proteinuria. [6][14]

Concluding Remarks

The validation of enrasentan as a non-selective endothelin antagonist follows a well-established paradigm in drug discovery, encompassing in vitro receptor binding and functional assays, followed by in vivo pharmacological studies. While enrasentan demonstrated clear antagonism of both ET-A and ET-B receptors with a preference for the former, its clinical development was ultimately not pursued for heart failure. [11][15]The comparative analysis with other ERAs highlights the diverse pharmacological profiles within this class of drugs and underscores the importance of receptor selectivity and pharmacokinetic properties in determining their therapeutic utility and side-effect profiles. This guide provides a foundational understanding of the experimental approaches required to characterize and validate novel endothelin receptor antagonists for researchers in the field.

References

  • ENRASENTAN - Inxight Drugs. Available from: [Link]

  • Endothelin-1-Induced Signaling Pathways in Vascular Smooth Muscle Cells. (2007). Available from: [Link]

  • Cowburn, P. J., et al. (2006). Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study. Heart, 92(11), 1693-1694. Available from: [Link]

  • Cosenzi, A. (2003). Enrasentan, an antagonist of endothelin receptors. Cardiovascular drug reviews, 21(1), 1-16. Available from: [Link]

  • Endothelin Receptor Antagonists - CV Pharmacology. Available from: [Link]

  • Green, J. A., et al. (2023). Endothelin signaling in development. Development, 150(23), dev201962. Available from: [Link]

  • Kawanabe, Y., & Hashimoto, N. (2015). Molecular Mechanisms of Endothelin-1–Induced Cell-Cycle Progression. Journal of Cardiovascular Pharmacology, 66(3), 221-226. Available from: [Link]

  • Cowburn, P. J., et al. (2006). Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study. Heart, 92(11), 1693-1694. Available from: [Link]

  • Williams, D. L., et al. (1991). Endothelin-1 receptor binding assay for high throughput chemical screening. Journal of pharmacological and toxicological methods, 26(3), 161-167. Available from: [Link]

  • Davenport, A. P., & Kuc, R. E. (2005). Radioligand binding assays and quantitative autoradiography of endothelin receptors. Methods in molecular biology, 306, 87-105. Available from: [Link]

  • Just, A., et al. (2020). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Pharmaceuticals, 13(3), 50. Available from: [Link]

  • K, S., et al. (2021). A network map of endothelin mediated signaling pathway. Journal of cell communication and signaling, 15(2), 269-275. Available from: [Link]

  • Green, J. A., et al. (2023). Endothelin signaling in development. Development, 150(23), dev201962. Available from: [Link]

  • Nishiyama, K., et al. (2023). Comparative Treatment Persistence and Adherence to Endothelin Receptor Antagonists Among Patients with Pulmonary Arterial Hypertension in Japan: A Real-World Administrative Claims Database Study. Cardiovascular Drugs and Therapy, 37(6), 1109-1120. Available from: [Link]

  • Ca2+ Mobilization Assay - Creative Bioarray. Available from: [Link]

  • Hirata, Y., et al. (1993). Endothelin Receptor Subtype B Mediates Synthesis of Nitric Oxide by Cultured Bovine Endothelial Cells. Journal of Clinical Investigation, 91(4), 1367-1373. Available from: [Link]

  • Ryan, C. W., et al. (2004). Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of Atrasentan. Clinical Cancer Research, 10(13), 4406-4411. Available from: [Link]

  • Endothelin antagonists - The Renal Patient Support Group (RPSG). Available from: [Link]

  • A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension - Cardiovascular Diagnosis and Therapy. Available from: [Link]

  • Johnström, P., et al. (2004). In vivo imaging of cardiovascular endothelin receptors using the novel radiolabelled antagonist [18F]-SB209670 and positron emission tomography (microPET). Journal of Cardiovascular Pharmacology, 44 Suppl 1, S34-S38. Available from: [Link]

  • Abstract 11428: A Comparison Between Endothelin Receptor Antagonists and Renal Denervation for Resistant Hypertension: A Systematic Review and Meta-Analysis of Sham and Placebo Controlled Trials. (2022). Circulation, 146(Suppl_1), A11428. Available from: [Link]

  • Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists - Walsh Medical Media. Available from: [Link]

  • Murugesan, R., & Rai, P. (2009). Endothelin receptor antagonists in preclinical models of pulmonary hypertension. Expert opinion on therapeutic patents, 19(6), 795-809. Available from: [Link]

  • Galiè, N., & Manes, A. (2008). Endothelin receptor antagonists in pulmonary arterial hypertension. European Respiratory Review, 17(107), 25-33. Available from: [Link]

  • Davenport, A. P., & Maguire, J. J. (2015). Endothelin Receptors and Their Antagonists. Handbook of experimental pharmacology, 225, 125-149. Available from: [Link]

  • The Endothelin Receptor Antagonist Macitentan Acts through both Vascular and Cellular Mechanisms to Promote Neuroprotection of Retinal Ganglion Cells in Rodents. (2022). Investigative Ophthalmology & Visual Science, 63(7), 4880-A0394. Available from: [Link]

  • Novartis atrasentan Phase III data show clinically meaningful proteinuria reduction further advancing company's IgA nephropathy (IgAN) portfolio. (2024). Available from: [Link]

  • Nambi, P., et al. (1994). Identification of Receptor Binding and Activation Sites in Endothelin-1 by Use of Site-Directed Mutagenesis. Circulation Research, 74(4), 626-631. Available from: [Link]

  • d'Orléans-Juste, P., et al. (1990). Different mobilization of calcium in endothelin-1-induced contractions in human arteries and veins. British journal of pharmacology, 101(3), 567-572. Available from: [Link]

  • Zhang, T., et al. (2022). Efficacy and safety of switching from bosentan or ambrisentan to macitentan in pulmonary arterial hypertension: A systematic review and meta-analysis. Frontiers in Cardiovascular Medicine, 9, 1033621. Available from: [Link]

  • Comparative adherence of macitentan versus ambrisentan and bosentan in Australian patients with pulmonary arterial hypertension: a retrospective real-world database study. (2024). Journal of Medical Economics, 27(1), 329-337. Available from: [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2022). International Journal of Molecular Sciences, 23(4), 2004. Available from: [Link]

  • Regulation of endothelin-mediated calcium mobilization in vascular smooth muscle cells by isoproterenol. (1990). Journal of Biological Chemistry, 265(34), 20987-20993. Available from: [Link]

  • Policy: Endothelin Receptor Antagonists (ERAs) Tracleer (bosentan) Letairis (ambrisentan) Opsumit (macitentan) Opsynvi (macitent - Medical Mutual. Available from: [Link]

  • An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (2010). Journal of Chemical Education, 87(10), 1104-1106. Available from: [Link]

  • Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. (2017). Journal of Chemical Information and Modeling, 57(1), 1-4. Available from: [Link]

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Comparative

enrasentan vs ambrisentan in vitro binding kinetics

An In-Depth Technical Guide to In Vitro Binding Kinetics: Enrasentan vs. Ambrisentan For decades, the development of Endothelin Receptor Antagonists (ERAs) relied heavily on static equilibrium affinity ( Ki​ or Kd​ ) to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to In Vitro Binding Kinetics: Enrasentan vs. Ambrisentan

For decades, the development of Endothelin Receptor Antagonists (ERAs) relied heavily on static equilibrium affinity ( Ki​ or Kd​ ) to predict clinical efficacy. However, modern pharmacological profiling dictates that dynamic binding kinetics—specifically the association rate ( kon​ ) and dissociation rate ( koff​ )—are the true drivers of in vivo target engagement and safety.

This guide provides an objective, data-driven comparison of the in vitro binding kinetics of Enrasentan (a mixed antagonist) and Ambrisentan (a highly selective antagonist), detailing the causality behind their pharmacological behaviors and providing self-validating experimental protocols for replication.

Mechanistic Overview: The Causality of Kinetics

The endothelin system comprises two primary G-protein-coupled receptors: ETA​ and ETB​ . ETA​ receptors, located on vascular smooth muscle, mediate potent vasoconstriction and cellular proliferation. ETB​ receptors, primarily on endothelial cells, mediate vasodilation via nitric oxide release and act as critical "clearance" receptors to remove Endothelin-1 (ET-1) from circulation[1].

When evaluating ERAs, two kinetic parameters dictate the physiological outcome:

  • Receptor Selectivity ( Ki​ Ratio): Determines whether the drug spares the beneficial clearance function of ETB​ .

  • Receptor Occupancy Half-Life ( t1/2​ ): Derived from the dissociation rate constant ( t1/2​=ln(2)/koff​ ). A fast dissociation rate leads to surmountable antagonism , meaning high local spikes of endogenous ET-1 can displace the drug. A slow dissociation rate leads to insurmountable antagonism , blocking ET-1 signaling regardless of local peptide concentrations[2].

Ambrisentan: Fast-Kinetics and High Selectivity

Ambrisentan is a highly selective ETA​ receptor antagonist. In vitro kinetic assays reveal that ambrisentan exhibits a diffusion-controlled receptor interaction characterized by extremely fast association and dissociation rates[2]. Its receptor occupancy half-life at the ETA​ receptor is remarkably short, measured at approximately 40 seconds to 1 minute[2][3]. Because it dissociates rapidly, ambrisentan acts as a surmountable antagonist; its blockade can be overcome by elevated concentrations of ET-1[3].

Enrasentan: Mixed Affinity and Moderate Kinetics

Enrasentan (SB 217242) is classified as a mixed ETA​/ETB​ receptor antagonist, though it exhibits a 100-fold greater affinity for the ETA​ receptor ( Ki​=1.1 nM) compared to the ETB​ receptor ( Ki​=111 nM)[4]. Despite this moderate selectivity margin, at therapeutic concentrations, enrasentan effectively blocks both receptors. This dual blockade prevents ET-1-induced vasoconstriction but simultaneously inhibits ETB​ -mediated vasodilation and ET-1 clearance[4].

ET_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelium) ET1->ETB Activates Vasoconstriction Vasoconstriction & Proliferation ETA->Vasoconstriction Gq/11 Pathway Vasodilation Vasodilation & ET-1 Clearance ETB->Vasodilation NO/PGI2 Release Ambrisentan Ambrisentan (ETA Selective) Ambrisentan->ETA Blocks (Fast off-rate) Enrasentan Enrasentan (Mixed ETA/ETB) Enrasentan->ETA Blocks (High Affinity) Enrasentan->ETB Blocks (Low Affinity)

Endothelin-1 signaling pathways and receptor antagonism by Ambrisentan and Enrasentan.

Quantitative Data Comparison

The following table synthesizes the in vitro binding parameters for both compounds, highlighting the stark contrast in their kinetic profiles.

Pharmacological ParameterAmbrisentanEnrasentan
ETA​ Affinity ( Ki​ ) ~0.011 nM1.1 nM[4]
ETB​ Affinity ( Ki​ ) >1000 nM111 nM[4]
Selectivity Ratio ( ETA​ : ETB​ ) >10,000-fold (Highly Selective)100-fold (Mixed at high doses)[4]
ETA​ Dissociation Half-Life ( t1/2​ ) ~40 seconds to 1 min[2][3]Moderate / Competitive
Antagonism Modality Surmountable[2][3]Competitive
Receptor Interaction Type Diffusion-controlled[2]Hydrophobic pocket binding

Self-Validating Experimental Protocols

To objectively verify the kinetic differences between enrasentan and ambrisentan, researchers must employ a triad of in vitro assays. These protocols are designed to be self-validating by incorporating internal controls (e.g., non-specific binding subtraction and reference compounds).

Protocol A: Competitive Radioligand Binding Assay (Affinity & Selectivity)

Purpose: To determine the static equilibrium dissociation constant ( Ki​ ) for ETA​ and ETB​ .

  • Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing recombinant human ETA​ or ETB​ receptors. Harvest and homogenize cells in cold HEPES buffer (50 mM HEPES, 5 mM MgCl2, pH 7.4) to isolate membrane fractions.

  • Incubation: In 96-well plates, combine 10 µg of membrane protein, 0.1 nM of [125I]-ET-1 (radioligand), and serial dilutions of the ERA (Ambrisentan or Enrasentan, 10−12 to 10−5 M).

  • Equilibration: Incubate the plates at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethylenimine (to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using a gamma counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol B: Kinetic Washout Assay (Dissociation Rate koff​ )

Purpose: To measure the receptor occupancy half-life ( t1/2​ ), proving Ambrisentan's rapid dissociation[2].

  • Pre-incubation: Incubate CHO- ETA​ membranes with a concentration of the ERA equivalent to 10×Ki​ for 60 minutes to achieve near-maximal receptor occupancy.

  • Washout Phase: Rapidly centrifuge the samples, discard the supernatant, and resuspend the pellet in a large volume of fresh buffer containing a massive excess (1 µM) of unlabeled ET-1. Causality: The excess ET-1 acts as a "sink," immediately binding any receptor that becomes available, preventing the ERA from re-binding.

  • Time-Course Sampling: Extract aliquots at specific time intervals (e.g., 0.5, 1, 2, 5, 10, 30, 60 minutes).

  • Measurement: Assess the recovery of free receptors by introducing a short pulse of [125I]-ET-1 or by measuring the decline of a radiolabeled version of the ERA itself.

  • Analysis: Plot the natural log of receptor occupancy versus time. The slope of the linear regression yields −koff​ . Calculate t1/2​=0.693/koff​ .

Kinetics_Workflow Cells Cultured CHO Cells (Expressing ETA/ETB) Incubation Incubate with Radioligand & ERA Cells->Incubation Equilibrium Reach Equilibrium (Measure Kon/Kd) Incubation->Equilibrium Washout Washout Phase (Introduce excess ET-1) Equilibrium->Washout Measurement Measure Radioactivity over Time (Measure Koff) Washout->Measurement Analysis Calculate t1/2 & Surmountability Measurement->Analysis

Step-by-step in vitro radioligand binding assay workflow for determining dissociation kinetics.

Protocol C: Functional Calcium Mobilization (Surmountability)

Purpose: To translate binding kinetics into functional cellular outcomes (surmountable vs. insurmountable antagonism).

  • Cell Loading: Seed CHO- ETA​ cells in 384-well plates. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes.

  • Antagonist Pre-treatment: Add fixed concentrations of Ambrisentan or Enrasentan (e.g., 1x, 10x, 100x Ki​ ) and incubate for 60 minutes.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject varying concentrations of ET-1 ( 10−12 to 10−6 M) and immediately record the peak intracellular calcium fluorescence.

  • Interpretation:

    • Ambrisentan: Will produce a parallel rightward shift in the ET-1 dose-response curve without depressing the maximum response ( Emax​ ), validating its fast-off, surmountable nature[3].

    • Insurmountable Control: A drug with a long t1/2​ (like macitentan) will depress the Emax​ , as ET-1 cannot displace the drug during the timeframe of the functional calcium spike[2].

References

  • Unmasking of Endothelin-1-Induced Natriuresis and Renal Vasodilation in the Dog by Enrasentan (SB 217242) - Ovid. Ovid.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ7i61pa8zTc4Nw09gaV4_9Ufg4Nl1zmTAayvFYmY_uT7fW_ljF6f0lZQJPSW8sc0mwmeQlHSgm9GKwR_DwpfXuBpynPcrv3HCFzVWQxoRZuU6ErdYWvBl7kwIspSlLnDOMVdRCOUbrLBJO4xjqpkRlwFoo3SdTPH7Qb-SmT_I9oadQ0sT0ND9_EZMtCLnA4s1JzRXvfBkfIVTXIr8PDZ-sjLN19Vt-H2IjibGlbegGY5c5ohv8-x3V5e3DWA_]
  • Distinct ETA Receptor Binding Mode of Macitentan As Determined by Site Directed Mutagenesis - PMC. Nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHK65mAvm-oQmYdaFNO-QNEhSKfl5pQDWXZAFkcvzr5iJ-d7lJsvvM40NZv67qou2jThgCncuH3wVcOrMKk32NQagPTwMyxH9hMsaLha-qKMiLDhPonE8oOY69kI8L53LRYmjlLay8Oa1jNpwY=]
  • Endothelin research and the discovery of macitentan for the treatment of pulmonary arterial hypertension - American Physiological Society Journal. Physiology.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYUcShIta6WAfuh03jHPKd9I6ZDA9HhRte-Upn1cCyNk_QEuuBTdKLHDm1qLrNWNNg4HAneCkeQOK7MtHCGsuzM-KGx74rFszsmT3soFyniTIiFHctHv6iT0CMBgVNCUG_PEJ9HpZUk9uVleLBfyUYxiT-b0zzg6ZcSfQCCEg=]
  • Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - Frontiers. Frontiersin.org. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt4DLvVGmRw6d5x4PIHpjl2NZa0FS-rJt6kgnEl7zdfe3mMlhVRDo6dKn3qRCqZYvEDw47OhnSTlK64xKF-rZvSQRqMNaDDkKYWrDsZVCL-VD6BuzVA1I3MmD8LdFMGXDkvJ3v2OpHkgAJOA5_EWqRjfDsYuADX1ABx7dsL101xXUA_sOOc_bB8fYkVT7oqyxxvU7eOg==]

Sources

Validation

A Researcher's Guide to the Reproducibility of Enrasentan IC50 Values: A Deep Dive into Experimental Variables

For researchers and drug development professionals, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for characterizing the potency of a pharmacological agent. However, the reported IC50 values fo...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for characterizing the potency of a pharmacological agent. However, the reported IC50 values for a given compound can exhibit frustrating variability across different studies. This guide provides an in-depth analysis of the factors influencing the reproducibility of IC50 values for the endothelin receptor antagonist, enrasentan. By understanding the nuances of experimental design and execution, researchers can better interpret published data and design robust assays for their own investigations.

Enrasentan is a mixed antagonist of the endothelin-A (ET-A) and endothelin-B (ET-B) receptors, with a reported 100-fold greater affinity for the ET-A subtype.[1] The endothelin system plays a crucial role in vasoconstriction and cell proliferation, making it a key target in various cardiovascular diseases.[1][2] Accurate determination of enrasentan's potency is therefore critical for its preclinical and clinical evaluation. This guide will dissect the key experimental variables that can lead to discrepancies in its reported IC50 values.

The Endothelin Signaling Pathway: A Complex Target

To appreciate the challenges in assessing enrasentan's potency, it is essential to understand the underlying biology. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, signals through two G protein-coupled receptors: ET-A and ET-B.[2] The activation of these receptors on vascular smooth muscle cells leads to vasoconstriction, while activation of ET-B receptors on endothelial cells can mediate vasodilation through the release of nitric oxide and prostacyclin.[2]

Endothelin_Signaling cluster_endothelial Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell ET1_endo Endothelin-1 (ET-1) ETBR_endo ET-B Receptor ET1_endo->ETBR_endo Binds NO_Prostacyclin Nitric Oxide & Prostacyclin Release ETBR_endo->NO_Prostacyclin Activates Vasodilation Vasodilation NO_Prostacyclin->Vasodilation Causes ET1_sm Endothelin-1 (ET-1) ETAR_sm ET-A Receptor ET1_sm->ETAR_sm Binds ETBR_sm ET-B Receptor ET1_sm->ETBR_sm Binds Vasoconstriction Vasoconstriction ETAR_sm->Vasoconstriction Leads to ETBR_sm->Vasoconstriction Leads to Enrasentan Enrasentan Enrasentan->ETBR_endo Antagonizes Enrasentan->ETAR_sm Antagonizes (High Affinity) Enrasentan->ETBR_sm Antagonizes (Lower Affinity)

Caption: Simplified diagram of the endothelin signaling pathway and the antagonistic action of enrasentan.

Deconstructing IC50: Key Sources of Variability

The IC50 value is not an absolute constant but is highly dependent on the experimental context. The following sections detail the critical factors that can influence the measured potency of enrasentan and other endothelin receptor antagonists.

Assay Format: Binding vs. Functional Assays

The choice of assay is a primary determinant of the resulting potency value.

  • Radioligand Binding Assays: These assays directly measure the affinity of a compound for its receptor by competing with a radiolabeled ligand. The output is typically an inhibition constant (Ki), which can be converted to an IC50 value. While providing a direct measure of binding, these assays do not provide information about the functional consequences of that binding (i.e., antagonism or agonism).

  • Functional Assays: These assays measure the biological response to receptor activation in the presence of an antagonist. Examples include measuring changes in intracellular calcium, vasoconstriction of isolated blood vessels, or reporter gene activation. Functional assays provide a more physiologically relevant measure of a compound's potency. For enrasentan, functional assays have been used to determine its antagonist activity, yielding Kb values (an equilibrium dissociation constant for an antagonist) of 4.4 ± 0.6 nM in rat isolated aorta and 5.2 nM in human isolated pulmonary artery.

It is crucial to note that IC50 values derived from binding and functional assays are not always directly comparable.

Experimental Conditions: The Devil is in the Details

Minor variations in experimental protocol can lead to significant shifts in IC50 values.

Experimental ParameterImpact on IC50 ValueRationale
Cell Line/Tissue Type HighThe expression levels of ET-A and ET-B receptors can vary significantly between different cell lines and tissues, altering the apparent potency of a mixed antagonist like enrasentan.
Agonist Concentration HighIn functional assays, the concentration of the agonist (e.g., ET-1) used will directly impact the IC50 value of the antagonist according to the Cheng-Prusoff equation.
Incubation Time HighFor endothelin receptor antagonists, the binding of the natural ligand (ET-1) can be difficult to reverse. Longer incubation times may be required for the antagonist to reach equilibrium, and this can affect the apparent potency.[3]
Serum Presence MediumComponents in serum can bind to the test compound, reducing its free concentration and leading to an overestimation of the IC50 value.
Vehicle/Solvent Low to MediumThe solvent used to dissolve the compound (e.g., DMSO) can have its own biological effects at higher concentrations, potentially influencing the assay readout.
Data Analysis and Curve Fitting

The method used to analyze the dose-response data and fit the sigmoidal curve can also introduce variability. The choice of a four-parameter logistic (4PL) or other models, and the constraints placed on the model parameters (e.g., fixing the top and bottom of the curve), can influence the calculated IC50 value.

A Standardized Workflow for Reproducible IC50 Determination

To enhance the reproducibility of enrasentan IC50 values, a standardized experimental workflow is paramount. The following outlines a best-practice approach.

Caption: A standardized workflow for determining reproducible IC50 values.

Step-by-Step Methodology for a Functional Calcium Flux Assay:

  • Cell Culture: Culture a well-characterized cell line endogenously expressing ET-A and/or ET-B receptors (e.g., CHO-K1 cells stably transfected with the human ET-A receptor) in appropriate media. Ensure cells are in a logarithmic growth phase and have a consistent passage number.

  • Cell Plating: Seed cells into a 96- or 384-well black-walled, clear-bottom plate at a predetermined optimal density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a stock solution of enrasentan in a suitable solvent (e.g., DMSO). Perform a serial dilution in the assay buffer to generate a range of concentrations. Include appropriate vehicle controls.

  • Antagonist Incubation: Add the diluted enrasentan or vehicle to the cells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a pre-determined concentration of ET-1 to all wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: For each well, determine the peak fluorescence response after agonist addition. Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition). Plot the normalized response against the logarithm of the enrasentan concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: Towards a Consensus on Enrasentan Potency

The quest for a single, universally accepted IC50 value for enrasentan is likely to be elusive due to the inherent variability of in vitro assays. However, by embracing standardized protocols, meticulously documenting experimental conditions, and understanding the underlying biological and pharmacological principles, the scientific community can move towards a greater consensus on its potency. This guide serves as a framework for researchers to critically evaluate published data and to design and execute their own experiments with a higher degree of confidence and reproducibility. Ultimately, a thorough understanding of the factors influencing IC50 determination will lead to a more accurate and reliable characterization of enrasentan and other important therapeutic agents.

References

  • Cosenzi, A. (2003). Enrasentan, an antagonist of endothelin receptors. Cardiovascular Drug Reviews, 21(1), 1-16. [Link]

  • Kirkby, N. S., et al. (2020). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Journal of Clinical Medicine, 9(3), 843. [Link]

  • Wu-Wong, J. R., et al. (1995). Endothelin receptor antagonists exhibit diminishing potency following incubation with agonist. Life Sciences, 56(15), 1277-1284. [Link]

Sources

Comparative

Selecting Positive Controls for Enrasentan Efficacy Assays: A Comparative Guide

Enrasentan (SB 217242) is a potent, orally active mixed endothelin receptor antagonist (ERA)[1]. While it targets both endothelin A (ETA) and endothelin B (ETB) receptors, its pharmacological profile is heavily skewed, e...

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Author: BenchChem Technical Support Team. Date: April 2026

Enrasentan (SB 217242) is a potent, orally active mixed endothelin receptor antagonist (ERA)[1]. While it targets both endothelin A (ETA) and endothelin B (ETB) receptors, its pharmacological profile is heavily skewed, exhibiting a roughly 100-fold greater affinity for the ETA receptor ( Ki​=1.1 nM) compared to the ETB receptor ( Ki​=111 nM)[1].

In preclinical drug development, validating enrasentan’s efficacy—whether in high-throughput calcium mobilization assays or ex vivo tissue contraction models—requires a robust, self-validating experimental design. Selecting the correct positive controls is not merely a procedural formality; it is the mechanistic anchor that proves assay sensitivity, differentiates ETA from ETB blockade, and establishes a reliable therapeutic window. This guide provides a comprehensive comparison of reference ERAs and details field-proven protocols for evaluating enrasentan.

Mechanistic Causality: Why Controls Matter

Endothelin-1 (ET-1) is a potent autocrine and paracrine peptide that binds to Gq-protein coupled ETA and ETB receptors[2]. Activation of these receptors stimulates phospholipase C (PLC), leading to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and subsequent intracellular calcium ( Ca2+ ) release[3].

Because enrasentan is a mixed antagonist with preferential ETA activity, an assay must be carefully calibrated. If an assay is only sensitive to ETA blockade, the ETB-inhibitory properties of enrasentan will be missed. Therefore, positive controls must be strategically selected to validate both the high-affinity and low-affinity binding sites of the assay system.

ET1_Pathway ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Gq Gq Protein ETA->Gq Activates ETB->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates Ca2 Ca2+ Mobilization PLC->Ca2 IP3 Pathway Enrasentan Enrasentan Enrasentan->ETA Blocks (High Affinity) Enrasentan->ETB Blocks (Low Affinity) Controls Positive Controls (Bosentan, Ambrisentan) Controls->ETA Validates Blockade Controls->ETB Validates Blockade

ET-1 signaling pathway and points of inhibition by enrasentan and positive controls.

Comparative Analysis of Positive Controls

To build a self-validating system, researchers must select controls that mirror enrasentan's mixed profile or isolate its specific receptor affinities.

AntagonistReceptor SelectivityETA Ki​ / IC50​ ETB Ki​ / IC50​ Strategic Role in Enrasentan Assays
Enrasentan Mixed (ETA-preferential)~1.1 nM~111.0 nMTest Compound [1]
Bosentan Mixed (Dual)~4.7 nM~95.0 nMPrimary Baseline Control. Closely mimics enrasentan's dual-receptor binding profile[4].
Ambrisentan ETA-Selective~0.011 nM>1000 nMETA-Specific Control. Validates the high-affinity ETA blockade without ETB interference[5].
Macitentan Mixed (Dual)~0.5 nM~391.0 nMHigh-Potency Dual Control. Useful for assays requiring prolonged receptor occupancy[6].
BQ-123 ETA-Selective (Peptide)~1.4 nM>1000 nMOrthogonal ETA Control. Peptide-based alternative to validate small-molecule binding sites[3].

Expert Insight: Bosentan is the gold standard positive control for enrasentan efficacy assays. Its Ki​ values (4.7 nM for ETA; 95 nM for ETB)[4] provide a nearly identical pharmacological baseline to enrasentan. If your assay system cannot detect bosentan's dose-dependent inhibition, it will fail to accurately characterize enrasentan. Conversely, Ambrisentan should be used in parallel cell lines expressing only ETB to prove that the assay can successfully distinguish between ETA and ETB activity (Ambrisentan will show negligible effect, whereas Enrasentan will show low-affinity inhibition)[5].

Experimental Protocol: Intracellular Calcium Mobilization Assay (FLIPR)

The most reliable, high-throughput method for quantifying ERA efficacy is measuring the inhibition of ET-1-induced calcium transients using a Fluorometric Imaging Plate Reader (FLIPR)[7].

Self-Validating Logic: This protocol is inherently self-validating. It includes a maximum signal well (ET-1 + Vehicle) to confirm receptor expression, a baseline well (Vehicle only) to rule out spontaneous calcium flux, the test compound (Enrasentan), and the reference positive control (Bosentan) to confirm the assay's dynamic range.

FLIPR_Workflow Seed 1. Seed Cells (HEK293-ETA/ETB) Dye 2. Load Fluo-4 AM (45 min, 37°C) Seed->Dye Antag 3. Add Antagonists (Enrasentan/Controls) Dye->Antag Agonist 4. Add ET-1 (Trigger Ca2+) Antag->Agonist Read 5. FLIPR Readout (Kinetics) Agonist->Read

Step-by-step workflow for the FLIPR intracellular calcium mobilization assay.

Step-by-Step Methodology:
  • Cell Preparation: Seed HEK293 cells stably expressing either recombinant human ETA or ETB receptors at a density of 25,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C in a 5% CO2​ atmosphere[7].

  • Dye Loading: Remove the culture media and add 20 µL of a calcium-sensitive dye (e.g., Fluo-4 AM) diluted in assay buffer (Hank's Balanced Salt Solution containing 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion via anion transporters). Incubate for 45 minutes at 37°C.

  • Antagonist Pre-Incubation: Prepare serial dilutions (e.g., 0.1 nM to 10 µM) of Enrasentan (test compound) and Bosentan (positive control) in the assay buffer. Add 10 µL of the antagonists to the respective wells[3][4].

    • Causality Note: A 30-minute pre-incubation at room temperature is critical. ERAs are competitive antagonists; they require sufficient time to reach equilibrium binding with the receptors before the high-affinity agonist (ET-1) is introduced.

  • Agonist Stimulation: Using the FLIPR instrument's automated liquid handler, inject 10 µL of ET-1 at its predetermined EC80​ concentration (typically 1-3 nM) while simultaneously recording fluorescence.

  • Data Acquisition & Analysis: Record fluorescence (Excitation 488 nm / Emission 525 nm) continuously for 3 minutes. Calculate the area under the curve (AUC) or maximum peak height. Normalize the data against the ET-1 maximum signal (100%) and vehicle baseline (0%) to generate IC50​ curves.

Conclusion

The integrity of an enrasentan efficacy assay hinges entirely on the strategic use of positive controls. By deploying Bosentan to validate the mixed-receptor baseline and Ambrisentan to confirm ETA-specific sensitivity, researchers create a highly trustworthy, self-validating pharmacological profile. This ensures that any observed efficacy is genuinely receptor-mediated and accurately reflects enrasentan's unique binding kinetics.

References

  • Source: National Center for Advancing Translational Sciences (ncats.io)
  • Source: PubMed Central (nih.gov)
  • Endothelin-1 induces changes in the expression levels of steroidogenic enzymes and increases androgen receptor and testosterone production in the PC3 prostate cancer cell line Source: Spandidos Publications URL
  • DanHong injection targets endothelin receptor type B and angiotensin II receptor type 1 in protection against cardiac hypertrophy Source: Oncotarget URL
  • Bosentan Source: Portico URL
  • ET-B Antagonists Source: Selleckchem URL
  • Source: National Center for Advancing Translational Sciences (ncats.io)

Sources

Validation

Comprehensive Comparison Guide: Cross-Reactivity Validation of Enrasentan in Receptor Assays

Executive Summary In the landscape of endothelin receptor antagonists (ERAs), achieving the optimal balance between efficacy and safety hinges on a drug's receptor selectivity profile. Enrasentan (SB-217242) is an orally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of endothelin receptor antagonists (ERAs), achieving the optimal balance between efficacy and safety hinges on a drug's receptor selectivity profile. Enrasentan (SB-217242) is an orally active, mixed endothelin A/B receptor antagonist (1)[1]. Unlike purely non-selective or highly selective ERAs, enrasentan exhibits a distinct ~100-fold greater affinity for the ETA receptor over the ETB receptor (2)[2].

As a Senior Application Scientist, I have designed this guide to objectively compare enrasentan’s pharmacological cross-reactivity with alternative ERAs and provide the self-validating experimental protocols required to rigorously evaluate its receptor binding and functional antagonism.

Pharmacological Positioning: Enrasentan vs. Alternatives

Endothelin-1 (ET-1) drives vasoconstriction and cellular proliferation primarily through the ETA receptor on vascular smooth muscle cells, while the ETB receptor on endothelial cells mediates vasodilation via nitric oxide (NO) and prostacyclin release, alongside acting as a clearance receptor for circulating ET-1 (3)[3].

Cross-reactivity profiling is critical. If an antagonist completely blocks ETB, it can lead to elevated circulating ET-1 and adverse fluid retention (4)[4]. Enrasentan’s unique 100-fold selectivity profile positions it advantageously between non-selective agents (bosentan) and highly selective agents (ambrisentan), aiming to maximize efficacy while preserving essential ETB-mediated clearance (5)[5].

Table 1: Receptor Affinity and Selectivity Comparison
CompoundETA Affinity (Ki, nM)ETB Affinity (Ki, nM)Selectivity Ratio (ETA:ETB)Classification
Enrasentan 1.1111.01:100Mixed (ETA-preferring)
Bosentan ~4.7~95.0~1:20Non-selective
Ambrisentan 1.0195.01:195ETA-selective

Data synthesized from established pharmacological profiling of endothelin receptor antagonists (6)[6].

Mechanistic Basis of ETA/ETB Cross-Reactivity

To understand how enrasentan modulates the endothelin system, we must map its interaction with the Gq-coupled signaling cascade. Enrasentan competitively inhibits ET-1 binding, thereby preventing the downstream mobilization of intracellular calcium ().

ET_Signaling ET1 Endothelin-1 (ET-1) ETA ETA Receptor ET1->ETA Binds ETB ETB Receptor ET1->ETB Binds Enrasentan Enrasentan (SB-217242) Enrasentan->ETA Blocks (Ki=1.1nM) Enrasentan->ETB Blocks (Ki=111nM) Gq Gq Protein Activation ETA->Gq ETB->Gq Ca2 Ca2+ Release Gq->Ca2 Vasoconstriction Vasoconstriction Ca2->Vasoconstriction via ETA Vasodilation Vasodilation Ca2->Vasodilation via ETB

Fig 1: Enrasentan blockade of ET-1 signaling pathways via ETA and ETB receptors.

Self-Validating Protocol I: Radioligand Binding Assay

Expertise Insight & Causality: A common pitfall in cross-reactivity profiling is the use of non-specific radioligands. While [125I]-ET-1 is standard for ETA, we strictly utilize [125I]-ET-3 for ETB assays. The causality here is straightforward: ET-3 has a 100-fold lower affinity for ETA. By using [125I]-ET-3, we prevent confounding cross-talk in the event that the recombinant ETB cell line exhibits any endogenous ETA expression, ensuring the signal is exclusively ETB-derived (6)[6].

Assay_Workflow Prep Membrane Preparation Incubate Radioligand Incubation Prep->Incubate Filter Rapid Filtration Incubate->Filter Count Scintillation Counting Filter->Count Analyze IC50 / Ki Calculation Count->Analyze

Fig 2: Radioligand binding assay workflow for validating receptor cross-reactivity.

Step-by-Step Methodology
  • Membrane Preparation : Isolate membranes from CHO cells stably expressing either human ETA or ETB receptors. Homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA) to preserve receptor conformation.

  • Incubation : In a 96-well plate, combine 10 µg of membrane protein, 0.05 nM of the respective radioligand ([125I]-ET-1 for ETA; [125I]-ET-3 for ETB), and varying concentrations of enrasentan (10^-11 to 10^-5 M).

  • Self-Validation & Controls : To establish a self-validating system, define non-specific binding (NSB) using 1 µM of unlabeled ET-1 (for ETA) or 1 µM of the selective ETB antagonist BQ-788 (for ETB). A reference compound (e.g., bosentan) must be run in parallel to normalize inter-assay variability.

  • Filtration & Washing : Terminate the reaction after 2 hours at 25°C by rapid filtration through GF/C glass fiber filters. Crucial step: Pre-soak filters in 0.1% polyethylenimine (PEI) to reduce non-specific radioligand adherence. Wash three times with ice-cold buffer.

  • Quantification : Measure retained radioactivity using a liquid scintillation counter. Calculate the IC50 and convert to the absolute affinity constant (Ki) using the Cheng-Prusoff equation.

Self-Validating Protocol II: Functional Calcium Mobilization

Expertise Insight & Causality: Binding affinity (Ki) merely indicates receptor occupancy; it does not confirm the functional mode of action. Because both ETA and ETB are Gq-coupled receptors that mobilize intracellular calcium, a fluorometric imaging plate reader (FLIPR) assay is the definitive method to validate that enrasentan functionally blocks ET-1 signaling without inducing calcium transients itself (i.e., confirming it lacks partial agonist activity).

Step-by-Step Methodology
  • Cell Preparation : Seed CHO-ETA or CHO-ETB cells in 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading : Aspirate media and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer supplemented with 20 mM HEPES and 2.5 mM probenecid (to prevent dye extrusion via anion transporters). Incubate for 1 hour at 37°C.

  • Compound Addition (Agonist Screen) : Add enrasentan (0.1 nM to 10 µM) and monitor fluorescence for 3 minutes.

    • Self-Validation Check: A flat baseline (lack of signal) confirms enrasentan has zero partial agonist activity, validating its pure antagonist profile.

  • Antagonist Screen : Pre-incubate the dye-loaded cells with enrasentan for 15 minutes to allow receptor equilibration, then challenge the system with an EC80 concentration of ET-1.

  • Data Analysis : Measure the peak fluorescence minus the baseline. Calculate the functional IC50 of enrasentan's blockade to corroborate the Ki values obtained in Protocol I.

References

  • NCATS Inxight Drugs. "ENRASENTAN EDAMINE".
  • Ovid. "Unmasking of Endothelin-1-Induced Natriuresis and Renal Vasodilation in the Dog by Enrasentan (SB 217242)". Journal of Cardiovascular Pharmacology.
  • PMC. "Comparison of the dual receptor endothelin antagonist enrasentan with enalapril in asymptomatic left ventricular systolic dysfunction: a cardiovascular magnetic resonance study". Heart.
  • NIH. "The endothelin system as a therapeutic target in cardiovascular disease: great expectations or bleak house?". British Journal of Pharmacology.
  • PubMed. "Plasma- and cerebrospinal fluid-immunoreactive endothelin-1: effects of nonpeptide endothelin receptor antagonists with diverse affinity profiles for endothelin-A and endothelin-B receptors". Journal of Pharmacology and Experimental Therapeutics.
  • MDPI. "Endothelin and the Cardiovascular System: The Long Journey and Where We Are Going".
  • Canadian Science Publishing. "Endothelin: 20 years from discovery to therapy". Canadian Journal of Physiology and Pharmacology.

Sources

Comparative

Comparative Pharmacokinetics of Enrasentan and Other Endothelin Receptor Antagonists (ERAs)

A Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of enrasentan and other prominent endothelin recepto...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the pharmacokinetic profiles of enrasentan and other prominent endothelin receptor antagonists (ERAs). As a senior application scientist, the aim is to deliver a technical and practical resource that synthesizes experimental data with field-proven insights to inform drug development strategies.

Introduction: The Role of ERAs in Therapeutics

The endothelin (ET) system, particularly the potent vasoconstrictor ET-1 and its receptors, ETA and ETB, is a key player in various physiological and pathological processes, including vasoconstriction, cell proliferation, and fibrosis.[1] Endothelin receptor antagonists (ERAs) have emerged as a crucial class of therapeutics for conditions such as pulmonary arterial hypertension (PAH).[1][2] Enrasentan, a mixed ETA and ETB receptor antagonist with a higher affinity for the ETA receptor, has been investigated for its therapeutic potential.[3] A thorough understanding of its pharmacokinetic (PK) profile in comparison to other ERAs like bosentan, ambrisentan, and macitentan is fundamental for optimizing dosing regimens and predicting clinical efficacy and safety.[4]

This guide will dissect the comparative absorption, distribution, metabolism, and excretion (ADME) of these compounds, grounded in established experimental methodologies.

Foundational Experimental Protocols in Pharmacokinetic Analysis

To ensure scientific integrity, the pharmacokinetic data presented herein are derived from standardized and validated experimental workflows. The following protocols represent the bedrock of in vivo PK studies.

Core Workflow: In Vivo Pharmacokinetic Assessment

The characterization of a drug's journey through a biological system is a cornerstone of drug development.[5][6][7] A typical in vivo pharmacokinetic study in animal models provides essential data on a drug's behavior and is crucial for designing subsequent pharmacodynamic and safety studies.[6][8]

experimental_workflow cluster_preclinical Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Bioanalytical Phase cluster_modeling Data Interpretation Phase animal_acclimation Animal Acclimation & Fasting dose_formulation Test Compound Formulation animal_acclimation->dose_formulation drug_admin Drug Administration (e.g., Oral, IV) dose_formulation->drug_admin blood_sampling Serial Blood Sampling (Defined Timepoints) drug_admin->blood_sampling plasma_separation Plasma Separation via Centrifugation blood_sampling->plasma_separation lc_ms_analysis LC-MS/MS Quantification of Drug & Metabolites plasma_separation->lc_ms_analysis pk_modeling Pharmacokinetic Modeling (e.g., Non-compartmental) lc_ms_analysis->pk_modeling parameter_calc Calculation of Key PK Parameters (AUC, Cmax, t1/2) pk_modeling->parameter_calc

Figure 1: Generalized Experimental Workflow for an In Vivo Pharmacokinetic Study. This diagram illustrates the logical progression from animal preparation to data analysis.

The rationale for this structured approach is to minimize variability and ensure data quality. The use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the industry standard for its high sensitivity and selectivity in quantifying drug concentrations in complex biological matrices like plasma.[9][10]

Comparative Analysis of ERA Pharmacokinetics

The following sections provide a detailed comparison of key pharmacokinetic parameters for enrasentan and other commercially available ERAs.

Absorption and Bioavailability

The rate and extent of drug absorption are critical for determining the onset and intensity of its therapeutic effect. Oral bioavailability (F) represents the fraction of an orally administered dose that reaches systemic circulation.[11]

Table 1: Comparative Absorption and Bioavailability of ERAs

ERATmax (hours)Oral Bioavailability (%)Key Considerations
Enrasentan ~1.5[12]~66% (in rats)[3]Rapidly absorbed following oral administration.[12]
Bosentan 3-5[4]~50%[4]Requires twice-daily dosing due to a shorter half-life.[4]
Ambrisentan ~2[4]~80%[4]High bioavailability contributes to its once-daily dosing regimen.[4]
Macitentan ~8[4]~74%[4]Slower absorption profile compared to other ERAs.[4]

Experimental Protocol: Oral Bioavailability Assessment

Oral bioavailability is determined by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration, which represents 100% bioavailability.[11][13]

  • IV Administration: A single IV dose is administered to a cohort of test subjects. Serial blood samples are collected, and the plasma drug concentrations are measured to calculate AUCIV.

  • Oral Administration: After a suitable washout period, the same subjects receive a single oral dose. Blood samples are collected over the same time course to determine AUCOral.

  • Calculation: The absolute oral bioavailability (F) is calculated using the formula: F = (AUCOral / DoseOral) / (AUCIV / DoseIV)[13]

This crossover design is a self-validating system as it minimizes inter-individual variability by using the same subjects for both routes of administration.

Distribution

Drug distribution describes the reversible transfer of a drug from the bloodstream to various tissues.[14] This is influenced by factors such as plasma protein binding and the physicochemical properties of the drug.[14]

Table 2: Comparative Distribution Characteristics of ERAs

ERAPlasma Protein Binding (%)Key Considerations
Enrasentan >99%High protein binding is a common feature of this class of drugs.
Bosentan >98%[4]Primarily binds to albumin.[1]
Ambrisentan >99%[1][4]High protein binding limits the volume of distribution.
Macitentan >99%[4]Exhibits greater tissue penetration compared to bosentan and ambrisentan.[15][16]

Experimental Protocol: Plasma Protein Binding Assessment

Equilibrium dialysis is a widely accepted method for determining the extent of plasma protein binding.[17][18]

  • Setup: A semi-permeable membrane separates a chamber containing the drug in plasma from a chamber containing a protein-free buffer.[19]

  • Equilibration: The system is incubated at 37°C to allow the unbound drug to diffuse across the membrane until equilibrium is reached.[18][19]

  • Analysis: The concentration of the drug in both chambers is measured by LC-MS/MS.[18]

  • Calculation: The percentage of unbound drug is calculated from the ratio of the drug concentration in the buffer to the concentration in the plasma.

Metabolism and Elimination

The biotransformation of drugs and their subsequent removal from the body are critical determinants of their duration of action and potential for drug-drug interactions.[20]

metabolism_elimination cluster_metabolism Metabolism Pathways cluster_elimination Elimination Routes parent_drug Parent ERA phase_I Phase I Metabolism (e.g., CYP450 Oxidation) parent_drug->phase_I phase_II Phase II Metabolism (e.g., Glucuronidation) phase_I->phase_II metabolites Active/Inactive Metabolites phase_II->metabolites biliary_excretion Biliary Excretion metabolites->biliary_excretion renal_excretion Renal Excretion metabolites->renal_excretion

Figure 2: Generalized Metabolic and Elimination Pathways for ERAs. This diagram outlines the primary routes of biotransformation and excretion.

The cytochrome P450 (CYP) enzyme system plays a significant role in the metabolism of most ERAs, making them susceptible to drug-drug interactions.[4][21]

Table 3: Comparative Metabolism and Elimination of ERAs

ERAPrimary Metabolic EnzymesElimination Half-life (t1/2) (hours)Major Elimination Route
Enrasentan Not extensively detailed in public literature~24[22]Primarily biliary excretion.
Bosentan CYP3A4, CYP2C9[1][4]~5.4[1][4]Biliary[1]
Ambrisentan CYP3A4, CYP2C19, UGTs[4]9-15[1]Biliary[4]
Macitentan CYP3A4[1][4]~16 (parent), ~48 (active metabolite)[23]Biliary and Renal[1]

The formation of an active metabolite with a long half-life contributes to the once-daily dosing of macitentan.[23]

Synthesis and Conclusion

This comparative guide highlights the key pharmacokinetic similarities and differences among enrasentan and other ERAs. Enrasentan exhibits rapid absorption and a long half-life, consistent with once-daily dosing. Its high plasma protein binding is a class effect. While detailed metabolic pathways for enrasentan are not as extensively published, its profile suggests a compound with predictable pharmacokinetics.

For researchers and drug development professionals, these comparative data are invaluable for:

  • Lead Optimization: Guiding the design of new ERAs with improved pharmacokinetic profiles.

  • Clinical Trial Design: Informing dose selection and dosing frequency.

  • Predicting Drug-Drug Interactions: Anticipating potential interactions based on metabolic pathways.

The continued investigation into the nuanced pharmacokinetic and pharmacodynamic relationships of ERAs will undoubtedly lead to the development of safer and more effective therapies for a range of diseases.

References

  • Walsh Medical Media. (2021, July 27). Bosentan, Ambrisentan, and Macitentan: Practical Therapeutics. Cardiovasc Pharm Open Access, Vol. 10 Iss. 06, No. 1000260. Available from: [Link]

  • Jørgensen, V. L., & Jensen, J. F. (2020, March 18). Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy. Journal of Clinical Medicine, 9(3), 824. Available from: [Link]

  • Janssen Scientific. (2026, January 21). Pharmacokinetics of OPSUMIT vs Other Endothelin Receptor Antagonists. Available from: [Link]

  • Emery Pharma. Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Available from: [Link]

  • Weiss, J., Theile, D., & Haefeli, W. E. (2020, August 15). The endothelin receptor antagonist macitentan for the treatment of pulmonary arterial hypertension: A cross-species comparison of its cytochrome P450 induction pattern. Pharmacology Research & Perspectives, 8(5), e00649. Available from: [Link]

  • Gatfield, J., Grandjean, C., & Sasse, T. (2012, October 15). Slow Receptor Dissociation Kinetics Differentiate Macitentan from Other Endothelin Receptor Antagonists in Pulmonary Arterial Smooth Muscle Cells. PLOS ONE, 7(10), e47662. Available from: [Link]

  • QPS. Plasma Protein Binding. Available from: [Link]

  • Labcorp. Protein binding: Analysis for efficacy and safety. Available from: [Link]

  • Frontiers in Cardiovascular Medicine. (2022, January 11). The Transition From Ambrisentan to Macitentan in Patients With Pulmonary Arterial Hypertension: A Real-word Prospective Study. Available from: [Link]

  • American Heart Association Journals. (2000, January 1). Cytochrome P450 and Cyclooxygenase Metabolites Contribute to the Endothelin-1 Afferent Arteriolar Vasoconstrictor and Calcium Responses. Hypertension, 35(1), 319-324. Available from: [Link]

  • Creative Diagnostics. In vivo Pharmacokinetic Studies of Biological Drugs. Available from: [Link]

  • Domainex. Plasma Protein Binding Assay. Available from: [Link]

  • Visikol. (2022, November 3). Plasma Protein Binding Assay. Available from: [Link]

  • Agilent. (2017, June 1). Fast and Sensitive Pharmacokinetic Assessment Using an Agilent LC/MS Triple Quadrupole System. Available from: [Link]

  • LifeNet Health LifeSciences. Plasma Protein Binding Assay. Available from: [Link]

  • Cardiovascular Diagnosis and Therapy. (2018, February). A network meta-analysis for safety of endothelin receptor antagonists in pulmonary arterial hypertension. 8(1), 31-39. Available from: [Link]

  • National Institutes of Health. (2011, May 1). Current Protocols in Pharmacology. Available from: [Link]

  • Merck Manual Professional Edition. Drug Bioavailability. Available from: [Link]

  • Japanese Society of Clinical Pharmacology and Therapeutics. (2001). Clinical Pharmacokinetic Studies of Pharmaceuticals. Available from: [Link]

  • BioAgilytix. LC/MS Applications in Drug Development. Available from: [Link]

  • National Center for Biotechnology Information. (2021, March 31). A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose. Available from: [Link]

  • Selvita. In Vivo Pharmacokinetic (PK) Studies. Available from: [Link]

  • American Heart Association Journals. (2000, January 1). Cytochrome P450 and Cyclooxygenase Metabolites Contribute to the Endothelin-1 Afferent Arteriolar Vasoconstrictor and Calcium Responses. Hypertension, 35(1), 319-324. Available from: [Link]

  • Sidharta, P., Treiber, A., & Dingemanse, J. (2015). Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan. Clinical Pharmacokinetics, 54(5), 457–471. Available from: [Link]

  • Creative Biolabs. In Vivo PK Studies. Available from: [Link]

  • Creative Bioarray. How to Conduct a Bioavailability Assessment?. Available from: [Link]

  • Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. Available from: [Link]

  • European Respiratory Society. (2013). Superior in vivo efficacy of macitentan: Comparison to other endothelin receptor antagonists. Available from: [Link]

  • Chem Help ASAP. (2020, December 21). determining oral bioavailability from AUC data [Video]. YouTube. Available from: [Link]

  • Xyzagen. In Vivo Pharmacokinetics (PK) | Nonclinical PK & TK Services. Available from: [Link]

  • ResearchGate. (2020, March). A comparison of the pharmacokinetic characteristics and adverse events of ERAs. Available from: [Link]

  • American Pharmaceutical Review. (2010, January 1). Ultra Fast Liquid Chromatography- MS/MS for Pharmacokinetic and Metabolic Profiling Within Drug Discovery. Available from: [Link]

  • ProBio CDMO. In Vivo Pharmacokinetics (PK) Studies for Biologics. Available from: [Link]

  • American Journal of Physiology-Heart and Circulatory Physiology. (2004, May 15). Cytochrome P-450 metabolites in endothelin-stimulated cardiac hormone secretion. 286(5), H1789-H1795. Available from: [Link]

  • AACR Journals. (2003, August 11). Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of Atrasentan. Clinical Cancer Research, 9(10), 3671-3679. Available from: [Link]

  • Ryan, C. W., Vogelzang, N. J., & Vokes, E. E. (2004, July 1). Dose-ranging study of the safety and pharmacokinetics of atrasentan in patients with refractory malignancies. Clinical Cancer Research, 10(13), 4406-4412. Available from: [Link]

  • European Respiratory Society. (2008, January 30). Endothelin receptor antagonists in pulmonary arterial hypertension. European Respiratory Review, 17(107), 40-49. Available from: [Link]

  • National Center for Biotechnology Information. (2022, April 20). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Available from: [Link]

  • National Center for Biotechnology Information. (2009, February 1). Clinical Pharmacology of an Atrasentan and Docetaxel Regimen in Men with Hormone-Refractory Prostate Cancer. Available from: [Link]

  • Walsh Medical Media. (2021, January 15). Endothelin System and Therapeutic Application of Endothelin Receptor Antagonists. Available from: [Link]

  • Charles River Laboratories. Pharmacokinetics (PK) Screening. Available from: [Link]

  • PubMed. (2002, April 15). Atrasentan, an endothelin-receptor antagonist for refractory adenocarcinomas: safety and pharmacokinetics. 20(8), 2099-105. Available from: [Link]

  • National Center for Biotechnology Information. (2022, September 15). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]

  • Cureus. (2024, December 6). Pharmacokinetics: An Overview of Drug Absorption, Distribution, Metabolism and Excretion. Available from: [Link]

  • Longdom Publishing. (2024, April 3). Pharmacokinetics: The Science behind Drug Absorption, Distribution, Metabolism and Excretion. Journal of Pharmacology and Therapeutic Research. Available from: [Link]

  • Open Education Alberta. Oral bioavailability – An ABC of PK/PD. Available from: [Link]

  • Springer. (2007, November 27). 1 Drug Absorption, Distribution and Elimination. In: Clinical Pharmacy and Therapeutics. Available from: [Link]

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Safety & Regulatory Compliance

Safety

Operational Overview and Chemical Profile

Enrasentan (SB-217242): Comprehensive Laboratory Handling, Decontamination, and Disposal Procedures Enrasentan (also known as SB-217242) is a highly potent, orally active mixed endothelin A/B (ETA/ETB) receptor antagonis...

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Author: BenchChem Technical Support Team. Date: April 2026

Enrasentan (SB-217242): Comprehensive Laboratory Handling, Decontamination, and Disposal Procedures

Enrasentan (also known as SB-217242) is a highly potent, orally active mixed endothelin A/B (ETA/ETB) receptor antagonist[1]. Originally developed for the treatment of congestive heart failure and pulmonary hypertension, it exhibits a 100-fold greater affinity for the ETA receptor (Kb = 4.4 nM) compared to the ETB receptor[1][2]. Today, it is widely utilized in preclinical pharmacology to study cardiovascular remodeling, ischemic brain injury, and endothelin signaling pathways[2].

While institutional Safety Data Sheets (SDS) may classify enrasentan as a "non-hazardous substance" under standard GHS criteria[3], its potent biological activity mandates strict handling and disposal protocols. As a highly lipophilic molecule (AlogP = 4.56)[4], it can persist in aqueous environments if disposed of improperly, posing a severe risk of unintended endothelin receptor blockade in aquatic organisms.

Table 1: Enrasentan Physicochemical & Logistical Data

PropertyValueOperational Implication
Molecular Formula C29H30O8[1]High carbon content; requires complete combustion (>1000°C) for structural destruction.
Molecular Weight 506.54 g/mol [3]Heavy small molecule; dust settles quickly but requires respiratory protection during spills.
CAS Number 167256-08-8[3]Primary identifier for institutional waste profiling and EHS routing.
AlogP (Lipophilicity) 4.56[4]Poor aqueous solubility; necessitates organic solvents (e.g., alcohol/DMSO) for decontamination.
Storage (Solid) -20°C (3 years)[5]Vials must be brought to room temperature before opening to prevent hygroscopic degradation.
Storage (Solvent) -80°C (1 year)[5]Liquid waste accumulates over time; requires compatible, sealable solvent waste containers.

Pharmacological Rationale for Strict Containment

The causality behind our rigorous disposal methodology lies directly in enrasentan's mechanism of action. By competitively binding to ETA receptors, it prevents endothelin-1 (ET-1) induced vasoconstriction and cellular proliferation[2]. Even at nanomolar concentrations, environmental exposure can disrupt vascular tone regulation in non-target species. Therefore, laboratory protocols must be a self-validating system: every step from benchtop to waste bin must ensure zero environmental release, culminating in high-temperature incineration rather than drain disposal or standard landfilling.

Visualizing the Disposal Logic

Enrasentan_Workflow Start Enrasentan Waste Generation Solid Solid Waste (Powder/Vials) Start->Solid Liquid Liquid Waste (DMSO/Aqueous) Start->Liquid Consumables Contaminated Consumables Start->Consumables Biohazard Solid Chemical Waste Bin Solid->Biohazard SolventWaste Halogen-Free Solvent Waste Liquid->SolventWaste Consumables->Biohazard Incineration High-Temp Incineration (>1000°C) SolventWaste->Incineration Biohazard->Incineration

Fig 1: Enrasentan laboratory waste segregation and high-temperature disposal workflow.

Step-by-Step Disposal Methodologies

Protocol A: Solid Waste Disposal (Powders and Lyophilized Aliquots) Objective: Safely dispose of expired or residual enrasentan powder while preventing aerosolization and inhalation exposure.

  • Containment: Perform all disposal preparations inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent dust and aerosol formation[3].

  • Primary Packaging: Seal the original glass vial containing the residual powder tightly. Do not attempt to scrape or wash the vial, as mechanical agitation can aerosolize the fine powder.

  • Secondary Packaging: Place the sealed vial into a puncture-resistant, leak-proof solid chemical waste container.

  • Labeling: Label the container explicitly as "Non-Hazardous Chemical Waste - Biologically Active Small Molecule (Enrasentan / CAS 167256-08-8)" to ensure institutional environmental health and safety (EHS) routes it correctly.

  • Final Destruction: Institutional EHS must route this waste for high-temperature incineration (>1000°C). Causality: Combustion breaks the complex indane and benzodioxole ring structures[1] into basic oxides (CO2, H2O), permanently neutralizing the pharmacophore.

Protocol B: Liquid Waste Disposal (DMSO and Aqueous Solutions) Objective: Neutralize and dispose of enrasentan stock solutions without compromising liquid waste stream integrity.

  • Segregation: Enrasentan solutions must never be poured down the drain.

  • Transfer: Using a chemical fume hood, transfer the enrasentan liquid waste into an institutional, clearly labeled "Halogen-Free Solvent Waste" carboy.

  • Compatibility Check: Ensure the waste carboy is compatible with DMSO (e.g., high-density polyethylene [HDPE] or glass). Causality: DMSO is a powerful solvent that can degrade certain low-density plastics over time, leading to micro-leaks in the waste storage area.

  • Stream Optimization: Mixing with halogenated waste unnecessarily increases the cost and complexity of institutional disposal. Segregating into halogen-free waste ensures efficient, clean incineration.

Protocol C: Contaminated Consumables and PPE Objective: Prevent secondary exposure from contaminated pipette tips, microcentrifuge tubes, and gloves.

  • Collection: Eject all pipette tips and discard microcentrifuge tubes that contacted enrasentan directly into a dedicated benchtop solid chemical waste bin lined with a heavy-duty bag.

  • PPE Disposal: Upon completing the procedure, remove nitrile gloves using the standard peel-back method to trap any microscopic residue inside the glove. Discard these into the same chemical waste bin.

  • Disposal Route: Treat this bin as chemically contaminated solid waste, destined for incineration alongside the primary solid waste.

Spill Management and Surface Decontamination

A self-validating safety system requires a robust response to accidental spills. Because enrasentan has an AlogP of 4.56[4], it is highly lipophilic; attempting to clean a spill with water alone will merely spread the compound across the benchtop without dissolving it.

Step-by-Step Spill Response:

  • Evacuation & PPE: Evacuate personnel from the immediate area if a large powder spill occurs. Don full personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles[3]. If dust is suspended, a fitted N95 or P100 respirator is required.

  • Liquid Spills (DMSO Stocks): Apply finely-powdered liquid-binding material (such as diatomaceous earth or universal binders) to the spill[3]. Causality: Diatomaceous earth is employed because its high porosity rapidly sequesters the lipophilic enrasentan-DMSO solution, preventing capillary spread across the benchtop while remaining chemically inert.

  • Solid Spills (Powder): Do not dry-sweep. Cover the powder with a paper towel lightly dampened with 70% ethanol or isopropanol to suppress dust, then carefully wipe it up.

  • Chemical Decontamination: Scrub the affected surfaces and equipment with alcohol (ethanol or isopropanol)[3]. Causality: The alcohol effectively solubilizes the hydrophobic enrasentan residues, lifting them from the surface for complete removal.

  • Waste Consolidation: Dispose of all absorbent materials, paper towels, and contaminated gloves in the solid chemical waste bin for incineration[3].

References

  • PubChem: Enrasentan (CID 178103). National Center for Biotechnology Information (NIH).[Link]

  • ChEMBL Database: Compound Report Card: ENRASENTAN (CHEMBL431651). European Bioinformatics Institute (EMBL-EBI).[Link]

  • Inxight Drugs: ENRASENTAN EDAMINE. National Center for Advancing Translational Sciences (NCATS).[Link]

Sources

Handling

Personal protective equipment for handling enrasentan

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond simply reading a manufacturer's Safety Data Sheet (SDS). While commercial suppliers often classify small-quantity research chemical...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety extends far beyond simply reading a manufacturer's Safety Data Sheet (SDS). While commercial suppliers often classify small-quantity research chemicals like enrasentan as "Not a hazardous substance" under generic GHS guidelines pending full toxicological validation[1], the inherent pharmacological potency of this compound demands a much higher standard of care.

Enrasentan is a mixed endothelin A and B (ETA/ETB) receptor antagonist used extensively in preclinical cardiovascular, oncology, and pulmonary hypertension research[2]. To ensure the safety of your laboratory personnel and the integrity of your research, this guide synthesizes the physicochemical properties of enrasentan with its pharmacodynamic profile to establish a self-validating, rigorous handling protocol.

Quantitative Physicochemical & Hazard Profile

Before designing a handling protocol, we must understand the physical and chemical parameters of the substance. The following table summarizes the critical data required for operational planning[2]:

ParameterSpecification / Data
Chemical Name Enrasentan (Synonym: SB 217242)
CAS Number 167256-08-8
Molecular Formula C29H30O8
Molecular Weight 506.54 g/mol
Physical State Off-white to pink solid powder
Purity ≥ 98.4%
Storage Conditions -20°C (Long-term); Room temperature (Short-term shipping)
Solubility Soluble in DMSO (Requires specialized dermal protection)
Pharmacological Hazards Teratogenicity, Hepatotoxicity, Vasoactive effects (Hypotension, Edema)

Mechanistic Causality of Hazards: Why Strict PPE is Required

Laboratory safety must be rooted in causality. We do not wear Personal Protective Equipment (PPE) simply for compliance; we wear it to block specific biological pathways.

Enrasentan functions by blocking ETA and ETB receptors. ETA blockade inhibits smooth muscle vasoconstriction, while ETB blockade can paradoxically increase circulating Endothelin-1 (ET-1) levels by inhibiting receptor-mediated clearance in the pulmonary and renal systems[3].

Accidental occupational exposure—whether through the inhalation of aerosolized powder during weighing or the dermal absorption of DMSO-reconstituted solutions—can trigger systemic vasoactive effects. Clinical data on endothelin antagonists highlight side effects such as severe headache, rhinitis, and peripheral edema[4]. Furthermore, endothelin receptor antagonists are a known teratogenic class and carry dose-dependent risks of liver toxicity[3],[5]. Pregnant personnel, or those actively attempting to conceive, must exercise extreme caution and consult institutional Environmental Health and Safety (EHS) before handling.

G ET1 Endothelin-1 (ET-1) Ligand ETA ETA Receptor (Smooth Muscle) ET1->ETA Activates ETB ETB Receptor (Endothelium) ET1->ETB Activates Vasoconstriction Vasoconstriction & Cell Proliferation ETA->Vasoconstriction Induces Clearance ET-1 Clearance & Vasodilation ETB->Clearance Mediates Enrasentan Enrasentan (Mixed Antagonist) Enrasentan->ETA Blocks (High Affinity) Enrasentan->ETB Blocks (Lower Affinity)

Endothelin signaling pathway and the pharmacological blockade mechanism of Enrasentan.

Personal Protective Equipment (PPE) Matrix

Based on the pharmacological causality outlined above, the following PPE is mandatory for handling enrasentan in its pure powder or concentrated liquid forms:

  • Respiratory Protection (N95 or PAPR): Enrasentan is supplied as a fine solid powder[2]. Static electricity during weighing can easily aerosolize the particles. An N95 respirator or a Powered Air-Purifying Respirator (PAPR) is required to prevent inhalation and subsequent pulmonary absorption.

  • Dermal Protection (Double-Gloving): Wear double-layer nitrile gloves (minimum 0.11 mm thickness). Causality: Reconstitution in organic solvents like DMSO drastically increases the dermal permeability of the drug. Double gloving ensures a self-validating safety system: if the outer glove is compromised by the solvent, the inner glove provides an intact barrier while the outer is immediately replaced.

  • Eye Protection: Snug-fitting chemical splash goggles. Standard safety glasses leave gaps; goggles prevent the mucosal absorption of airborne particulates or accidental splashes during liquid transfer[1].

  • Body Protection: A fluid-resistant, disposable laboratory coat with knit cuffs, full-length trousers, and closed-toe shoes.

Standard Operating Procedure: Handling & Reconstitution Workflow

To ensure experimental integrity and operator safety, follow this step-by-step methodology for preparing enrasentan solutions.

Step 1: Environmental Preparation

  • Conduct all open-container handling within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood. This maintains negative pressure and prevents particulate escape into the general lab environment[1].

  • Line the working surface with a disposable, absorbent, plastic-backed bench pad.

Step 2: Weighing Protocol

  • Use an analytical balance enclosed within the fume hood.

  • Pro-Tip: To minimize the static dispersion of the powder, use an anti-static ionizer gun on your spatulas and weigh boats. Alternatively, weigh the material directly into a pre-tared, sealable microcentrifuge tube to minimize transfer steps.

Step 3: Reconstitution

  • Add the required volume of solvent (e.g., DMSO or sterile water) directly to the vial containing the powder.

  • Critical Safety Step: Cap the vial securely before vortexing or sonicating. Never vortex an open tube, as this will generate highly concentrated, respirable micro-droplets of the active drug.

Step 4: Decontamination

  • Wipe down all surfaces, balances, and spatulas with a solvent capable of dissolving enrasentan (e.g., a 70% ethanol or isopropanol solution), followed by a standard soap and water wash.

Workflow Step1 1. Risk Assessment & PPE Donning Step2 2. Weighing in Fume Hood Step1->Step2 Step3 3. Reconstitution (Cap Before Vortex) Step2->Step3 Step4 4. Experimental Application Step3->Step4 Step5 5. Decontamination & Waste Disposal Step4->Step5

Step-by-step operational workflow for the safe handling and reconstitution of Enrasentan.

Spill Management & Chemical Disposal Plans

A rapid, procedural response to spills prevents widespread laboratory contamination and exposure.

Powder Spills:

  • Do not sweep or brush the powder, as this will aerosolize the drug.

  • Gently cover the spill with damp absorbent paper towels (using water or a mild alcohol solution).

  • Carefully collect the saturated towels and place them directly into a hazardous waste bag.

Liquid Spills:

  • Absorb the liquid with inert materials such as vermiculite or dedicated chemical spill pads.

  • Wash the contaminated surface thoroughly with a detergent solution to remove any residual active pharmaceutical ingredient (API).

Disposal Plan: Enrasentan waste—including contaminated PPE, empty stock vials, bench pads, and pipette tips—must be treated as hazardous chemical waste. Under fire conditions or incineration, the compound may decompose and emit toxic irritant fumes[1].

  • Do not flush solutions down the sink.

  • Collect all solid and liquid waste in clearly labeled, sealable, and compatible waste containers.

  • Transfer to your institutional EHS department for proper high-temperature incineration.

References

  • Dhaun, Neeraj, et al. "Role of Endothelin-1 in Clinical Hypertension." Hypertension (American Heart Association Journals), 2008.[Link]

  • Ekinci, E., et al. "Endothelins and liver cirrhosis." Portal Hypertension & Cirrhosis (MedNexus), July 2022. [Link]

  • Agapitov, A. V., & Haynes, W. G. "Endothelin antagonism in pulmonary hypertension, heart failure, and beyond." Heart (NIH/PMC), 2002.[Link]

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